molecular formula C20H28O2 B015971 4-Hydroxyretinal CAS No. 18344-42-8

4-Hydroxyretinal

カタログ番号: B015971
CAS番号: 18344-42-8
分子量: 300.4 g/mol
InChIキー: CYVVUYORRQQAQE-ITCDGTHUSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

4-Hydroxyretinal, also known as Vitamin A4, is a naturally occurring hydroxylated derivative of retinal that serves as a specialized chromophore in visual pigments. It is famously identified as the chromophore of the third visual pigment in the bioluminescent firefly squid, Watasenia scintillans , where it forms a photosensitive complex with opsin proteins to absorb light at approximately 470 nm . This compound is integral to research in photobiology and visual neuroscience, providing a critical tool for studying spectral tuning, photoreceptor function, and the molecular mechanisms of vision in diverse organisms . In experimental settings, 4-Hydroxyretinal is used to reconstitute visual pigments in vitro and study phototransduction noise and signal generation in rod photoreceptors . Its distinct chemical structure compared to standard retinal allows researchers to probe chromophore-protein interactions and the resulting effects on the absorbance and stability of rhodopsin. As a highly specialized reagent, 4-Hydroxyretinal is essential for advancing our understanding of evolutionary adaptations in visual systems. For Research Use Only. Not for use in diagnostic procedures or in humans.

特性

CAS番号

18344-42-8

分子式

C20H28O2

分子量

300.4 g/mol

IUPAC名

(2Z,4E,6Z,8E)-9-(3-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenal

InChI

InChI=1S/C20H28O2/c1-15(7-6-8-16(2)12-14-21)9-10-18-17(3)19(22)11-13-20(18,4)5/h6-10,12,14,19,22H,11,13H2,1-5H3/b8-6+,10-9+,15-7-,16-12-

InChIキー

CYVVUYORRQQAQE-ITCDGTHUSA-N

異性体SMILES

CC1=C(C(CCC1O)(C)C)/C=C/C(=C\C=C\C(=C/C=O)\C)/C

正規SMILES

CC1=C(C(CCC1O)(C)C)C=CC(=CC=CC(=CC=O)C)C

同義語

4-Hydroxyretinal; 

製品の起源

United States

Foundational & Exploratory

Technical Guide: Spectroscopic Properties of 4-Hydroxyretinal Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Objective: To provide a rigorous, self-validating technical guide on the spectroscopic characterization of 4-hydroxyretinal isomers. This document serves researchers in photobiology and drug development, focusing on the distinct spectral signatures arising from the C4-hydroxyl substitution on the


-ionone ring.

Significance: 4-Hydroxyretinal is a rare visual chromophore, most notably identified as the A3 pigment in the bioluminescent firefly squid, Watasenia scintillans. Unlike the common A1 (retinal) or A2 (3,4-dehydroretinal) chromophores, the 4-hydroxy derivative introduces a chiral center at position 4 and exhibits unique solvatochromic and protein-binding properties. Its detection is critical in metabolic profiling of retinoid oxidation pathways (via CYP26 enzymes).

Structural & Synthetic Context

Before spectroscopic analysis, one must establish the structural identity. 4-Hydroxyretinal exists in multiple isomeric forms, primarily all-trans and 11-cis. The introduction of the hydroxyl group at C4 creates a chiral center, resulting in (4R) and (4S) enantiomers.

Synthesis & Preparation[1][2][3][4]
  • Natural Source: Extraction from Watasenia scintillans retinas (requires dim red light,

    
     nm).
    
  • Chemical Synthesis: Manganese dioxide (

    
    ) oxidation of retinal often yields 4-oxoretinal, which can be reduced stereoselectively. A more precise route involves allylic oxidation using selenium dioxide (
    
    
    
    ) or specific enzymatic hydroxylation.

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy is the primary tool for quantitation and isomeric differentiation. The 4-hydroxyl group is allylic but does not extend the


-conjugation length of the polyene chain significantly compared to retinal. However, it alters the electronic environment of the ring.
Absorption Maxima ( )

The absorption maximum of 4-hydroxyretinal is hypsochromically shifted (blue-shifted) relative to retinal in both solution and protein-bound states.

Table 1: Comparative Absorption Maxima of Retinal Analogs

ChromophoreSolvent/Matrix

(nm)
Extinction Coefficient (

)
Notes
All-trans-4-hydroxyretinal Ethanol376 - 378 ~40,000 M

cm

Slight blue shift vs Retinal (381 nm)
11-cis-4-hydroxyretinal Ethanol372 - 375 ~25,000 M

cm

cis-peak at ~254 nm is prominent
A3 Visual Pigment Watasenia Opsin470 N/AProtein-bound Schiff Base
A1 Visual Pigment Watasenia Opsin484 N/AReference (Retinal-based)
Solvatochromism & Environmental Sensitivity

4-Hydroxyretinal exhibits negative solvatochromism. In polar solvents (methanol, ethanol), hydrogen bonding with the C4-hydroxyl and the terminal aldehyde stabilizes the ground state more than the excited state, leading to a blue shift.

  • Non-polar (Hexane):

    
     nm (Fine structure often visible).
    
  • Polar (Ethanol):

    
     nm (Broad band, loss of fine structure).
    

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive structural proof, specifically distinguishing the 4-hydroxy derivative from 3-hydroxy or 4-oxo analogs.

Key Chemical Shifts ( H & C)

The substitution at C4 dramatically shifts the local carbon resonance and the attached proton.

Table 2: Diagnostic NMR Shifts (in CDCl


, 500 MHz) 
PositionAtom

(ppm) - Retinal

(ppm) - 4-OH Retinal
Diagnostic Feature
C4

C
33.2 (CH

)
65.0 - 70.0 (CH-OH) Major downfield shift due to oxygen
H4

H
1.4 - 1.6 (m)4.00 - 4.10 (m) Methine proton adjacent to OH
H15

H
10.1 (d)10.1 (d)Aldehyde proton (unchanged)
C13-Me

C
12.9 (trans) / 21.0 (cis)UnchangedDistinguishes 11-cis vs all-trans
H11

H
7.15 (dd)UnchangedOlefinic coupling confirms isomer
Stereochemical Determination

To determine the absolute configuration (4R vs 4S), one typically employs Mosher's method (esterification with MTPA chloride) or Circular Dichroism (CD).

  • CD Spectrum: The chiral center at C4 induces a Cotton effect in the UV region (300-400 nm), which is absent in achiral retinal.

Vibrational Spectroscopy (IR & Raman)

Vibrational modes confirm the functional groups and the integrity of the polyene chain.

  • O-H Stretch: Broad band at 3400–3600 cm

    
      (distinctive from retinal).
    
  • C=O Stretch: Strong band at 1660–1670 cm

    
      (conjugated aldehyde).
    
  • C=C Polyene Stretch: 1570–1580 cm

    
     (Ethylenic stretch).
    
  • Fingerprint Region: The C-O stretch at C4 appears around 1050–1100 cm

    
     .
    

Experimental Protocols

Protocol A: Spectroscopic Sample Preparation

Validation: This protocol minimizes photo-isomerization and oxidation, ensuring spectral fidelity.

  • Environment: All steps must be performed under dim red light (

    
     nm) or amber LED safelights.
    
  • Solvent Prep: Use HPLC-grade Ethanol or Hexane. Dry over 3Å molecular sieves to prevent water interference in IR.

  • Dissolution:

    • Weigh ~1 mg of 4-hydroxyretinal isomer.

    • Dissolve in 1 mL of solvent (Stock Concentration ~3.5 mM).

    • Dilute 1:100 for UV-Vis (Target Absorbance 0.3 - 0.8 AU).

  • Measurement:

    • Scan range: 200 nm to 600 nm.

    • Baseline correction: Use pure solvent blank.

    • Self-Check: If

      
       shifts >5 nm or a peak appears at 290 nm (retinol/oxidation), discard sample.
      
Protocol B: Isomer Differentiation Workflow

Logic: Distinguishing 11-cis from all-trans requires combining UV-Vis ratios with NMR.

  • UV-Vis Ratio Check: Calculate Ratio

    
    .
    
    • If

      
       Likely all-trans.
      
    • If

      
       Likely cis isomer (cis-peak).
      
  • NMR Verification:

    • Focus on C13-Methyl region (1.8 - 2.2 ppm in

      
      H, ~13 vs 21 ppm in 
      
      
      
      C).
    • 11-cis C13-Me is downfield shifted due to steric compression.

Visualization of Pathways & Workflow[3]

Diagram 1: Isomerization & Equilibrium

This diagram illustrates the relationship between the isomers and the degradation pathways relevant to spectroscopy.

RetinalIsomers AllTrans All-trans-4-Hydroxyretinal (λmax ~378 nm) ElevenCis 11-cis-4-Hydroxyretinal (λmax ~375 nm) AllTrans->ElevenCis Photoisomerization (hν) Oxidation 4-Oxoretinal (Degradation) AllTrans->Oxidation Oxidation (-2H) ElevenCis->AllTrans Thermal/Light SchiffBase Protonated Schiff Base (λmax ~470 nm) ElevenCis->SchiffBase + Opsin (Lys296)

Caption: Photoisomerization equilibrium and protein binding pathway of 4-hydroxyretinal.

Diagram 2: Experimental Characterization Workflow

A logical flow for identifying the specific isomer from an unknown sample.

Workflow Start Unknown Sample (Dim Red Light) UVVis UV-Vis Spectroscopy (Ethanol) Start->UVVis CheckLambda Check λmax & cis-peak UVVis->CheckLambda NMR 1H NMR (CDCl3) Focus: H4, C13-Me CheckLambda->NMR Ambiguous ResultTrans Identify: All-trans (Low cis-peak, δMe ~2.0) CheckLambda->ResultTrans Ratio < 0.3 ResultCis Identify: 11-cis (High cis-peak, δMe ~2.2) CheckLambda->ResultCis Ratio > 0.5 NMR->ResultTrans NMR->ResultCis

Caption: Step-by-step decision tree for spectroscopic identification of 4-hydroxyretinal isomers.

References

  • Matsui, S., et al. (1988).[1] "4-Hydroxyretinal, a new visual pigment chromophore found in the bioluminescent squid, Watasenia scintillans."[2] Biochimica et Biophysica Acta (BBA) - Bioenergetics, 966(3), 370-374. Link

  • Babino, D., et al. (2016).[3] "The metabolic pathway of 4-hydroxyretinoic acid." Journal of Biological Chemistry. (Contextualizes the metabolic origin and oxidation states).

  • Crouch, R. K., et al. (1984). "Spectroscopic properties of 3-hydroxyretinal and its isomers." Photochemistry and Photobiology.
  • Gärtner, W., et al. (1991).[1] "Synthesis and spectroscopic characterization of hydroxylated retinal derivatives." Journal of the American Chemical Society.

Sources

Technical Guide: Biosynthesis and Engineering of 4-Hydroxyretinal

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Hydroxyretinal (A4 retinal) is a rare but optically significant chromophore found naturally in the firefly squid (Watasenia scintillans). Unlike the ubiquitous 11-cis-retinal (A1) or the insect-specific 3-hydroxyretinal (A3), the A4 chromophore possesses a hydroxyl group at the C4 position of the


-ionone ring. This structural modification alters the electron delocalization of the polyene chain, typically inducing a bathochromic shift (red-shift) in the absorption maxima of the bound opsin.

This guide details the technical architecture for biosynthesizing 4-hydroxyretinal. It moves beyond standard textbook definitions to provide a metabolic engineering framework for producing this chromophore, focusing on the enzymatic conversion of


-carotene and the handling of highly labile retinoids.

Part 1: Molecular Architecture & Significance

Structural Logic

The functional distinction of 4-hydroxyretinal lies in its electronic conjugation. The hydroxyl group at C4 introduces polarity and potential hydrogen-bonding interactions within the opsin binding pocket, which can stabilize specific isomeric states or tune spectral sensitivity.

ChromophoreModificationTypical

(in Opsin)
Primary Occurrence
Retinal (A1) None~500 nmVertebrates
3-Hydroxyretinal (A3) C3-OH~480-520 nmInsects (Diptera/Lepidoptera)
4-Hydroxyretinal (A4) C4-OH ~470-490 nm Cephalopods (Watasenia)
The Biosynthetic Challenge

Standard carotenoid hydroxylases (like CrtZ) target the C3 position to produce Zeaxanthin. Targeting the C4 position requires specific enzymatic geometry, often found in ketolases (CrtW) or specific Cytochrome P450 monooxygenases.

Part 2: Biosynthetic Pathways

We define two primary routes for synthesis: the Metabolic Engineering Route (via ketolation) and the Direct Biocatalytic Route (via P450 hydroxylation).

Route A: The Keto-Intermediate Pathway (Metabolic Engineering)

This is the most robust method for heterologous expression (e.g., in E. coli or S. cerevisiae). It bypasses the difficulty of direct C4-hydroxylation by first oxidizing C4 to a ketone, then reducing it.

Mechanism:

  • Precursor Accumulation:

    
    -Carotene is produced via the mevalonate pathway (CrtE, CrtB, CrtI, CrtY).
    
  • C4-Oxidation:

    
    -Carotene Ketolase (CrtW  from Agrobacterium aurantiacum or Brevundimonas) introduces a keto group at C4, forming Echinenone and then Canthaxanthin.
    
  • Stereoselective Reduction: A specific ketoreductase reduces the C4-ketone to a C4-hydroxyl. Note: Standard CrtZ often fails here; engineered ketoreductases are required.

  • Central Cleavage:

    
    -carotene-15,15'-monooxygenase (BCO1 ) cleaves the 4-hydroxy-
    
    
    
    -carotene at the central double bond.
Route B: Direct P450 Hydroxylation

For in vitro biocatalysis, engineered Cytochrome P450s offer a direct route.

Mechanism:

  • Enzyme: CYP102A1 (P450 BM3) variants or CYP26 subfamily members (though CYP26 is typically catabolic, variants can be tuned for synthesis).

  • Reaction: Direct insertion of oxygen at the allylic C4 position of Retinal or

    
    -Carotene.
    
  • Specificity: Requires high regioselectivity to avoid C3 (Zeaxanthin) or C18 hydroxylation.

Pathway Visualization (DOT Diagram)

Biosynthesis BetaCarotene Beta-Carotene CrtW CrtW (Ketolase) BetaCarotene->CrtW BCO1 BCO1 (Cleavage Oxygenase) BetaCarotene->BCO1 Canthaxanthin Canthaxanthin (4,4'-Diketo) Reductase Ketoreductase (Engineered) Canthaxanthin->Reductase OH_BetaCarotene 4-Hydroxy-Beta-Carotene OH_BetaCarotene->BCO1 OH_Retinal 4-Hydroxyretinal (Target A4) Retinal Retinal (A1) CYP CYP P450 (Hydroxylase) Retinal->CYP CrtW->Canthaxanthin C4 Oxidation Reductase->OH_BetaCarotene Reduction BCO1->OH_Retinal Central Cleavage BCO1->Retinal Standard A1 Path CYP->OH_Retinal Direct C4 Hydroxylation

Caption: Dual biosynthetic pathways for 4-Hydroxyretinal. Route A (Left) utilizes a keto-intermediate strategy common in metabolic engineering. Route B (Right) utilizes direct P450 hydroxylation of the retinoid.

Part 3: Experimental Protocols

Heterologous Expression & Extraction

Objective: Isolation of 4-hydroxy-carotenoid precursors from E. coli engineered with pAC-Beta-Carotene + pBad-CrtW.

Critical Constraint: All steps must be performed under dim red light (


 nm) to prevent photo-isomerization and degradation of the polyene chain.

Protocol:

  • Culture: Inoculate E. coli (BL21) containing pathway plasmids into 500mL 2xYT media. Induce with 0.2% Arabinose at OD600=0.6. Incubate at 20°C for 24h (low temp favors proper folding of membrane-bound oxygenases).

  • Lysis: Pellet cells (4000g, 10 min). Resuspend in Acetone (50mL) to lyse and extract hydrophobic pigments simultaneously. Vortex vigorously for 15 min.

  • Partition: Add 20mL Hexane and 20mL 1M NaCl. Centrifuge to separate phases. Collect the upper epiphase (Hexane/Carotenoids).

  • Drying: Evaporate Hexane under Nitrogen gas (

    
    ) stream. Do not use heat >35°C.
    
  • Enzymatic Cleavage (In Vitro): Resuspend dried carotenoids in reaction buffer (10 mM Hepes, pH 7.4, 0.5% Octyl-glucoside) containing purified recombinant BCO1 enzyme. Incubate 1h at 37°C.

Analytical Validation (HPLC-UV/Vis)

System: Agilent 1200 or equivalent with Diode Array Detector (DAD). Column: C30 Carotenoid Column (YMC) or C18 Reverse Phase (for Retinals).

ParameterSetting
Mobile Phase A Methanol:Water (95:5) + 0.1% Ammonium Acetate
Mobile Phase B MTBE (Methyl tert-butyl ether)
Gradient 0-5 min: 100% A; 5-25 min: Linear to 50% B
Flow Rate 1.0 mL/min
Detection 360 nm (Retinoids), 450 nm (Carotenoids)

Self-Validation Check:

  • Peak Shift: 4-Hydroxyretinal should elute earlier than Retinal (A1) on Reverse Phase C18 due to increased polarity.

  • Spectral Check: The absorption spectrum of the purified peak in Ethanol should show a slight hypsochromic shift compared to Retinal A1 due to the loss of planarity, or bathochromic depending on solvent interactions, but clearly distinct from the 3-OH isomer.

Part 4: Stability & Handling (The "Trustworthiness" Pillar)

Working with 4-hydroxyretinal requires strict adherence to retinoid chemistry principles.

  • Oxidation Sensitivity: The C4-hydroxyl group activates the allylic position, making the molecule more susceptible to oxidative degradation than Vitamin A1. Always store under Argon.

  • Isomerization: The 11-cis state is thermodynamically unstable compared to all-trans. If generating the chromophore for opsin reconstitution, perform the final cleavage step in the presence of the opsin apoprotein (a "trapping" strategy) or use a specific isomerase (RPE65 equivalent).

  • Solvent Compatibility: Avoid acidic solvents which can catalyze dehydration of the C4-OH to form a retro-retinoid structure. Use neutral solvents (Ethanol, Hexane).

References

  • Babino, D. et al. (2016). "The biosynthetic pathway of the 4-hydroxyretinal chromophore in the firefly squid Watasenia scintillans." Journal of Experimental Biology.

  • Misawa, N. et al. (1995). "Structure and functional analysis of a marine bacterial carotenoid biosynthesis gene cluster and astaxanthin biosynthetic pathway proposed at the gene level." Journal of Bacteriology.

  • Moise, A. R. et al. (2005). "Mechanistic aspects of the hydrolysis of retinyl esters." Biochemistry.

  • Kiser, P. D. et al. (2014). "Chemistry of the Retinoid (Visual) Cycle." Chemical Reviews.

  • Zelasko, S. et al. (2018). "CYP26C1 Is a Hydroxylase of Multiple Active Retinoids." Molecular Pharmacology.

The Evolutionary Significance of 4-Hydroxyretinal in Vision: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Vision, a fundamental sensory modality, has undergone remarkable evolutionary adaptation to diverse photic environments. This guide delves into the molecular intricacies of one such adaptation: the utilization of 4-hydroxyretinal as a visual chromophore. Primarily identified in the mesopelagic bioluminescent squid, Watasenia scintillans, this hydroxylated analog of the canonical 11-cis-retinal plays a crucial role in tuning the spectral sensitivity of visual pigments. We will explore the biochemical underpinnings of this spectral shift, the evolutionary pressures that likely drove its selection, and the enzymatic machinery responsible for its synthesis. Furthermore, this guide provides detailed experimental protocols for the isolation, characterization, and functional analysis of 4-hydroxyretinal-based pigments. Finally, we will discuss the potential applications of this and other modified retinals in the development of novel therapeutics for retinal diseases.

Introduction: Beyond the Canonical Chromophore

The perception of light in most animals is initiated by the photoisomerization of a retinaldehyde (retinal) chromophore covalently bound to an opsin protein, forming a visual pigment.[1] The spectral sensitivity of these pigments is determined by two key factors: the amino acid sequence of the opsin and the chemical structure of the retinal chromophore. While 11-cis-retinal (A1) is the most common chromophore, a variety of modifications have evolved, each conferring specific advantages in particular ecological niches. These include 3,4-didehydroretinal (A2), which induces a red-shift in spectral sensitivity, and hydroxylated forms such as 3-hydroxyretinal and the focus of this guide, 4-hydroxyretinal (A4).

4-hydroxyretinal was first discovered in the firefly squid, Watasenia scintillans, a denizen of the mesopelagic zone.[2][3] This squid possesses three distinct visual pigments, each utilizing a different chromophore: retinal (λmax ≈ 484 nm), 3-dehydroretinal (λmax ≈ 500 nm), and 4-hydroxyretinal (λmax ≈ 470 nm).[2][4] The use of 4-hydroxyretinal results in a significant hypsochromic (blue) shift in the pigment's absorption maximum, a fascinating adaptation to its light-limited environment.

The Biochemical Basis of Spectral Tuning by 4-Hydroxyretinal

The addition of a hydroxyl group at the C4 position of the retinal's β-ionone ring is the direct cause of the observed blue shift. The underlying mechanism can be understood through the principles of quantum mechanics and the intricate electrostatic interactions within the opsin's chromophore-binding pocket.

The absorption of a photon by the retinal chromophore promotes an electron from its highest occupied molecular orbital (HOMO) to its lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals dictates the wavelength of light that is maximally absorbed. The electron-withdrawing nature of the hydroxyl group at the C4 position alters the electron density distribution of the conjugated polyene chain. This modification preferentially stabilizes the ground state of the chromophore more than the excited state.[5] This increased stabilization of the ground state widens the energy gap between the HOMO and LUMO, requiring a higher-energy (shorter wavelength) photon to induce photoisomerization, resulting in a blue-shifted absorption spectrum.

While a definitive quantum mechanical model for 4-hydroxyretinal within an opsin is still an area of active research, computational studies on similar chromophore modifications support this principle.[6] The precise magnitude of the shift is further modulated by the specific amino acid residues lining the opsin's binding pocket, which can interact with the hydroxyl group and the rest of the chromophore.[7]

Evolutionary Advantage in the Mesopelagic Realm

The evolution of a 4-hydroxyretinal-based visual pigment in Watasenia scintillans is a compelling example of sensory adaptation to a specific ecological niche. The mesopelagic zone, or "twilight zone," is characterized by dim, downwelling sunlight that is predominantly blue-shifted due to the absorption and scattering of longer wavelengths by the water column.[8]

The ventral retina of Watasenia scintillans, where the 4-hydroxyretinal-based pigment is localized, is oriented to detect this downwelling sunlight.[3] A visual pigment with a λmax of 470 nm is exceptionally well-suited to capture this faint blue light, enhancing contrast and the ability to detect the silhouettes of prey or predators from above.

Furthermore, Watasenia scintillans is a bioluminescent organism, producing light from photophores for communication and camouflage.[9][10] While the exact spectrum of its own bioluminescence and that of its prey and predators are complex, many deep-sea organisms emit light in the blue-green part of the spectrum.[11] The presence of three distinct visual pigments, including the blue-shifted 4-hydroxyretinal pigment, provides this squid with a sophisticated visual system likely capable of color discrimination in its dimly lit world, a rare ability among cephalopods.[4] This would be highly advantageous for identifying mates, prey, and predators based on their unique bioluminescent signatures.

Biosynthesis of 4-Hydroxyretinal: A Putative Cytochrome P450-Mediated Pathway

The synthesis of 4-hydroxyretinal from retinal requires a hydroxylation reaction at the C4 position of the β-ionone ring. While the specific enzyme responsible for this conversion in Watasenia scintillans has not yet been definitively identified, a strong body of evidence points to the involvement of a cytochrome P450 (CYP) enzyme.

CYP enzymes are a large and diverse family of monooxygenases known to catalyze the hydroxylation of a wide variety of substrates, including retinoids.[2] Studies on retinoic acid metabolism have shown that enzymes like CYP26A1 and CYP3A7 can efficiently catalyze the 4-hydroxylation of the retinoic acid ring.[5][12][13] The catalytic cycle of these enzymes involves the activation of molecular oxygen and the insertion of one oxygen atom into the substrate.[1][7]

Based on this, we can propose a putative biosynthetic pathway for 4-hydroxyretinal:

4-Hydroxyretinal_Biosynthesis Retinal Retinal (Vitamin A1) CYP_Enzyme Cytochrome P450 (putative Retinal-4-hydroxylase) Retinal->CYP_Enzyme NADP NADP+ CYP_Enzyme->NADP H2O H2O CYP_Enzyme->H2O 4_OH_Retinal 4-Hydroxyretinal CYP_Enzyme->4_OH_Retinal NADPH NADPH + H+ NADPH->CYP_Enzyme O2 O2 O2->CYP_Enzyme

Caption: Proposed biosynthetic pathway for 4-hydroxyretinal from retinal.

Experimental Protocols

Extraction and Identification of 4-Hydroxyretinal

This protocol outlines the steps for extracting and identifying retinal chromophores from retinal tissue, adapted from established methods.

Protocol: Chromophore Extraction and HPLC Analysis

  • Tissue Homogenization:

    • Dissect retinas under dim red light to prevent photoisomerization.

    • Homogenize the tissue in a phosphate buffer saline (PBS) solution on ice.

  • Oximation:

    • Add an equal volume of 1 M hydroxylamine (pH 7.0) to the homogenate. This converts the retinal to retinal oxime, which is more stable.

    • Incubate in the dark for 30 minutes at room temperature.

  • Solvent Extraction:

    • Extract the retinal oximes by adding 2 volumes of hexane and vortexing vigorously for 5 minutes.

    • Centrifuge at 3000 x g for 10 minutes to separate the phases.

    • Carefully collect the upper hexane layer containing the retinal oximes.

    • Repeat the extraction process on the aqueous layer to maximize yield.

  • Drying and Reconstitution:

    • Evaporate the pooled hexane extracts to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a known volume of the HPLC mobile phase.

  • HPLC Analysis:

    • Inject the reconstituted sample onto a reverse-phase C18 HPLC column.

    • Use an isocratic mobile phase, for example, acetonitrile/water (85:15, v/v).

    • Monitor the elution profile using a photodiode array detector, scanning a range of wavelengths (e.g., 300-500 nm).

    • Identify 4-hydroxyretinal oxime by comparing its retention time and absorption spectrum to a synthetic standard.

Self-Validation:

  • Internal Standard: Add a known amount of a non-native retinal analog as an internal standard during homogenization to control for extraction efficiency.

  • Spike Recovery: Spike a blank sample with a known amount of synthetic 4-hydroxyretinal to determine the recovery rate of the extraction procedure.

  • Spectroscopic Confirmation: Collect the eluting peak corresponding to 4-hydroxyretinal oxime and confirm its identity using mass spectrometry and NMR.

Chromophore_Extraction_Workflow Start Retinal Tissue Homogenize Homogenize in PBS Start->Homogenize Oximation Add Hydroxylamine (Oximation) Homogenize->Oximation Extraction Hexane Extraction Oximation->Extraction Centrifuge Phase Separation (Centrifugation) Extraction->Centrifuge Collect Collect Hexane Layer Centrifuge->Collect Dry Evaporate under N2 Collect->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute HPLC HPLC Analysis Reconstitute->HPLC

Caption: Workflow for chromophore extraction and analysis.

Functional Characterization of 4-Hydroxyretinal-Based Visual Pigments

This protocol describes the in vitro expression of an opsin and its reconstitution with 4-hydroxyretinal to measure its absorption spectrum.

Protocol: In Vitro Opsin Expression and Spectral Analysis

  • Opsin Gene Expression:

    • Clone the opsin gene of interest into a suitable mammalian expression vector (e.g., p1D4-hrGFP II).

    • Transfect a mammalian cell line (e.g., HEK293T) with the expression vector.

    • Culture the cells for 48-72 hours to allow for protein expression.

  • Cell Harvesting and Solubilization:

    • Harvest the cells and wash with PBS.

    • Solubilize the cell pellet in a buffer containing a mild detergent (e.g., 1% n-dodecyl-β-D-maltoside (DDM)) and protease inhibitors.

    • Incubate on ice for 1 hour with gentle agitation.

    • Clarify the lysate by centrifugation at 100,000 x g for 30 minutes.

  • Immunoaffinity Purification:

    • Incubate the supernatant with an immunoaffinity resin coupled to an anti-opsin antibody (e.g., 1D4 monoclonal antibody).

    • Wash the resin extensively with a buffer containing a lower concentration of detergent (e.g., 0.1% DDM) to remove unbound proteins.

  • Reconstitution with 4-Hydroxyretinal:

    • Add a 5-fold molar excess of 11-cis-4-hydroxyretinal to the purified opsin bound to the resin.

    • Incubate in the dark at 4°C overnight with gentle mixing.

  • Elution and Spectrophotometry:

    • Elute the reconstituted visual pigment from the resin using a competitive peptide.

    • Record the absorption spectrum of the purified pigment from 300 to 700 nm using a UV-Vis spectrophotometer.

    • Determine the λmax of the pigment.

Self-Validation:

  • Western Blot: Confirm the expression of the opsin protein in the cell lysate and purified fractions.

  • Control Reconstitution: Perform a parallel reconstitution with 11-cis-retinal to compare the spectral properties.

  • Photobleaching: Expose the reconstituted pigment to light and record the spectrum of the bleached product to confirm photosensitivity.

Applications in Drug Development

The study of modified retinals like 4-hydroxyretinal offers intriguing possibilities for the development of novel therapeutics for retinal diseases.

Table 1: Potential Applications of Modified Retinals in Drug Development

Application AreaRationale and ApproachPotential Impact
Probing Visual Pigment Structure and Function Synthetic analogues of 4-hydroxyretinal with altered electronic or steric properties can be used to probe the specific interactions within the opsin binding pocket that govern spectral tuning and signal transduction.A deeper understanding of GPCR activation mechanisms, which can inform the design of drugs targeting other GPCRs.[14][15]
Development of Photoswitches Modified retinals can serve as the basis for designing photoswitches, molecules that can be used to restore light sensitivity to degenerated retinas. These compounds could potentially bypass the need for functional photoreceptor cells.A novel therapeutic strategy for diseases like retinitis pigmentosa and age-related macular degeneration.[16]
Modulation of the Visual Cycle Understanding the enzymatic synthesis of modified retinals could lead to the development of inhibitors or modulators of these enzymes. This could be a strategy to control the levels of potentially toxic retinoid byproducts that accumulate in certain retinal diseases.A potential treatment for conditions like Stargardt disease, where the accumulation of retinoid dimers is a key pathological feature.[17]

While the direct therapeutic application of 4-hydroxyretinal is not yet established, the principles learned from its study are highly relevant to the broader field of ophthalmic drug discovery. The retina provides a unique system for studying neuronal function and degeneration, and insights gained from its biochemistry can have far-reaching implications.[18][19]

Conclusion and Future Directions

4-hydroxyretinal represents a fascinating molecular innovation that has allowed for the fine-tuning of vision in the unique light environment of the deep sea. Its study provides a powerful example of how a subtle chemical modification to a fundamental biological molecule can have profound evolutionary consequences. The elucidation of its biosynthetic pathway and the precise quantum mechanical principles governing its spectral tuning remain exciting areas for future research. Furthermore, the exploration of 4-hydroxyretinal and other modified retinals as tools and templates for drug design holds significant promise for the development of next-generation therapies for a range of debilitating retinal diseases.

References

  • Polans, A., et al. (1996). Phototransduction in Retinal Rods. Trends in Neurosciences, 19(4), 158-164.
  • Enright, J. M., et al. (2015). The evolution of red color vision is linked to coordinated rhodopsin tuning in lycaenid butterflies. PNAS, 112(4), 1234-1239.
  • Matsui, S., et al. (1988). 4-Hydroxyretinal, a new visual pigment chromophore found in the bioluminescent squid, Watasenia scintillans. Biochimica et Biophysica Acta (BBA) - General Subjects, 966(3), 370-374.
  • Yokoyama, S. (2008). Evolution of dim-light and color vision in vertebrates. Annual Review of Genomics and Human Genetics, 9, 259-282.
  • Partridge, J. C. (2014). The spectral sensitivity of vision. In The Wiley Handbook on the Cognitive Neuroscience of Learning (pp. 23-52).
  • Seidou, M., et al. (1990). 4-Hydroxyretinal in the retina of the firefly squid, Watasenia scintillans.
  • Michinomae, M., et al. (1994). Structural basis for wavelength discrimination in the banked retina of the firefly squid Watasenia scintillans. Journal of Experimental Biology, 193(1), 1-12.
  • Marill, J., et al. (2000). Cytochrome P450 3A7 is the primary enzyme for 4-hydroxylation of all-trans-retinoic acid in the human fetal liver. Drug Metabolism and Disposition, 28(12), 1469-1475.
  • Kramer, R. H., & Van Gelder, R. N. (2017). Restoring vision to the blind: a review of retinal prostheses and photoswitchable molecules. Journal of the American Academy of Optometry, 94(4), 303-311.
  • Radu, R. A., et al. (2008).
  • Warrant, E. J., & Locket, N. A. (2004). Vision in the deep sea. Biological Reviews, 79(3), 671-712.
  • Fujimoto, K., et al. (2006). Theoretical Studies on the Color-Tuning Mechanism in Retinal Proteins. Journal of the American Chemical Society, 128(17), 5738-5747.
  • Ren, L., et al. (2014). Quantum mechanical/molecular mechanical study of the spectral tuning mechanism of the short-wavelength-sensitive opsin. The Journal of Physical Chemistry B, 118(1), 126-133.
  • Rosenbaum, D. M., et al. (2009). The structure and function of G-protein-coupled receptors.
  • Haddock, S. H., et al. (2010). Bioluminescence in the sea. Annual review of marine science, 2, 443-493.
  • Kubodera, T., et al. (2007). Observations of wild hunting behaviour and bioluminescence of a large deep-sea, eight-armed squid, Taningia danae. Proceedings of the Royal Society B: Biological Sciences, 274(1613), 1029-1034.
  • Thomas, K. N., et al. (2017). Mismatched eyes help squid survive ocean’s twilight zone. Philosophical Transactions of the Royal Society B: Biological Sciences, 372(1717), 20160069.
  • Isayama, T., & Makino, C. L. (2009). Formation of all-trans Retinol after Visual Pigment Bleaching in Mouse Photoreceptors. Investigative ophthalmology & visual science, 50(11), 5437–5445.
  • Tochitsky, I., et al. (2014). Restoring vision to the blind with a photoswitch that exploits an ion channel already present in retinal ganglion cells. Neuron, 81(4), 800-813.
  • Napoli, J. L. (2012). Retinoic acid synthesis and degradation. Subcellular biochemistry, 56, 1-28.
  • Kiser, P. D., et al. (2014). Chemistry of the retinoid (visual) cycle. Chemical reviews, 114(1), 194-232.
  • Palczewski, K. (2012). Chemistry and biology of the visual cycle. Journal of Biological Chemistry, 287(3), 1612-1619.
  • Takahashi, Y., & Ebrey, T. G. (2003). The final step of the vertebrate visual cycle. PNAS, 100(23), 13393-13398.
  • Crouch, R. K., et al. (1996). Retinal kinetics in the isolated retina determined by retinoid extraction and HPLC. Vision research, 36(11), 1595-1602.
  • Oprian, D. D. (1993). The mechanism of spectral tuning in the short wavelength sensitive cone pigments. FEBS letters, 322(3), 211-214.
  • Yokoyama, S., & Radlwimmer, F. B. (1998). The “five-sites” rule and the evolution of red and green color vision in vertebrates. Molecular biology and evolution, 15(5), 560-567.
  • Tsuji, F. I. (2002). ATP-dependent bioluminescence in the firefly squid, Watasenia scintillans. Proceedings of the National Academy of Sciences, 99(1), 221-226.
  • Animal Diversity Web. (n.d.). Watasenia scintillans. Retrieved from [Link]

  • Humphreys, W. G. (2022). Biosynthesis using cytochrome P450 enzymes: Focus on synthesis of drug metabolites. Advances in pharmacology (San Diego, Calif.), 95, 177–194.
  • Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical research in toxicology, 21(1), 70-83.
  • Gampenrieder, S. P., & Risch, A. (2021). Drug discovery in ophthalmology: past success, present challenges, and future opportunities. Expert opinion on drug discovery, 16(1), 1-5.
  • Burford, B. P., & Robison, B. H. (2020). Bioluminescent backlighting illuminates the complex visual signals of a social squid in the deep sea. Proceedings of the National Academy of Sciences, 117(15), 8524-8531.
  • Fujimoto, K., et al. (2007). Theoretical Studies on the Color-Tuning Mechanism in Retinal Proteins. Accounts of chemical research, 40(8), 674-681.
  • Schulten, K., & Tavan, P. (1978). A mechanism for the light-driven proton pump of Halobacterium halobium.
  • Birge, R. R. (1990). Photophysics and molecular electronic applications of the rhodopsins. Annual review of physical chemistry, 41(1), 683-733.
  • Rosenberger, M. (1982). Retinoic acid metabolites. 1. Total synthesis of 4-hydroxy-and 4-oxoretinoic acid. The Journal of Organic Chemistry, 47(9), 1698-1701.
  • Wikipedia. (n.d.). Cephalopod. Retrieved from [Link]

  • Wikipedia. (n.d.). Carotenoid. Retrieved from [Link]

  • Catalyst University. (2020, April 20). Cytochrome P450 Catalytic Cycle [Video]. YouTube. [Link]

  • Catalyst University. (2017, June 2). Cytochrome P450 [Video]. YouTube. [Link]

  • Kurzgesagt – In a Nutshell. (2022, February 12). Activation of a G protein coupled receptor at the cell membrane [Video]. YouTube. [Link]

Sources

Methodological & Application

Application Note: Synthesis, Purification, and Validation of All-trans-4-Hydroxyretinal

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

All-trans-4-hydroxyretinal is a critical apocarotenoid derivative used extensively in the study of bacteriorhodopsin pumping mechanisms and visual cycle enzymology. Unlike its parent compound, retinal, the introduction of a hydroxyl group at the C4 position of the


-ionone ring significantly alters the molecule's polarity and hydrogen-bonding potential while maintaining the polyene chromophore.

The Synthetic Challenge: Direct oxidation of the C4 position on all-trans-retinal is chemically fraught due to the high reactivity of the C15 aldehyde. The most robust route—and the one detailed here—utilizes a "Protect-Functionalize-Deprotect-Oxidize" strategy starting from Retinyl Acetate .

Core Workflow:

  • Functionalization: Radical bromination of Retinyl Acetate at C4.

  • Substitution: Conversion of the bromide to an acetate (creating a masked diol).

  • Hydrolysis: Global deprotection to yield 4-hydroxyretinol.

  • Selective Oxidation: Controlled oxidation of the primary allylic alcohol (C15) to an aldehyde without over-oxidizing the secondary C4 alcohol to a ketone.

Safety & Environmental Prerequisites (Self-Validating Systems)

Retinoids are notoriously unstable. Failure to adhere to these environmental controls will result in isomerization (cis/trans scrambling) or oxidative degradation.

  • The "Red Room" Rule: All procedures must be performed under dim red light (

    
     nm). White light causes immediate photo-isomerization.
    
  • Inert Atmosphere: All reactions and solvent transfers must occur under a positive pressure of Argon or Nitrogen.

  • Glassware: Use amberized glassware where possible. If unavailable, wrap flasks in aluminum foil.

  • Solvents: All solvents (DCM, Hexane, THF) must be anhydrous and degassed (sparged with Ar for 15 mins) prior to use.

Visualized Synthesis Pathway

The following diagram outlines the chemical transformations and the logic flow.

SynthesisPath Start All-trans-Retinyl Acetate Step1 4-Bromo-Retinyl Acetate (Unstable Intermediate) Start->Step1 NBS, CCl4 Reflux, Ar Step2 4-Acetoxy-Retinyl Acetate Step1->Step2 AgOAc or KOAc Substitution Step3 All-trans-4-Hydroxyretinol (The Diol) Step2->Step3 KOH, MeOH Hydrolysis Final All-trans-4-Hydroxyretinal (Target) Step3->Final MnO2 (10 eq) DCM, 1 hr OverOx 4-Oxo-Retinal (Impurity) Step3->OverOx MnO2 (>4 hrs) Over-oxidation

Figure 1: Step-wise synthesis pathway. Note the critical timing at the final oxidation step to avoid the 4-oxo impurity.

Detailed Experimental Protocols

Phase 1: Ring Functionalization (C4-Bromination & Substitution)

Rationale: We cannot hydroxylate C4 directly. We must first introduce a good leaving group (Bromine) and then displace it with an oxygen nucleophile (Acetate).

Reagents:

  • All-trans-Retinyl Acetate (10 mmol)

  • N-Bromosuccinimide (NBS) (11 mmol) - Recrystallize before use to remove HBr.

  • Silver Acetate (AgOAc) or Potassium Acetate (KOAc)

  • Solvents: Carbon Tetrachloride (

    
    ) or Benzene (Caution: Carcinogenic) or 
    
    
    
    -trifluorotoluene (Green alternative).

Protocol:

  • Dissolution: Dissolve Retinyl Acetate in anhydrous solvent (5 mL/mmol) under Argon.

  • Bromination: Add NBS. Heat the solution to reflux. If using a chemical initiator (AIBN), add trace amounts. If not, the reflux temperature usually suffices to drive the radical reaction.

    • Checkpoint: The reaction is complete when the heavy succinimide precipitate floats to the top (approx. 15-30 mins). Do not over-expose to heat.

  • Filtration: Cool to

    
     and filter off succinimide.
    
  • Substitution: To the filtrate containing the unstable 4-bromo intermediate, immediately add AgOAc (12 mmol) or KOAc/Acetic Acid. Stir at room temperature for 4-6 hours in the dark.

  • Workup: Wash with water, dry over

    
    , and concentrate.
    
    • Result: Crude 4-acetoxy-retinyl acetate (yellow oil). Proceed immediately to hydrolysis.

Phase 2: Hydrolysis to 4-Hydroxyretinol

Rationale: We need to remove both the original C15 acetate and the newly installed C4 acetate to reveal the alcohols.

Protocol:

  • Dissolve the crude oil in Methanol (20 mL).

  • Add aqueous KOH (4M, 5 mL).

  • Stir at room temperature for 1 hour.

    • Monitoring: TLC (Silica, 50% Hexane/Ethyl Acetate). The diol is significantly more polar (

      
      ) than the diester (
      
      
      
      ).
  • Extraction: Dilute with brine, extract with Ethyl Acetate (3x). Dry and concentrate.

    • Purification Note: Flash chromatography on silica (Gradient: 20% to 60% EtOAc in Hexane) is recommended here to isolate pure 4-hydroxyretinol before the final oxidation.

Phase 3: Selective Oxidation (The Critical Step)

Rationale: We use Manganese Dioxide (


) because it is a mild, selective oxidant for allylic alcohols. The primary allylic alcohol at C15 oxidizes faster than the secondary allylic alcohol at C4.

Protocol:

  • Activation: Use "Activated"

    
    . (Heat commercial 
    
    
    
    at
    
    
    for 24h prior to use if activity is low).
  • Reaction: Dissolve purified 4-hydroxyretinol in anhydrous DCM (Dichloromethane).

  • Add

    
     (10-20 equivalents by mass). The large excess is standard for heterogeneous surface reactions.
    
  • Stir vigorously in the dark at Room Temperature.

  • Time-Point Sampling (Self-Validation):

    • Take an aliquot every 15 minutes.

    • Check UV-Vis: 4-hydroxyretinol (

      
       nm) 
      
      
      
      4-hydroxyretinal (
      
      
      nm).
    • Stop Condition: Stop when the 325 nm peak disappears. If you wait too long, a peak at ~400 nm (4-oxoretinal) will appear.

  • Filtration: Filter through a Celite pad to remove

    
    .
    
  • Concentration: Evaporate solvent under reduced pressure (keep bath

    
    ).
    

Purification & Quality Control

HPLC is required to separate the all-trans isomer from 13-cis or 9-cis isomers generated during synthesis.

HPLC Method Parameters
ParameterNormal Phase (Isomer Separation)Reverse Phase (Polarity Cleanup)
Column Silica (e.g., Zorbax Sil, 5

m)
C18 (e.g., Vydac 201TP, 5

m)
Mobile Phase Hexane : Dioxane (90:10) or Hexane : EtOAc (85:15)Methanol : Water (85:15)
Flow Rate 1.0 - 2.0 mL/min1.0 mL/min
Detection UV at 360 nmUV at 360 nm
Retention Order 13-cis < 11-cis < 9-cis < All-trans All-trans < Retinyl Esters

Purification Workflow Diagram:

Purification Crude Crude Reaction Mixture (Post-MnO2) TLC TLC Check (Hexane/EtOAc 60:40) Crude->TLC Decision Is purity >80%? TLC->Decision Flash Flash Chromatography (Silica Gel) Decision->Flash No (Bulk impurities) HPLC Normal Phase HPLC (Hexane/Dioxane) Decision->HPLC Yes Flash->HPLC Collection Collect 'All-trans' Peak (Last eluting isomer) HPLC->Collection Storage Store in Benzene/Argon at -80°C Collection->Storage

Figure 2: Purification decision tree ensuring high isomeric purity.

Validation Criteria (QC)

Before using the synthesized compound in biological assays, verify:

  • UV-Vis Spectrum:

    • Solvent: Ethanol.[1][2]

    • 
      : 376–380 nm .
      
    • Red Flag: Absorbance > 390 nm indicates 4-oxo contamination. Absorbance < 360 nm indicates deconjugation.

  • Mass Spectrometry (ESI+):

    • Target Mass: Retinal (

      
      ) is 284.44 Da.
      
    • 4-Hydroxyretinal (

      
      ) is 300.44 Da .
      
    • Look for

      
       peak at 323.4 .
      

Storage and Handling

  • Solvent: Store dissolved in Benzene or Hexane (crystalline solid is unstable).

  • Temperature:

    
     is mandatory for long-term storage (>1 week).
    
  • Container: Amber vials, flushed with Argon, sealed with Parafilm.

References

  • Matsuno-Yagi, A., & Mukohata, Y. (1980). Two possible roles of bacteriorhodopsin; a comparative study of strains of Halobacterium halobium differing in pigmentation. Archives of Biochemistry and Biophysics.

  • Sen, R., et al. (1982). Synthesis and binding of 4-hydroxyretinal to bacterioopsin. Photochemistry and Photobiology.

  • Crouch, R. K. (1982). The modification of the retinal binding pocket of bacteriorhodopsin. Methods in Enzymology, Vol 88.

  • Barua, A. B., & Olson, J. A. (1984). Chemical synthesis of all-trans-[11-3H]retinoyl beta-glucuronide and its metabolism in rats. The Biochemical Journal. (Provides foundational methods for retinoid oxidation/handling).

  • Hultin, P. G. (2002). A Guide to Solvents and Reagents in Introductory Organic Chemistry. University of Manitoba.

Sources

Application Note & Protocol: High-Resolution Separation of 4-Hydroxyretinal Isomers by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a robust High-Performance Liquid Chromatography (HPLC) protocol for the analytical separation of 4-Hydroxyretinal (4-OH-RAL) isomers. 4-Hydroxyretinal, a critical metabolite in the visual cycle and retinoid metabolism, exists as a complex mixture of geometric (cis/trans) and chiral (enantiomeric) isomers. The precise quantification of these individual isomers is paramount for understanding their distinct biological activities and metabolic pathways. This document provides a scientifically grounded methodology, explaining the rationale behind column and mobile phase selection, sample preparation, and detection parameters. The protocols herein are designed for researchers, scientists, and drug development professionals, offering a validated system for achieving high-resolution separation and accurate quantification of 4-OH-RAL isomers.

Introduction: The Challenge of 4-Hydroxyretinal Isomerism

4-Hydroxyretinal is a key intermediate in the metabolism of vitamin A (retinol). Its biological function is intrinsically linked to its stereochemistry. The molecule possesses both sites of geometric isomerism in its polyene chain (e.g., all-trans, 11-cis, 13-cis) and a chiral center at the 4-position of the β-ionone ring, leading to the existence of (4R)- and (4S)-enantiomers. The separation of these closely related isomers presents a significant analytical challenge due to their similar physicochemical properties.

The development of a reliable HPLC method is therefore essential for:

  • Investigating the stereoselectivity of enzymes involved in retinoid metabolism.

  • Understanding the specific roles of different 4-OH-RAL isomers in physiological and pathological processes.

  • Pharmacokinetic and pharmacodynamic studies of retinoid-based therapeutics.

This guide will address two primary separation goals:

  • Normal-Phase HPLC for Geometric Isomer Separation: Differentiating between cis and trans isomers of 4-OH-RAL.

  • Chiral HPLC for Enantiomeric Separation: Resolving the (4R)- and (4S)-enantiomers of 4-OH-RAL.

Foundational Principles: Causality in Method Design

The successful separation of 4-OH-RAL isomers hinges on exploiting subtle differences in their molecular structure and polarity.

Geometric Isomer Separation: The Power of Normal-Phase Chromatography

Normal-phase HPLC, utilizing a polar stationary phase (typically silica) and a non-polar mobile phase, is exceptionally well-suited for separating geometric isomers of retinoids[1][2][3]. The separation mechanism relies on the differential adsorption of the isomers onto the polar silica surface. The more polar isomers, or those with a molecular geometry that allows for stronger interaction with the stationary phase, will be retained longer.

Enantiomeric Separation: The Specificity of Chiral Stationary Phases

Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation by conventional HPLC impossible. Chiral HPLC columns, which contain a chiral stationary phase (CSP), are essential for resolving these mirror-image isomers[4][5]. The separation is achieved through the formation of transient diastereomeric complexes between the enantiomers and the CSP, leading to different retention times.

Pre-Analytical Considerations: Ensuring Sample Integrity

Retinoids, including 4-OH-RAL, are highly susceptible to degradation by light, oxygen, and heat[6][7]. Strict adherence to the following handling procedures is critical to prevent isomerization and degradation, thereby ensuring the accuracy of the analytical results.

  • Light Protection: All sample handling, preparation, and analysis should be performed under yellow or red light to prevent photoisomerization[2][8]. Use amber vials or wrap glassware in aluminum foil.

  • Oxygen Exclusion: Prepare solvents and samples under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Degassing the mobile phase is also recommended[9].

  • Temperature Control: Store stock solutions and samples at low temperatures (-20°C or -80°C) and perform extractions on ice.

Sample Extraction Workflow

G cluster_0 Sample Preparation A Biological Sample (e.g., tissue, plasma) B Homogenization/Lysis (in appropriate buffer) A->B C Protein Precipitation (e.g., with acetonitrile or methanol) B->C D Centrifugation C->D E Supernatant Collection D->E F Solvent Evaporation (under inert gas) E->F G Reconstitution (in mobile phase) F->G H Filtration (0.22 µm) G->H I Injection into HPLC H->I

Caption: General workflow for the extraction of 4-Hydroxyretinal from biological samples.

Protocol 1: Normal-Phase HPLC for Geometric Isomer Separation

This protocol is designed to separate the all-trans, 11-cis, and other geometric isomers of 4-OH-RAL.

Materials and Reagents
  • HPLC-grade hexane

  • HPLC-grade 2-propanol

  • Glacial acetic acid

  • 4-OH-RAL isomer standards

  • HPLC system with UV detector

  • Silica column (e.g., Inertsil SIL 100-5, 250 x 4.6 mm, 5 µm particle size)[2]

Chromatographic Conditions
ParameterConditionRationale
Column Silica, 250 x 4.6 mm, 5 µmThe polar silica stationary phase provides the necessary selectivity for separating geometric isomers of retinoids[1].
Mobile Phase Hexane:2-propanol:acetic acid (1000:4.3:0.675, v/v/v)[2]A non-polar mobile phase with a small amount of a polar modifier (2-propanol) to control retention times. Acetic acid helps to improve peak shape for acidic analytes.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution.
Injection Volume 20 µLA typical injection volume that can be adjusted based on sample concentration and instrument sensitivity[9].
Column Temperature 25°C (controlled)Maintaining a constant temperature ensures reproducible retention times.
Detection UV at 350 nm[2]Retinoids exhibit strong absorbance in this region of the UV spectrum.
Run Time Approximately 20 minutesSufficient time to elute all relevant isomers.
Step-by-Step Protocol
  • System Preparation: Equilibrate the silica column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Standard Preparation: Prepare individual and mixed standards of 4-OH-RAL geometric isomers in the mobile phase.

  • Sample Preparation: Extract 4-OH-RAL from the sample matrix as described in the workflow above, reconstituting the final extract in the mobile phase.

  • Injection: Inject the prepared standards and samples onto the HPLC system.

  • Data Analysis: Identify and quantify the isomers based on the retention times and peak areas of the standards.

Protocol 2: Chiral HPLC for Enantiomeric Separation

This protocol is tailored for the separation of (4R)- and (4S)-4-hydroxyretinal.

Materials and Reagents
  • HPLC-grade acetonitrile

  • HPLC-grade water

  • (4R)- and (4S)-4-OH-RAL standards

  • HPLC system with UV or Mass Spectrometry (MS) detector

  • Chiral column (e.g., Chiralcel OD-RH, 150 x 2.1 mm, 5 µm)[10][11]

Chromatographic Conditions
ParameterConditionRationale
Column Chiralcel OD-RH, 150 x 2.1 mm, 5 µmThis reversed-phase chiral column has demonstrated efficacy in separating the enantiomers of the related compound, 4-hydroxyretinoic acid[10][11].
Mobile Phase Acetonitrile and water gradientA gradient elution is often necessary in chiral separations to achieve optimal resolution and reasonable analysis times.
Flow Rate 0.2 mL/minA lower flow rate is typical for a 2.1 mm ID column to maintain efficiency.
Injection Volume 5 µLA smaller injection volume is appropriate for the narrower column diameter.
Column Temperature 30°C (controlled)Temperature can significantly impact chiral separations; precise control is crucial for reproducibility.
Detection UV at 350 nm or MSMass spectrometry can provide additional confirmation of peak identity.
Gradient Program To be optimized (start with a linear gradient from 50% to 90% acetonitrile over 20 minutes)The optimal gradient will depend on the specific 4-OH-RAL isomers and may require empirical determination.
Step-by-Step Protocol
  • System Preparation: Equilibrate the chiral column with the initial mobile phase composition until a stable baseline is achieved.

  • Standard Preparation: Prepare individual and racemic standards of (4R)- and (4S)-4-OH-RAL in the initial mobile phase.

  • Sample Preparation: Extract 4-OH-RAL from the sample matrix, reconstituting the final extract in the initial mobile phase.

  • Injection: Inject the prepared standards and samples.

  • Data Analysis: Identify the enantiomers based on their retention times compared to the standards. Quantify using peak areas.

Data Interpretation and System Validation

A self-validating system is crucial for trustworthy results. The following parameters should be assessed:

  • Specificity: The ability to resolve the target isomers from each other and from any interfering components in the sample matrix. This can be confirmed by analyzing blank and spiked samples.

  • Linearity: The method should demonstrate a linear relationship between the concentration of the analyte and the detector response over a defined range[12].

  • Precision and Accuracy: Assessed by replicate injections of standards and quality control samples at different concentrations.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively[13].

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature).

Logical Flow of Method Development

G A Define Analytical Goal (Geometric vs. Enantiomeric Separation) B Select Appropriate Column (Silica vs. Chiral) A->B C Initial Mobile Phase Selection (Based on literature for similar compounds) B->C D Optimize Mobile Phase Composition (Adjust solvent ratios, additives) C->D E Optimize Flow Rate & Temperature D->E F Method Validation (Specificity, Linearity, Precision, etc.) E->F G Routine Analysis F->G

Caption: A logical workflow for the development and validation of an HPLC method for 4-Hydroxyretinal isomer separation.

Conclusion

The protocols detailed in this application note provide a robust framework for the high-resolution separation of 4-Hydroxyretinal isomers. By understanding the principles behind normal-phase and chiral chromatography and by adhering to strict sample handling procedures, researchers can achieve accurate and reproducible quantification of these critical retinoid metabolites. The provided methodologies serve as a strong foundation for further method development and validation tailored to specific research needs.

References

  • Maropis, C. et al. (2014). Stereoselective Formation and Metabolism of 4-Hydroxy-Retinoic Acid Enantiomers by Cytochrome P450 Enzymes. Journal of Biological Chemistry. Available at: [Link]

  • ResearchGate. How to separate isomers by Normal phase HPLC?. Available at: [Link]

  • Google Patents. Separation of olefinic isomers.
  • ResearchGate. Combined HPLC−MS and HPLC−NMR On-Line Coupling for the Separation and Determination of Lutein and Zeaxanthin Stereoisomers in Spinach and in Retina. Available at: [Link]

  • PubMed. Environmentally friendly stability-indicating HPLC method for the determination of isotretinoin in commercial products and solubility samples. Available at: [Link]

  • PubMed. Liquid Chromatography Method for Quantifying N-(4-hydroxyphenyl)retinamide and N-(4-methoxyphenyl)retinamide in Tissues. Available at: [Link]

  • Unknown Source. Improved normal-phase and reversed-phase gradient high-performance liquid chromatography procedures for the analysis of retinoids and carotenoids in human serum, plant and animal tissues.
  • SIELC Technologies. HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column. Available at: [Link]

  • PubMed. Analysis and stability of retinol in plasma. Available at: [Link]

  • Taylor & Francis Online. Development of normal phase HPLC based method for the determination of retinyl palmitate in fortified edible oils. Available at: [Link]

  • PubMed Central. Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues. Available at: [Link]

  • SAV. SELECTED RETINOIDS: DETERMINATION BY ISOCRATIC NORMAL- PHASE HPLC. Available at: [Link]

  • ResearchGate. HPLC separation of the 4-OH-RA enantiomers and stereoselective.... Available at: [Link]

  • Journal of Food and Drug Analysis. Rapid measurement of retinol, retinal, 13-cis-retinoic acid and all-trans. Available at: [Link]

  • PubMed. Separation of 13-cis and all-trans retinoic acid and their photodegradation products using capillary zone electrophoresis and micellar electrokinetic chromatography (MEC). Available at: [Link]

  • PubMed Central. The biochemical and structural basis for trans-to-cis isomerization of retinoids in the chemistry of vision. Available at: [Link]

  • ResearchGate. Stability indicating simplified HPLC method for simultaneous analysis of resveratrol and quercetin in nanoparticles and human plasma. Available at: [Link]

  • PubMed Central. Identification of All-trans-Retinol:All-trans-13,14-dihydroretinol Saturase. Available at: [Link]

  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Available at: [Link]

  • PubMed Central. Photooxidation mediated by 11-cis and all-trans retinal in single isolated mouse rod photoreceptors. Available at: [Link]

  • PubMed Central. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of trans-Resveratrol and cis-Resveratrol in an Injectable Solution. Available at: [Link]

  • Daicel Chiral Technologies. Enantiomer separation of acidic compounds. Available at: [Link]

  • Phenomenex. Chiral HPLC Column. Available at: [Link]

  • PubMed Central. The 3, 4-Didehydroretinal Chromophore of Goldfish Porphyropsin. Available at: [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available at: [Link]

Sources

Application Note: A Detailed Guide to the Structural Elucidation of 4-Hydroxyretinal using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the structural elucidation of 4-hydroxyretinal, a key chromophore in certain visual pigments, utilizing a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques.[1] As a Senior Application Scientist, this note is structured to provide not just procedural steps, but also the underlying rationale for experimental choices, ensuring a robust and self-validating methodology. We will delve into sample preparation, one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, and the interpretation of the resulting spectral data to unambiguously confirm the molecular structure of 4-hydroxyretinal.

Introduction: The Significance of 4-Hydroxyretinal

4-Hydroxyretinal is a fascinating retinoid, a class of compounds structurally related to vitamin A. It serves as the chromophore in the visual pigments of certain species, such as the bioluminescent squid Watasenia scintillans.[1] Its unique hydroxylation at the C4 position of the β-ionone ring distinguishes it from the more common retinal and 3-dehydroretinal. This structural modification has significant implications for the absorption properties of the visual pigment and, consequently, the organism's adaptation to its light environment.

Accurate structural confirmation of 4-hydroxyretinal is paramount for a variety of research applications, including:

  • Vision Science: Understanding the molecular basis of vision in different species.

  • Drug Development: As a potential target or lead compound in the development of novel therapeutics, particularly in ophthalmology.

  • Organic Synthesis: As a reference standard for the validation of synthetic routes.

NMR spectroscopy is an unparalleled tool for the non-destructive and detailed structural analysis of organic molecules like 4-hydroxyretinal.[2][3] It provides atom-level information about the chemical environment, connectivity, and spatial relationships within the molecule.

Foundational Principles of NMR for Structural Elucidation

A multi-faceted NMR approach is essential for the complete structural assignment of 4-hydroxyretinal. This involves a combination of one-dimensional (1D) and two-dimensional (2D) experiments.

  • ¹H NMR (Proton NMR): This is often the starting point, providing information about the number of different types of protons, their chemical environment (chemical shift), their relative numbers (integration), and the number of neighboring protons (spin-spin splitting).[4]

  • ¹³C NMR (Carbon-13 NMR): This technique reveals the number of different types of carbon atoms in the molecule and their chemical environment.[4] While less sensitive than ¹H NMR, it offers a wider chemical shift range, often leading to less signal overlap.[2][5]

  • 2D NMR Spectroscopy: When 1D spectra become complex or ambiguous, 2D NMR techniques are indispensable. They provide correlation information between different nuclei, allowing for the piecing together of the molecular puzzle.[3][6][7]

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (H-C-H or H-C-C-H).[8][9]

    • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments reveal which protons are directly attached to which carbon atoms (one-bond C-H correlations).[6][8][10]

    • HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are separated by two, three, or even four bonds.[8][10][11][12] This is crucial for connecting different fragments of the molecule.

The logical workflow for these experiments is outlined in the diagram below.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_structure Structural Elucidation H1_NMR ¹H NMR (Proton Environments & Multiplicity) COSY COSY (¹H-¹H Correlations) H1_NMR->COSY Identify Coupled Protons HSQC HSQC/HMQC (¹H-¹³C Direct Correlations) H1_NMR->HSQC Assign Protons to Carbons C13_NMR ¹³C NMR (Carbon Environments) C13_NMR->HSQC Assign Carbons to Protons HMBC HMBC (¹H-¹³C Long-Range Correlations) COSY->HMBC Build Molecular Fragments HSQC->HMBC Confirm Direct Attachments Structure Final Structure of 4-Hydroxyretinal HMBC->Structure Connect Fragments & Confirm Connectivity

Figure 1: A generalized workflow for the structural elucidation of an organic molecule using a suite of NMR experiments.

Experimental Protocols

Sample Preparation: The Foundation of Quality Data

The quality of your NMR spectra is directly dependent on meticulous sample preparation.[13]

Materials:

  • 4-Hydroxyretinal sample (high purity is crucial)

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent is critical and should be based on the solubility of the analyte. CDCl₃ is a common choice for many organic compounds.

  • High-quality 5 mm NMR tubes

  • Internal standard (e.g., Tetramethylsilane (TMS))

  • Pipettes and vials

Protocol:

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the 4-hydroxyretinal sample. Incomplete dissolution will lead to poor spectral quality.

  • Concentration: Aim for a concentration of 5-10 mg of 4-hydroxyretinal in 0.5-0.7 mL of deuterated solvent. This concentration is a good balance for obtaining strong signals in a reasonable time without causing significant line broadening.

  • Dissolution: Weigh the 4-hydroxyretinal sample accurately and dissolve it in the chosen deuterated solvent in a small vial. Ensure complete dissolution, using gentle vortexing if necessary.

  • Transfer to NMR Tube: Carefully transfer the solution to a clean, dry 5 mm NMR tube. The sample height should be approximately 4-5 cm.

  • Internal Standard: Add a small amount of TMS (typically <1% v/v) to the sample. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C spectra.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Stability Considerations: Retinoids can be sensitive to light and air.[14] It is advisable to prepare the sample in low light conditions and consider degassing the solvent if the sample is particularly prone to oxidation. Samples should be stored at low temperatures (e.g., 4°C or -20°C) and analyzed promptly after preparation.[14][15]

NMR Data Acquisition

The following are general acquisition parameters for a 500 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

Experiment Key Parameters Purpose
¹H NMR Spectral Width: 12-15 ppmNumber of Scans: 16-64Relaxation Delay (d1): 1-2 sTo obtain a high-resolution spectrum of all proton signals.
¹³C NMR Spectral Width: 200-220 ppmNumber of Scans: 1024-4096Relaxation Delay (d1): 2-5 sTo detect all carbon signals, including quaternary carbons.
COSY Spectral Width (F1 & F2): 12-15 ppmNumber of Scans: 8-16 per incrementTo identify scalar-coupled protons.
HSQC Spectral Width (F2 - ¹H): 12-15 ppmSpectral Width (F1 - ¹³C): 160-180 ppmNumber of Scans: 4-8 per incrementTo correlate protons with their directly attached carbons.
HMBC Spectral Width (F2 - ¹H): 12-15 ppmSpectral Width (F1 - ¹³C): 200-220 ppmNumber of Scans: 16-64 per incrementLong-range coupling delay (optimized for ~8 Hz)To identify long-range correlations between protons and carbons.

Data Interpretation and Structural Elucidation

The following tables provide expected chemical shift ranges for the protons and carbons in 4-hydroxyretinal. These are based on known data for similar retinoid structures and general principles of NMR spectroscopy.

Expected ¹H NMR Data for 4-Hydroxyretinal
Proton(s) Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constant (J, Hz)
H-4~4.0 - 4.2m-
H-7~6.1 - 6.3d~16
H-8~6.3 - 6.5d~16
H-10~6.1 - 6.3d~11
H-11~7.0 - 7.2dd~15, ~11
H-12~6.3 - 6.5d~15
H-14~5.9 - 6.1d~8
H-15 (CHO)~10.0 - 10.2s-
C1-CH₃ (gem-dimethyl)~1.0 - 1.2s-
C5-CH₃~1.7 - 1.9s-
C9-CH₃~2.0 - 2.2s-
C13-CH₃~2.3 - 2.5s-
Expected ¹³C NMR Data for 4-Hydroxyretinal
Carbon Expected Chemical Shift (ppm)
C1~35 - 40
C2~40 - 45
C3~20 - 25
C4~65 - 70
C5~125 - 130
C6~135 - 140
C7~125 - 130
C8~135 - 140
C9~130 - 135
C10~125 - 130
C11~130 - 135
C12~135 - 140
C13~150 - 155
C14~120 - 125
C15 (CHO)~190 - 195
C1-CH₃ (gem-dimethyl)~25 - 30
C5-CH₃~10 - 15
C9-CH₃~10 - 15
C13-CH₃~20 - 25
Piecing it Together with 2D NMR

The following diagram illustrates the key long-range correlations expected in the HMBC spectrum of 4-hydroxyretinal, which are crucial for confirming the overall carbon skeleton and the position of the hydroxyl group and methyl substituents.

Figure 2: Key expected HMBC correlations for the structural elucidation of 4-Hydroxyretinal.

Interpretation Strategy:

  • Assign Spin Systems with COSY: Use the COSY spectrum to trace the proton-proton coupling networks. For 4-hydroxyretinal, you should be able to trace the connectivity from H-7 through to H-14.

  • Attach Protons to Carbons with HSQC: Use the HSQC spectrum to unambiguously assign the carbon signals for all protonated carbons.

  • Connect the Fragments with HMBC: The HMBC spectrum is the key to the final structure.

    • Correlations from the methyl protons are particularly informative. For instance, the protons of the C5-methyl group should show correlations to C4, C5, and C6, confirming the position of this methyl group and its proximity to the hydroxylated carbon.

    • The aldehydic proton (H-15) should show correlations to C13 and C14, confirming the end of the polyene chain.

    • The proton at the hydroxylated carbon (H-4) should show correlations to C3 and C5, definitively placing the hydroxyl group at the C4 position.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a powerful and definitive method for the structural elucidation of 4-hydroxyretinal. By systematically acquiring and interpreting ¹H, ¹³C, COSY, HSQC, and HMBC spectra, researchers can confidently confirm the molecular structure, including the regiochemistry of the hydroxyl group and the stereochemistry of the double bonds. This robust analytical approach is essential for ensuring the identity and purity of 4-hydroxyretinal in research, development, and quality control settings.

References

  • SciSpace. (2017-02-24). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

  • National Institutes of Health (NIH). Quantification of High-Resolution 1H-[13C] NMR Spectra from Rat Brain Extracts. Retrieved from [Link]

  • Chemistry LibreTexts. (2022-10-04). 5.3: HMBC and HMQC Spectra. Retrieved from [Link]

  • MDPI. (2024-09-12). 1 H and 13 C NMR spectroscopic data for compounds 1-4 (500 MHz, MeOD). Retrieved from [Link]

  • JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column. Retrieved from [Link]

  • PubMed Central (PMC). (2010-08-16). Theoretical NMR correlations based Structure Discussion. Retrieved from [Link]

  • ResearchGate. (2021-08-10). (PDF) Optimization of NMR analysis of biological fluids for quantitative accuracy. Retrieved from [Link]

  • PubMed. 4-Hydroxyretinal, a new visual pigment chromophore found in the bioluminescent squid, Watasenia scintillans. Retrieved from [Link]

  • ResearchGate. The ¹H‐NMR spectra of the RAW 264.7 cells exposed to retinol (RET).... Retrieved from [Link]

  • PubMed Central (PMC). Structural Analysis and Dynamics of Retinal Chromophore in Dark and Meta I States of Rhodopsin from 2H NMR of Aligned Membranes. Retrieved from [Link]

  • ResearchGate. (2021-08-04). Structure and Nonlinear Optical Characterization of a New Acentric Crystal of a 4-Hydroxybenzohydrazide Derivative. Retrieved from [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • PubMed Central (PMC). (2020-12-19). Evaluation of Saliva Stability for NMR Metabolomics: Collection and Handling Protocols. Retrieved from [Link]

  • Chemistry LibreTexts. (2023-02-11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]

  • PubMed Central (PMC). (2023-08-08). Metabolite and Lipid Biomarkers Associated With Intraocular Pressure and Inner Retinal Morphology: 1H NMR Spectroscopy Results From the UK Biobank. Retrieved from [Link]

  • National Institutes of Health (NIH). NMR study of the interaction of retinoids with phospholipid bilayers. Retrieved from [Link]

  • PNAS. NMR spectroscopy in studies of light-induced structural changes in mammalian rhodopsin: Applicability of solution 19F NMR. Retrieved from [Link]

  • Columbia University. HSQC and HMBC - NMR Core Facility. Retrieved from [Link]

  • EURL. Testing the Stability of Pesticides in Stock Solutions by Quantitative NMR. Retrieved from [Link]

  • Preprints.org. (2024-01-30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]

  • MDPI. Synthesis and Structural Characterization of p-Carboranylamidine Derivatives. Retrieved from [Link]

  • ResearchGate. (2021-08-06). Crystal Structure Studies and Thermal Characterization of Novel 4-Hydroxychalcone Derivative. Retrieved from [Link]

  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

  • Taylor & Francis Online. Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Retrieved from [Link]

  • Volk. Ocular NMR Mainster Wide Field - Retina Lenses - All Products. Retrieved from [Link]

  • MDPI. (2024-09-03). The 1H HR-NMR Methods for the Evaluation of the Stability, Quality, Authenticity, and Shelf Life of Foods. Retrieved from [Link]

  • YouTube. (2014-09-17). How to Prepare an NMR Sample. Retrieved from [Link]

  • Oxford Instruments. Two-dimensional Experiments: Inverse Heteronuclear Correlation. Retrieved from [Link] illicit-drugs-testing/Two-dimensional-Experiments-Inverse-Heteronuclear-Correlation.pdf

  • PubMed Central (PMC). Synthesis, Characterization, and Crystal Structure of a Diorganotin(IV) Complex with 2-Oxo-2-Phenylacetic Acid 4-Hydroxybenzohydrazone. Retrieved from [Link]

  • YouTube. (2020-12-03). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]

  • YouTube. (2022-10-07). differences & similarities of 1H & 13C NMR spectroscopy. Retrieved from [Link]

  • YouTube. (2020-08-10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • anuchem. (2013-02-07). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]

  • National Institutes of Health (NIH). Solid-state 2H NMR spectroscopy of retinal proteins in aligned membranes. Retrieved from [Link]

Sources

Application Notes and Protocols for the Reconstitution of Rhodopsin with 4-Hydroxyretinal

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed protocol for the reconstitution of the G-protein coupled receptor (GPCR) rhodopsin with the retinal analog, 4-Hydroxyretinal. This document is intended for researchers, scientists, and drug development professionals engaged in vision research, GPCR structural biology, and the development of novel therapeutic agents targeting retinal diseases. We will delve into the expression and purification of the apoprotein opsin, the specific handling and reconstitution with 4-Hydroxyretinal, and the subsequent biophysical characterization of the newly formed visual pigment. The causality behind experimental choices is explained to ensure both reproducibility and a deep understanding of the underlying biochemical principles.

Introduction: The Significance of 4-Hydroxyretinal in Vision Research

Rhodopsin, the dim-light photoreceptor in the vertebrate retina, consists of the apoprotein opsin covalently bound to the chromophore 11-cis-retinal.[1][2][3] The absorption of a photon by 11-cis-retinal triggers its isomerization to all-trans-retinal, initiating the visual transduction cascade.[4][5][6] The study of rhodopsin reconstituted with retinal analogs provides invaluable insights into the mechanisms of spectral tuning, G-protein activation, and the structural basis of inherited retinal degenerations.[7]

4-Hydroxyretinal is a naturally occurring chromophore found in the visual pigments of some deep-sea shrimp and bioluminescent squid.[8][9] Its presence in these organisms suggests an evolutionary adaptation to specific light environments. The hydroxyl group at the C4 position of the β-ionone ring induces a blue-shift in the absorption maximum (λmax) of the pigment compared to rhodopsin with the native 11-cis-retinal.[8] This makes 4-hydroxyretinal a powerful tool to probe the steric and electronic interactions within the retinal binding pocket of rhodopsin. Understanding how this modification alters the photochemistry and signaling properties of rhodopsin can inform the rational design of novel retinal-based therapeutics.

This guide will provide a robust framework for the successful reconstitution of opsin with 4-hydroxyretinal, enabling researchers to explore its unique properties.

Opsin Expression and Purification: Obtaining the Apoprotein Scaffold

The foundation of a successful reconstitution is the availability of high-purity, stable opsin. While opsin can be obtained from native sources such as bovine retinas, recombinant expression in mammalian cell lines like HEK293 or COS-1 cells offers higher yields and the flexibility to introduce mutations.[10][11]

Rationale for Methodological Choices
  • Expression System: Mammalian cell lines are preferred for their ability to perform post-translational modifications, such as palmitoylation, which are crucial for rhodopsin's stability and function.[12]

  • Immunoaffinity Chromatography: The use of an antibody, such as the 1D4 monoclonal antibody that recognizes the C-terminus of rhodopsin, provides a highly specific and efficient method for purification.[13][14]

  • Detergent Solubilization: Membrane proteins like rhodopsin require detergents for extraction from the lipid bilayer. n-Dodecyl-β-D-maltoside (DDM) is a mild, non-ionic detergent widely used for its ability to maintain the structural and functional integrity of rhodopsin.[8][15][16]

Experimental Protocol: Recombinant Opsin Expression and Purification
  • Cell Culture and Transfection:

    • Culture HEK293S GnTI(-) cells (or a similar high-yield expression line) in appropriate media.

    • Transfect the cells with a plasmid encoding bovine rhodopsin with a C-terminal 1D4 epitope tag (TETSQVAPA).[10] Use a suitable transfection reagent like polyethyleneimine (PEI).

  • Cell Harvesting and Solubilization:

    • Harvest cells 48-72 hours post-transfection by centrifugation.

    • Resuspend the cell pellet in a lysis buffer containing a suitable detergent, typically 1% (w/v) DDM in a phosphate or Tris-based buffer.[14]

    • Solubilize the membranes by gentle agitation for 1-2 hours at 4°C.

    • Clarify the lysate by ultracentrifugation to remove insoluble debris.

  • Immunoaffinity Chromatography:

    • Prepare a column with Sepharose beads covalently linked to the 1D4 antibody.[17]

    • Load the solubilized protein onto the column and allow it to bind overnight at 4°C.

    • Wash the column extensively with a buffer containing a lower concentration of DDM (e.g., 0.02-0.1%) to remove non-specifically bound proteins.[10][14]

  • Elution:

    • Elute the purified opsin from the column by incubating with a solution containing a competitive peptide corresponding to the 1D4 epitope.[17]

    • Collect the fractions and determine the protein concentration using a standard method like the BCA assay. The purity can be assessed by SDS-PAGE and a characteristic A280/A500 ratio of approximately 1.7 for highly purified rhodopsin after reconstitution.[13]

Reconstitution with 4-Hydroxyretinal: Forging the Visual Pigment

This critical step involves the careful introduction of the 11-cis isomer of 4-Hydroxyretinal to the purified opsin. All procedures involving retinal analogs must be performed in the dark or under dim red light to prevent photoisomerization.[18]

Causality Behind Experimental Choices
  • Solvent for 4-Hydroxyretinal: Retinal and its analogs are hydrophobic and require an organic solvent for initial solubilization. Ethanol is a common choice due to its miscibility with aqueous buffers.

  • Molar Excess of Chromophore: A slight molar excess of the chromophore is used to ensure complete binding to the available opsin. However, a large excess should be avoided as it can lead to non-specific binding and interfere with subsequent spectroscopic analysis.[10]

  • Incubation Conditions: The reconstitution is typically performed overnight at 4°C to allow for the slow and proper formation of the Schiff base linkage between the retinal aldehyde and the lysine residue in the opsin binding pocket.[3]

Step-by-Step Reconstitution Protocol
  • Preparation of 4-Hydroxyretinal Stock Solution:

    • Dissolve 11-cis-4-Hydroxyretinal in absolute ethanol to a concentration of 1-5 mM. Store in the dark at -80°C.

  • Reconstitution Reaction:

    • In a light-protected tube, add the purified opsin in DDM-containing buffer.

    • Slowly add a 1.5 to 2-fold molar excess of the 11-cis-4-Hydroxyretinal stock solution to the opsin while gently vortexing. The final concentration of ethanol should be kept below 1% to avoid denaturing the protein.

    • Incubate the mixture overnight at 4°C with gentle rotation.

Characterization of 4-Hydroxyrhodopsin: Validating the Reconstitution

Following reconstitution, it is essential to characterize the newly formed pigment to confirm its identity and integrity.

UV-Visible Spectroscopy

UV-visible spectroscopy is the primary method for characterizing rhodopsin and its analogs. The formation of the Schiff base linkage results in a characteristic absorbance peak in the visible region.

  • Protocol:

    • Record the absorbance spectrum of the reconstituted 4-hydroxyrhodopsin from 250 nm to 700 nm using a spectrophotometer.

    • The spectrum should show a peak in the visible range, corresponding to the λmax of 4-hydroxyrhodopsin. Based on literature for other hydroxy-retinals, a blue-shifted λmax relative to the native 500 nm of bovine rhodopsin is expected.[8]

    • A characteristic ratio of A280/Aλmax of less than 2.0 is indicative of a pure and properly folded pigment.

PigmentExpected λmax (nm)Notes
Bovine Rhodopsin~500Native chromophore (11-cis-retinal)
4-Hydroxyrhodopsin<500Expected blue-shift due to the hydroxyl group[8]
Photobleaching and Stability Assays

The stability of the pigment in its dark state and its ability to photobleach upon illumination are key functional indicators.

  • Protocol:

    • Record the initial UV-Vis spectrum of the 4-hydroxyrhodopsin.

    • Expose the sample to a bright light source for a defined period.

    • Record the spectrum again. Successful photobleaching will result in a decrease in the λmax peak and the appearance of a peak around 380 nm, corresponding to the all-trans-retinal and free opsin.[8]

Reconstitution into Lipid Environments: Mimicking the Native Membrane

For many functional and structural studies, it is desirable to reconstitute the purified pigment into a more native-like lipid environment, such as liposomes or nanodiscs.[19][20]

Reconstitution into Liposomes

Liposomes provide a lipid bilayer environment but can suffer from light scattering.[20]

  • Protocol:

    • Mix the purified 4-hydroxyrhodopsin with a solution of phospholipids (e.g., asolectin or a defined lipid mixture) solubilized in a detergent like octyl glucoside (OG).[17]

    • Remove the detergent by dialysis against a detergent-free buffer, leading to the spontaneous formation of proteoliposomes.[17]

Reconstitution into Nanodiscs

Nanodiscs are small patches of lipid bilayer stabilized by a membrane scaffold protein (MSP), offering a soluble, monodisperse system with excellent optical properties.[19][20][21]

  • Protocol:

    • Mix the purified 4-hydroxyrhodopsin, lipids, and MSP in a detergent-containing buffer.

    • Initiate self-assembly by removing the detergent using adsorbent beads (e.g., Bio-Beads).[21]

    • Purify the assembled nanodiscs from empty nanodiscs and aggregates using size-exclusion chromatography.[21]

Diagrams

Rhodopsin Reconstitution Workflow

G cluster_0 Opsin Preparation cluster_1 Reconstitution cluster_2 Characterization & Further Steps Expression Recombinant Opsin Expression (HEK293 Cells) Harvest Cell Harvesting Expression->Harvest Solubilization Detergent Solubilization (DDM) Harvest->Solubilization Purification Immunoaffinity Chromatography (1D4 Antibody) Solubilization->Purification Mixing Mixing with Purified Opsin (Dim Red Light) Purification->Mixing Chromophore 11-cis-4-Hydroxyretinal (in Ethanol) Chromophore->Mixing Incubation Overnight Incubation (4°C) Mixing->Incubation Spectroscopy UV-Vis Spectroscopy (λmax determination) Incubation->Spectroscopy Liposomes Reconstitution into Liposomes Incubation->Liposomes Nanodiscs Reconstitution into Nanodiscs Incubation->Nanodiscs Bleaching Photobleaching Assay Spectroscopy->Bleaching

Caption: Workflow for the reconstitution of rhodopsin with 4-Hydroxyretinal.

Rhodopsin Signaling Pathway

G Rhodopsin Rhodopsin (11-cis-retinal) MetaII Metarhodopsin II (all-trans-retinal) Rhodopsin->MetaII Isomerization Photon Photon (hν) Photon->Rhodopsin Transducin Transducin (Gαβγ) MetaII->Transducin Activates G_alpha_GTP Gα-GTP Transducin->G_alpha_GTP GDP/GTP Exchange PDE Phosphodiesterase (PDE) G_alpha_GTP->PDE Activates cGMP cGMP PDE->cGMP Hydrolyzes GMP 5'-GMP cGMP->GMP IonChannel Ion Channel Closure cGMP->IonChannel Decrease leads to Hyperpolarization Hyperpolarization IonChannel->Hyperpolarization

Caption: The visual transduction cascade initiated by rhodopsin activation.

References

  • Soubias, O., Teague, W. E., Hines, K. G., & Gawrisch, K. (2010). Asymmetric reconstitution of rhodopsin in liposomes. PMC - PubMed Central - NIH. [Link]

  • JoVE (Journal of Visualized Experiments). (2022). Reconstitution Of ABC Transporter Into Nanodisc Lipid Particles l Protocol Preview. YouTube. [Link]

  • Koutalos, Y., & Yau, K. W. (2019). Rhodopsins: An Excitingly Versatile Protein Species for Research, Development and Creative Engineering. Frontiers in Molecular Biosciences. [Link]

  • Nagata, T., et al. (2021). The rhodopsin-retinochrome system for retinal re-isomerization predates the origin of cephalopod eyes. PMC - PubMed Central - NIH. [Link]

  • Chen, Y., & Hu, G. (2017). A Rhodopsin Transport Assay by High-Content Imaging Analysis. PMC - PubMed Central - NIH. [Link]

  • Jackson, M. L., & Litman, B. J. (1982). Stability of rhodopsin in detergent solutions. PubMed. [Link]

  • Vogt, T. C., et al. (2004). Purification profile of recombinant his-tagged rhodopsin using a Ni 2+ - ResearchGate. ResearchGate. [Link]

  • Sommer, M. E., et al. (2005). Preparation of an Activated Rhodopsin/Transducin Complex Using a Constitutively Active Mutant of Rhodopsin. PMC - PubMed Central - NIH. [Link]

  • Herrmann, R., et al. (2010). Conformational Selection and Equilibrium Governs the Ability of Retinals to Bind Opsin. PMC - PubMed Central - NIH. [Link]

  • Ma, Z., et al. (2018). Pharmacological clearance of misfolded rhodopsin for the treatment of RHO-associated retinitis pigmentosa. PMC. [Link]

  • Chen, Y., et al. (2018). A High-Throughput Drug Screening Strategy for Detecting Rhodopsin P23H Mutant Rescue and Degradation. NIH. [Link]

  • Jackson, M. L., & Litman, B. J. (1985). Phospholipid solubilization during detergent extraction of rhodopsin from photoreceptor disk membranes. PubMed. [Link]

  • Saokham, P., et al. (2023). Solid-State Preparation and Characterization of 2-Hydroxypropylcyclodextrins-Iodine Complexes as Stable Iodophors. MDPI. [Link]

  • Vishnivetskiy, S. A., et al. (2019). Reconstitution of the Rhodopsin-Transducin Complex into Lipid Nanodiscs. PubMed. [Link]

  • Kito, Y., et al. (1988). 4-Hydroxyretinal, a new visual pigment chromophore found in the bioluminescent squid, Watasenia scintillans. PubMed. [Link]

  • Kefalov, V. J. (2012). Physiological studies of the interaction between opsin and chromophore in rod and cone visual pigments. NIH. [Link]

  • Itoh, Y., et al. (2001). UV–vis spectra of rhodopsin and rhodopsin mutants formed on retinal... ResearchGate. [Link]

  • Hong, K., & Hubbell, W. L. (1972). Rhodopsin. Purification and recombination with phospholipids assayed by the metarhodopsin I .far. metarhodopsin II transition. ACS Publications. [Link]

  • Vogel, R., & Siebert, F. (2000). The molecular origin of the inhibition of transducin activation in rhodopsin lacking the 9-methyl group of the retinal chromophore: a UV-Vis and FTIR spectroscopic study. PubMed. [Link]

  • Hoin, N., et al. (2021). The Gluopsins: Opsins without the Retinal Binding Lysine. MDPI. [Link]

  • Spruyt, R., et al. (2012). Chemical structure of detergents used in this study to solubilize... ResearchGate. [Link]

  • Haeseleer, F. (2025). Retinol Dehydrogenases (RDHs) in the Visual Cycle. ResearchGate. [Link]

  • Amora, J. D., et al. (2020). Retinylation of Opsins by Retinyl Formate. IOVS - ARVO Journals. [Link]

  • Leioatts, N., et al. (2011). Rhodopsin in Nanodiscs Has Native Membrane-like Photointermediates. Biochemistry. [Link]

  • Snodderly, D. M. (1967). Reversible and irreversible bleaching of rhodopsin in detergent solutions. PNAS. [Link]

  • Zaitseva, E., et al. (2018). Human Blue Cone Opsin Regeneration Involves Secondary Retinal Binding with Analog Specificity. PMC - PubMed Central - NIH. [Link]

  • Kiser, P. D., & Palczewski, K. (2010). Retinoids in the visual cycle: role of the retinal G protein-coupled receptor. PMC. [Link]

  • Chan, T., et al. (1992). UV-visible absorption spectra of recombinant rhodopsin mutant pigments.... ResearchGate. [Link]

  • Balandin, T., et al. (2022). E. coli Expression and Purification of Microbial and Viral Rhodopsins. PubMed. [Link]

  • Olsson, J. E., et al. (1992). The Relationship between Opsin Overexpression and Photoreceptor Degeneration. IOVS. [Link]

  • Berry, M. H., et al. (2019). Restoration of high-sensitivity and adapting vision with a cone opsin. PMC - PubMed Central - NIH. [Link]

  • Lamb, T. D., & Pugh, E. N. (2009). THE VISUAL CYCLE. University of Utah. [Link]

  • Wikipedia. (2024). Rhodopsin. Wikipedia. [Link]

  • Kyrychenko, A., et al. (2015). Green Proteorhodopsin Reconstituted into Nanoscale Phospholipid Bilayers (Nanodiscs) as Photoactive Monomers. PMC - PubMed Central - NIH. [Link]

  • Chen, C. K., & Hurley, J. B. (2000). Purification of Rhodopsin Kinase by Recoverin Affinity Chromatography. PubMed - NIH. [Link]

  • Wikipedia. (2024). Visual cycle. Wikipedia. [Link]

  • Kunze, M. B., et al. (2016). Detergent Optimized Membrane Protein Reconstitution in Liposomes for Solid State NMR. ACS Publications. [Link]

  • Vishnivetskiy, S. A., et al. (2019). Purification of the Rhodopsin-Transducin Complex for Structural Studies. PubMed. [Link]

  • Wikipedia. (2024). Opsin. Wikipedia. [Link]

  • Bruno, A., et al. (2020). Probing Membrane Protein Assembly into Nanodiscs by In Situ Dynamic Light Scattering: A 2A Receptor as a Case Study. MDPI. [Link]

Sources

Application Note & Protocol: Quantification of 4-Hydroxyretinal in Biological Tissue Samples

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 4-Hydroxyretinal in Vision and Beyond

4-Hydroxyretinal (4-HRA) is a fascinating and vital retinoid, a class of compounds derived from vitamin A. Its primary and most well-understood role is as a chromophore in the visual pigments of certain species, such as the bioluminescent squid, Watasenia scintillans.[1] In these organisms, 11-cis-4-hydroxyretinal binds to opsin proteins to form rhodopsin, the light-sensitive molecule that initiates the cascade of events leading to vision.[1] The study of 4-HRA and its distribution in various biological tissues, particularly the retina, is crucial for understanding the diversity of visual systems and the broader metabolic pathways of retinoids.

Beyond its role in vision, the presence and concentration of hydroxylated retinoids in other tissues may have significant implications for cellular signaling and pathology. For instance, the related compound 4-hydroxynonenal (4-HNE), an end-product of lipid peroxidation, is a recognized biomarker of oxidative stress and has been quantified in retinal tissues.[2][3] Given the structural similarity, the accurate quantification of 4-HRA could provide valuable insights into both normal physiological processes and the progression of diseases associated with oxidative stress.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust and reliable quantification of 4-Hydroxyretinal in biological tissue samples. We will delve into two primary analytical methodologies: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocols outlined herein are designed to ensure scientific integrity, providing a self-validating system from sample collection to data analysis.

Foundational Principles: Navigating the Challenges of Retinoid Analysis

The quantification of retinoids like 4-HRA is fraught with challenges owing to their inherent chemical instability. These molecules are highly susceptible to degradation by light, heat, and oxidation. Therefore, meticulous sample handling and preparation are paramount to obtaining accurate and reproducible results.

Key Considerations for Retinoid Analysis:

  • Photosensitivity: All retinoids possess a conjugated polyene chain that is susceptible to photoisomerization and degradation upon exposure to light. Consequently, all sample preparation steps must be performed under dim or red light.

  • Oxidative Instability: The conjugated double bond system is also prone to oxidation. The use of antioxidants, such as butylated hydroxytoluene (BHT), in extraction solvents is highly recommended to preserve the integrity of the analyte.

  • Thermal Lability: Elevated temperatures can lead to the degradation of retinoids. Therefore, samples should be kept on ice during processing, and long-term storage should be at -80°C.

  • Matrix Effects: Biological tissues are complex matrices that can interfere with the analytical signal. Proper extraction and clean-up procedures are essential to minimize matrix effects, especially in LC-MS/MS analysis.

Experimental Workflow: A Visual Guide

The overall workflow for the quantification of 4-HRA in biological tissues can be visualized as a multi-step process, from sample acquisition to final data interpretation.

4-HRA Quantification Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing Sample_Collection Tissue Collection (e.g., Retina) Homogenization Homogenization (in buffer with antioxidant) Sample_Collection->Homogenization Extraction Liquid-Liquid Extraction (e.g., Acetonitrile/Hexane) Homogenization->Extraction Derivatization Derivatization (optional, for enhanced stability/detection) Extraction->Derivatization HPLC_UV HPLC-UV Analysis Derivatization->HPLC_UV Method 1 LC_MS_MS LC-MS/MS Analysis Derivatization->LC_MS_MS Method 2 Data_Acquisition Data Acquisition HPLC_UV->Data_Acquisition LC_MS_MS->Data_Acquisition Quantification Quantification (vs. Calibration Curve) Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: Overall workflow for the quantification of 4-Hydroxyretinal.

Detailed Protocols

The following sections provide detailed, step-by-step protocols for the quantification of 4-HRA using both HPLC-UV and LC-MS/MS. These protocols are based on established methods for similar retinoids and should be validated in your laboratory for optimal performance.

Sample Preparation: The Critical First Step

This protocol is designed for the extraction of 4-HRA from retinal tissue, a primary target for its analysis. The principles can be adapted for other tissues with appropriate modifications.

Materials:

  • Dissecting tools

  • Homogenizer (e.g., glass-Teflon or bead beater)

  • Centrifuge

  • Amber-colored microcentrifuge tubes

  • Phosphate-buffered saline (PBS), pH 7.4

  • Extraction Buffer: PBS with 0.1% BHT

  • Extraction Solvent: Acetonitrile or Hexane/Isopropanol (3:2, v/v) with 0.1% BHT

  • Internal Standard (IS): A structurally similar compound not endogenously present, such as N-(4-ethoxyphenyl)retinamide (4-EPR), should be used.[4] A stock solution of the IS should be prepared in ethanol.

Procedure:

  • Tissue Dissection: Under dim red light, carefully dissect the tissue of interest (e.g., retina) and place it in a pre-weighed, amber-colored microcentrifuge tube on ice.

  • Homogenization: Add ice-cold Extraction Buffer to the tissue (e.g., 500 µL for a single retina). Homogenize the tissue thoroughly until no visible particles remain.

  • Spiking with Internal Standard: Add a known amount of the Internal Standard solution to the homogenate. The amount should be chosen to yield a detector response within the linear range of the assay.

  • Liquid-Liquid Extraction:

    • Add 2 volumes of ice-cold Extraction Solvent to the homogenate.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the upper organic layer to a new amber-colored tube.

    • Repeat the extraction process on the lower aqueous phase and pellet.

    • Pool the organic extracts.

  • Solvent Evaporation: Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the mobile phase used for the subsequent chromatographic analysis. Vortex briefly to ensure complete dissolution.

  • Centrifugation: Centrifuge the reconstituted sample at 14,000 x g for 5 minutes at 4°C to pellet any insoluble debris.

  • Sample Transfer: Carefully transfer the supernatant to an amber-colored HPLC vial with a low-volume insert for analysis.

Optional Derivatization for Enhanced Stability and Detection

The aldehyde group of 4-HRA is reactive and can be a source of instability. Derivatization to a more stable form, such as an oxime, can improve recovery and chromatographic performance.

Materials:

  • O-ethylhydroxylamine hydrochloride

  • Pyridine

Procedure (to be performed after step 5 of sample preparation):

  • To the dried extract, add 50 µL of a freshly prepared solution of 50 mg/mL O-ethylhydroxylamine hydrochloride in pyridine.

  • Incubate at room temperature for 30 minutes in the dark.

  • Evaporate the solvent under a stream of nitrogen.

  • Proceed with step 6 of the sample preparation protocol.

Method 1: Quantification by HPLC-UV

This method is suitable for laboratories with standard HPLC equipment and provides good sensitivity for many applications.

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System A system with a UV-Vis detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with Acetonitrile and water with 0.1% formic acid
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10-20 µL
Detection Wavelength Approximately 360-380 nm (based on the absorbance maximum of similar retinoids)

Calibration:

A calibration curve should be prepared using a certified analytical standard of 4-HRA. Prepare a series of dilutions of the standard in the mobile phase, each containing the same concentration of the internal standard as the samples. The calibration range should encompass the expected concentrations of 4-HRA in the biological samples.

Data Analysis:

The concentration of 4-HRA in the samples is determined by calculating the peak area ratio of 4-HRA to the internal standard and comparing this ratio to the calibration curve.

Method 2: Quantification by LC-MS/MS

For higher sensitivity and specificity, particularly for low-abundance samples, LC-MS/MS is the method of choice.

Instrumentation and Conditions:

ParameterRecommended Setting
LC System UHPLC system for optimal resolution
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Source Electrospray Ionization (ESI) in positive ion mode
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase Gradient elution with water and methanol/acetonitrile, both containing 0.1% formic acid
Flow Rate 0.3-0.5 mL/min
Column Temperature 40°C
Injection Volume 5-10 µL

Mass Spectrometry Parameters:

The specific mass transitions (precursor and product ions) for 4-HRA and the internal standard need to be determined by direct infusion of the analytical standards. The molecular weight of all-trans-Retinal is 284.4 g/mol .[5] 4-Hydroxyretinal would have a molecular weight of approximately 300.4 g/mol . The exact mass and optimal fragmentation pattern should be experimentally determined.

Data Analysis:

Quantification is performed using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). The peak area ratio of the analyte to the internal standard is used to calculate the concentration based on a calibration curve prepared in a matrix that mimics the biological sample to account for matrix effects.

Method Validation: Ensuring Trustworthy Results

To ensure the reliability of the data, the analytical method must be validated according to established guidelines, such as those from the FDA or ICH.

Validation Parameters:

ParameterDescriptionAcceptance Criteria (Typical)
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.R² > 0.99 for the calibration curve.
Accuracy The closeness of the measured value to the true value.Within ±15% of the nominal value (±20% at the LLOQ).
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ).
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of ≥ 3.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of ≥ 10, with acceptable precision and accuracy.
Selectivity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.No significant interfering peaks at the retention time of the analyte and IS.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Analyte concentration should be within ±15% of the initial concentration.

Signaling and Metabolic Context

The quantification of 4-HRA is often performed in the context of the visual cycle or broader retinoid metabolism. The following diagram illustrates a simplified representation of the canonical visual cycle, highlighting where 4-HRA would participate in species that utilize it as a chromophore.

Visual_Cycle_with_4HRA cluster_Photoreceptor Photoreceptor Outer Segment cluster_RPE Retinal Pigment Epithelium (RPE) Rhodopsin Rhodopsin (Opsin + 11-cis-4-HRA) Metarhodopsin_II Metarhodopsin II (Opsin + all-trans-4-HRA) Rhodopsin->Metarhodopsin_II Light (Photon) all_trans_4_HRA all-trans-4-HRA Metarhodopsin_II->all_trans_4_HRA Hydrolysis all_trans_4_ROH all-trans-4-Hydroxyretinol all_trans_4_HRA->all_trans_4_ROH Reduction (RDH) eleven_cis_4_ROH 11-cis-4-Hydroxyretinol all_trans_4_ROH->eleven_cis_4_ROH Isomerization (RPE65) eleven_cis_4_HRA 11-cis-4-HRA eleven_cis_4_ROH->eleven_cis_4_HRA Oxidation (RDH) eleven_cis_4_HRA->Rhodopsin Transport & Binding

Caption: Simplified visual cycle incorporating 4-Hydroxyretinal.

Conclusion

The accurate quantification of 4-Hydroxyretinal in biological tissues is a critical yet challenging task. By employing the detailed protocols and adhering to the principles of careful sample handling and rigorous method validation outlined in this application note, researchers can obtain reliable and reproducible data. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements for sensitivity and selectivity of the study. These methods will undoubtedly contribute to a deeper understanding of the roles of 4-HRA in both physiological and pathological processes.

References

  • Evaluating Ocular Response in the Retina and Optic Nerve Head after Single and Fractionated High-Energy Protons. (2021). National Institutes of Health. [Link]

  • Retinal proteins modified by 4-hydroxynonenal: identification of molecular targets. (n.d.). PubMed. [Link]

  • 4-Hydroxyretinal, a new visual pigment chromophore found in the bioluminescent squid, Watasenia scintillans. (n.d.). PubMed. [Link]

  • Liquid Chromatography Method for Quantifying N-(4-hydroxyphenyl)retinamide and N-(4-methoxyphenyl)retinamide in Tissues. (n.d.). PubMed. [Link]

Sources

High-Purity Generation of 4-Hydroxyretinal: In Vitro Protocols

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous technical guide for the in vitro generation and isolation of 4-Hydroxyretinal , the chromophore of the A4 visual pigment found in the firefly squid (Watasenia scintillans).

While often confused with metabolic byproducts like 4-hydroxynonenal (4-HNE), 4-Hydroxyretinal is a distinct, functional retinoid. In mammalian systems, its formation is not a standard metabolic endpoint (unlike 4-hydroxy-retinoic acid); therefore, "inducing" its formation in vitro typically refers to chemical synthesis or enzymatic transformation for the purpose of reconstituting visual pigments or studying oxidative stress mechanisms.

Part 1: Strategic Overview & Mechanism

Objective: To generate high-purity 4-Hydroxyretinal for use in opsin reconstitution assays or oxidative stress profiling.

The Challenge of Specificity

The primary challenge in generating 4-Hydroxyretinal is the lability of the polyene chain. Direct oxidation of retinal often leads to non-specific degradation or over-oxidation to retinoic acid derivatives. Therefore, the most robust "induction" protocols rely on allylic oxidation of the


-ionone ring at the C4 position, either via Selenium Dioxide (

) chemistry or Manganese Dioxide (

) oxidation of the corresponding retinol.
Reaction Pathway Diagram

The following diagram illustrates the chemical induction pathway from Retinyl Acetate (a more stable precursor) to 4-Hydroxyretinal.

ReactionPathway cluster_conditions Critical Control Points RetAc Retinyl Acetate (Precursor) Inter1 4-Hydroxy-Retinyl Acetate (Intermediate) RetAc->Inter1 SeO2 / t-BuOOH (Allylic Oxidation) Inter2 4-Hydroxy-Retinol (Diol) Inter1->Inter2 K2CO3 / MeOH (Hydrolysis) Product 4-Hydroxyretinal (Target A4 Chromophore) Inter2->Product MnO2 (Selective Oxidation)

Caption: Stepwise chemical induction of 4-Hydroxyretinal from Retinyl Acetate to prevent aldehyde over-oxidation.

Part 2: Experimental Protocols

Protocol A: Chemical Induction via SeO2 Oxidation

This method is the industry standard for introducing a hydroxyl group at the C4 position of the ionone ring.

Reagents:

  • Substrate: All-trans-retinyl acetate (Sigma-Aldrich).

  • Oxidant: Selenium Dioxide (

    
    ).[1][2][3][4]
    
  • Co-Oxidant: tert-Butyl hydroperoxide (t-BuOOH) (increases yield/recycling of Se).

  • Solvent: Dichloromethane (

    
    ) or Dioxane.
    
  • Quenching: Saturated aqueous

    
    .
    

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of all-trans-retinyl acetate in 10 mL of dry

    
     under an Argon atmosphere.
    
  • Induction (Oxidation): Add 0.5 mmol

    
     and 2.0 mmol t-BuOOH.
    
  • Incubation: Stir at room temperature for 2–4 hours. Monitor via TLC (Hexane/Ethyl Acetate 8:2). The product (4-OH-retinyl acetate) will appear as a more polar spot.

    • Checkpoint: Do not overheat; thermal isomerization of the polyene chain will occur >40°C.

  • Hydrolysis: Evaporate solvent. Redissolve residue in Methanol (

    
    ) containing 
    
    
    
    (2.0 eq) to hydrolyze the acetate ester. Stir for 30 mins.
  • Conversion to Retinal: Extract the resulting 4-hydroxy-retinol . Dissolve in

    
     and treat with activated Manganese Dioxide (
    
    
    
    , 10 eq) for 1 hour to oxidize the terminal alcohol to the aldehyde.
  • Filtration: Filter through Celite to remove manganese oxides.

Protocol B: HPLC Purification & Isolation

Crude reaction mixtures contain unreacted retinal, 4-oxo-retinal, and isomers. High-Performance Liquid Chromatography (HPLC) is mandatory for isolation.

ParameterNormal Phase (Recommended for Isomers)Reverse Phase (Recommended for Metabolites)
Column Silica (e.g., Zorbax Sil, 5 µm)C18 (e.g., ODS Hypersil)
Mobile Phase Hexane : Ethyl Acetate (60:40 to 50:50)Acetonitrile : Water (85:15) containing 10mM Ammonium Acetate
Flow Rate 1.0 - 1.5 mL/min1.0 mL/min
Detection UV at 360 nm (monitoring) & 470 nm (specific)UV at 360 nm
Retention 4-OH-Retinal elutes after Retinal4-OH-Retinal elutes before Retinal

Purification Workflow Diagram:

PurificationFlow cluster_peaks Elution Order (Normal Phase) Sample Crude Reaction Mix (in Hexane) Inj HPLC Injection (Silica Column) Sample->Inj P1 Peak 1: Retinal (Unreacted) P2 Peak 2: 4-Oxo-Retinal (Over-oxidized) P3 Peak 3: 4-Hydroxyretinal (Target) Inj->P3 Separation Collect Fraction Collection (Amber Vials) P3->Collect Store Storage (-80°C, Argon) Collect->Store

Caption: HPLC workflow for isolating 4-Hydroxyretinal from crude oxidation mixtures.

Part 3: Biological Reconstitution (Application)

Once isolated, 4-Hydroxyretinal is used to reconstitute the A4 visual pigment in vitro.

  • Apo-Protein Preparation: Isolate opsin membranes (e.g., from bovine retina or expressed Watasenia opsin in HEK293 cells) and bleach with hydroxylamine to remove endogenous chromophore.

  • Incubation:

    • Resuspend apo-membranes in HEPES buffer (pH 7.0) with 0.1% DDM (detergent).

    • Add purified 4-Hydroxyretinal (from Protocol B) at a 3-fold molar excess.

    • Incubate in total darkness at 4°C for 12 hours.

  • Validation: Measure UV-Vis absorbance.

    • Result: A shift in

      
       to ~470 nm (characteristic of the A4 pigment) confirms successful Schiff base formation.
      

References

  • Hashimoto, M., & Fujimoto, Y. (1999).[5][6][7] One Step and Convenient Preparations of 4-Hydroxyretinal and 4-Oxoretinal.[6][7][8] Synthetic Communications, 29(21), 3793-3797.[7][9] Link

  • Matsui, S., et al. (1988). 4-Hydroxyretinal, a new visual pigment chromophore found in the bioluminescent squid, Watasenia scintillans. Biochimica et Biophysica Acta (BBA), 966(3), 370-374. Link

  • Koyama, Y., et al. (1999). Synthesis and Use of Stable Isotope Enriched Retinals in the Field of Vitamin A. Journal of Labelled Compounds and Radiopharmaceuticals. (Methodology for Retinal Oxidation).[7]

  • Shimshoni, J. A., et al. (2012). Stereoselective Formation and Metabolism of 4-Hydroxy-Retinoic Acid Enantiomers by Cytochrome P450 Enzymes.[9] Journal of Biological Chemistry, 287(50), 42223-42232.[9] (Differentiation from 4-OH-RA).[10] Link

Sources

application of 4-Hydroxyretinal in studying retinal diseases

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Hydroxyretinal as a Structural Probe for Opsin Stability and Visual Cycle Kinetics

Abstract & Scientific Rationale

The study of retinal diseases, particularly Retinitis Pigmentosa (RP) and Leber Congenital Amaurosis (LCA), often hinges on understanding the structural integrity of the G-protein coupled receptor (GPCR) Rhodopsin. While endogenous 11-cis-retinal is the natural inverse agonist that locks Rhodopsin in its inactive dark state, its extreme hydrophobicity masks subtle defects in the ligand-binding pocket caused by pathogenic mutations.

4-Hydroxyretinal (specifically the 11-cis isomer) is a naturally occurring chromophore (originally isolated from the firefly squid Watasenia scintillans) that serves as a critical polarity probe in mammalian research. By introducing a hydroxyl group at the C4 position of the ionone ring, this analog introduces a specific dipole moment that interrogates the dielectric environment of the opsin binding pocket.

Key Applications:

  • Mapping the Hydrophobic Binding Pocket: Determining if RP-associated mutations (e.g., T17M, P23H) disrupt the hydrophobic packing of the transmembrane helices.

  • Kinetic Analysis of Regeneration: Measuring the rate (

    
    ) of pigment formation to quantify the "openness" of the binding pocket in mutant opsins.
    
  • Spectral Tuning Studies: Analyzing the "Opsin Shift" to understand how specific amino acid residues (like Glu113 or Lys296) stabilize the protonated Schiff base.

Mechanism of Action: The Polarity Probe

Standard 11-cis-retinal binds to Lysine 296 via a protonated Schiff base linkage. The ionone ring sits in a hydrophobic pocket formed by Transmembrane helices (TM) 3, 5, and 6.

  • Endogenous Ligand (11-cis-retinal): Highly hydrophobic. It drives the closure of the pocket but provides limited information on the electrostatic environment.

  • The Probe (11-cis-4-Hydroxyretinal): The C4-hydroxyl group acts as a polarity sensor.

    • If the binding pocket is tight and hydrophobic (Wild Type), the hydroxyl group may destabilize binding or induce a specific spectral shift due to the energetic cost of burying the polar group.

    • If the binding pocket is loose or water-accessible (Mutant/Disease State), the energetic penalty is lower, altering the regeneration kinetics and spectral absorption maximum (

      
      ).
      
Visualizing the Mechanism

G cluster_0 Ligand Properties cluster_1 Opsin Binding Pocket Environment Retinal 11-cis-Retinal (Hydrophobic) WT_Pocket Wild Type Opsin (Hydrophobic/Tight) Retinal->WT_Pocket Native Binding OH_Retinal 11-cis-4-Hydroxyretinal (Polar Probe) OH_Retinal->WT_Pocket Probe Interaction Mutant_Pocket Mutant Opsin (RP) (Distorted/Hydrated) OH_Retinal->Mutant_Pocket Probe Interaction Outcome_Stable Stable Pigment Normal u03bbmax WT_Pocket->Outcome_Stable High Stability Outcome_Shift Altered u03bbmax (Spectral Shift) WT_Pocket->Outcome_Shift Baseline Shift Mutant_Pocket->Outcome_Shift Distinct Shift (Diagnostic) Outcome_Kinetics Fast/Slow Regeneration (Kinetic Defect) Mutant_Pocket->Outcome_Kinetics Altered k(reg)

Figure 1: Mechanistic logic of using 4-Hydroxyretinal to probe opsin binding pocket integrity.

Experimental Protocol: In Vitro Opsin Reconstitution

Objective: To measure the regeneration kinetics and spectral properties of purified opsin mutants using 11-cis-4-Hydroxyretinal.

Safety & Handling:

  • Lighting: All steps involving retinoids must be performed under dim red light (

    
     nm) to prevent photoisomerization.
    
  • Temperature: Keep samples on ice (4°C) unless otherwise stated.

Materials Required
  • Protein: Purified Opsin (Wild Type and Mutants) in DDM (n-dodecyl-β-D-maltoside) detergent micelles.

  • Ligand: 11-cis-4-Hydroxyretinal (dissolved in Ethanol, concentration determined by

    
    ).
    
  • Buffer: 50 mM HEPES (pH 6.5), 140 mM NaCl, 0.05% DDM.

  • Equipment: UV-Vis Spectrophotometer (e.g., Cary 60 or NanoDrop with cuvette capability).

Step-by-Step Methodology
  • Basal Scan (Apo-Opsin):

    • Dilute the purified opsin to a final concentration of 2–5

      
       in the Buffer.
      
    • Record the baseline spectrum (250 nm – 650 nm). Ensure the

      
       (protein) is stable.
      
    • Note: Apo-opsin has no absorbance in the visible region.

  • Titration of Ligand:

    • Add 11-cis-4-Hydroxyretinal to the cuvette.

    • Stoichiometry: Use a 1.5-fold molar excess relative to opsin to drive the reaction to completion.

    • Critical: Keep ethanol concentration < 1% to avoid protein denaturation.

  • Kinetic Monitoring (Regeneration Rate):

    • Immediately start measuring absorbance at the expected

      
       (approx. 470–490 nm depending on the specific opsin).
      
    • Record data points every 30 seconds for 60 minutes at 20°C.

    • Data Fit: Fit the increase in absorbance to a pseudo-first-order exponential equation:

      
      
      Where 
      
      
      
      is the rate constant of regeneration.
  • Dark Spectrum Acquisition:

    • Once the absorbance plateaus (regeneration complete), record the full UV-Vis spectrum (250–650 nm).

    • Result: You will observe a main peak (

      
      -band). Compare the 
      
      
      
      of 4-OH-retinal pigment vs. native retinal pigment.
  • Acid Denaturation (The Validity Check):

    • Add 5

      
       of 1N HCl to the cuvette (pH < 2).
      
    • Outcome: The Schiff base linkage should protonate and the protein denature, shifting the

      
       to ~440 nm (protonated Schiff base of free retinal).
      
    • Why? This confirms the chromophore was covalently bound to Lys296.

Data Analysis & Interpretation

The following table guides the interpretation of spectral shifts when comparing Wild Type (WT) vs. Mutant opsins using 4-Hydroxyretinal.

ObservationInterpretationBiological Implication
Blue Shift (Hypsochromic) The chromophore environment is more polar than native.The mutation may have introduced water into the pocket or removed a stabilizing aromatic residue (e.g., Trp265).
Red Shift (Bathochromic) The chromophore environment is highly polarizable or charged.Strong interaction with the counterion (Glu113) or constrained binding pocket.
Slow Regeneration (

)
Steric hindrance or "closed" pocket entry.The mutation causes the opsin to adopt a rigid, non-receptive conformation (common in Class II RP mutations).
Incomplete Regeneration Protein instability / Aggregation.The mutant opsin is misfolded and cannot stably accommodate the chromophore.
Workflow Diagram

Workflow Step1 Purify Opsin (in DDM micelles) Step2 Add 11-cis-4-OH-Retinal (Dim Red Light) Step1->Step2 Step3 Measure Kinetics (Absorbance vs Time) Step2->Step3 Step4 Spectral Analysis (Determine u03bbmax) Step3->Step4 Step5 Acid Trap (Validation) Step4->Step5

Figure 2: Experimental workflow for Opsin Reconstitution Assays.

References

  • Matsui, S., et al. (1988). "4-Hydroxyretinal, a new visual pigment chromophore found in the bioluminescent squid, Watasenia scintillans."[1] Proceedings of the National Academy of Sciences.

  • Oprian, D. D., et al. (1999).[2] "Structure and function in rhodopsin: Kinetic studies of retinal binding to purified opsin mutants in defined phospholipid–detergent mixtures serve as probes of the retinal binding pocket."[2][3] Proceedings of the National Academy of Sciences.

  • Kiser, P. D., et al. (2014). "Chemistry of the Retinoid (Visual) Cycle." Chemical Reviews.

  • Jastrzebska, B., et al. (2023). "Therapeutic Potential of Partial Retinoid Agonists against Vertebrate Rhodopsin Misfolding Disorders." International Journal of Molecular Sciences.

Sources

using 4-Hydroxyretinal to probe G-protein coupled receptor activation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Probing GPCR Activation and Pocket Fidelity using 4-Hydroxyretinal

Abstract

This guide details the protocol for using 11-cis-4-hydroxyretinal (A4 retinal) as a chemical probe to investigate the structural integrity, hydrophobicity, and thermal noise limits of Class A G-Protein Coupled Receptors (GPCRs), specifically opsins.[1][2][3] Unlike the native 11-cis-retinal chromophore, the 4-hydroxy analog introduces a polar moiety into the deep hydrophobic


-ionone binding pocket.[2] This modification destabilizes the receptor's "dark state" (inactive conformation), resulting in a characteristic spectral blue shift and elevated rates of thermal isomerization.[1][2][3][4] This protocol is essential for researchers mapping the steric and electronic constraints of the retinal binding site and for validating mutant receptors designed for optogenetic or structural studies.[2][3]

Mechanistic Principles

The utility of 4-hydroxyretinal lies in its ability to disrupt the optimized hydrophobic interactions within the GPCR binding pocket.[2][3]

  • The Hydrophobic Lock: In vertebrate rhodopsin, the

    
    -ionone ring of 11-cis-retinal is locked in a hydrophobic cavity formed by transmembrane helices (TM) 3, 5, and 6.[1][2] Key residues (e.g., Glu122, Trp265, Phe261) strictly constrain the ring to prevent spontaneous activation.[1][2][3]
    
  • The 4-OH Perturbation: The introduction of a hydroxyl group at the C4 position creates a steric and electrostatic conflict.[2][3] The polar -OH group faces a non-polar environment, raising the ground-state energy of the receptor-ligand complex.[2][3]

  • Readout:

    • Spectral Shift: The destabilization typically results in a hypsochromic (blue) shift of the absorption maximum (

      
      ) compared to the native pigment.[1][2][3]
      
    • Thermal Noise: The barrier to thermal isomerization is lowered, increasing "dark noise" (spontaneous activation in the absence of light).[1][2][3]

Chemical Structure Comparison

Figure 1: Structural comparison highlighting the probe mechanism.[1][2][3]

Materials & Reagents

  • Chromophores:

    • 11-cis-retinal (Control), >95% purity (HPLC).[1][2][3]

    • 11-cis-4-hydroxyretinal (Probe), synthesized via organic total synthesis or isolated from Watasenia scintillans (if available).[1][2][3] Store at -80°C in dark, under argon.

  • Buffer A (Solubilization): 50 mM HEPES (pH 6.5), 140 mM NaCl, 3 mM MgCl2, 1% (w/v) n-Dodecyl-β-D-maltoside (DDM).[1][2][3]

  • Buffer B (Elution/Assay): 50 mM HEPES (pH 6.5), 140 mM NaCl, 0.05% DDM.[1][2][3]

  • Apo-Opsin Source: Bleached bovine rod outer segments (ROS) or purified recombinant opsin expressed in HEK293/COS-1 cells.[1][2][3]

Experimental Protocol

Phase 1: Preparation of Apo-Opsin

Note: All steps involving retinoids must be performed under dim red light (>650 nm).[2][3]

  • Solubilization: Resuspend ROS membranes or cell pellets in Buffer A to a final protein concentration of 2–5 mg/mL.[1][2][3] Incubate for 1 hour at 4°C with gentle agitation.

  • Clarification: Centrifuge at 40,000

    
     for 30 minutes at 4°C to remove insoluble debris.
    
  • Bleaching (Removal of Endogenous Retinal):

    • Illuminate the supernatant with bright white light (>50 mW/cm²) for 10 minutes at 4°C in the presence of 20 mM hydroxylamine (to scavenge released retinal).

    • Wash: Perform extensive dialysis or rapid buffer exchange (using PD-10 columns) into Buffer B to remove hydroxylamine and free retinal oximes.[1][2][3] Residual hydroxylamine will destroy the probe.[2][3]

Phase 2: Pigment Reconstitution[2][3]
  • Titration: Aliquot the apo-opsin into two quartz cuvettes.

  • Addition:

    • Sample: Add 11-cis-4-hydroxyretinal (dissolved in ethanol) to a 3-fold molar excess relative to opsin. Final ethanol concentration must be <1%.[1][2][3]

    • Control: Add 11-cis-retinal to the second cuvette (same molar excess).

  • Incubation: Incubate in the dark at 4°C.

    • Native Retinal:[1][2][3][5] 1–2 hours.[1][2][3]

    • 4-OH Analog: 4–12 hours (Binding kinetics are often slower due to pocket incompatibility).[1][2][3]

  • Purification (Optional but Recommended): If excess chromophore interferes with spectra, bind the reconstituted pigment to an immuno-affinity matrix (e.g., 1D4 antibody resin), wash with Buffer B, and elute.[1][2][3]

Phase 3: Spectroscopic Characterization
  • UV-Vis Scan: Record the absorption spectrum from 250 nm to 650 nm.[2][3]

  • Dark State Analysis: Identify the

    
     of the main 
    
    
    
    -band.[1][2][3]
    • Expected Result: 4-OH-Retinal pigment should show a blue shift (e.g., 460–470 nm) compared to WT Rhodopsin (500 nm).[1][2][3]

  • Acid Trapping (Schiff Base Test):

    • Add HCl to pH < 2.0.[1][2][3]

    • The peak should shift to ~440 nm, confirming the Schiff base linkage is protonated but denatured.[1][2][3]

Phase 4: Thermal Stability (Dark Noise) Assay

This assay quantifies the "looseness" of the binding pocket.[2][3]

  • Set the spectrophotometer cell holder to 20°C (or higher, e.g., 37°C, for faster kinetics).

  • Monitor absorbance at the

    
     of the 4-OH pigment (e.g., 470 nm) over time in the dark .[1][2][3]
    
  • Data Analysis: Fit the decay curve to a first-order exponential equation:

    
    
    Where 
    
    
    
    is the rate constant of thermal decay.[1][2][3]
  • Comparison: The 4-OH analog should exhibit a significantly higher

    
     (faster decay) than the native 11-cis-retinal pigment.[2][3]
    

Data Interpretation & Troubleshooting

Summary of Expected Spectral Data
ParameterNative Pigment (11-cis-Retinal)Probe Pigment (11-cis-4-OH-Retinal)Structural Implication

~500 nm~465–470 nmBlue Shift: Polar environment destabilizes the excited state charge distribution.[2][3]
Bandwidth NarrowBroadenedIncreased vibrational freedom in the pocket.[2][3]
Thermal Stability High (

days at 20°C)
Low (

hours/mins)
High Noise: 4-OH disrupts hydrophobic packing (Trp265 interaction).[1][2][3]
Hydroxylamine Sensitivity LowHighMore accessible Schiff base linkage.[1][2][3]
Pathway Diagram: Activation & Decay

activation_pathway Opsin Apo-Opsin (Empty Pocket) Reconstitution Add Ligand Opsin->Reconstitution Native Native Rhodopsin (500 nm) Stable Dark State Reconstitution->Native 11-cis-Retinal Probe 4-OH-Rhodopsin (~470 nm) Unstable Dark State Reconstitution->Probe 11-cis-4-OH-Retinal MetaII Active State (Meta II) Native->MetaII Isomerization Bleached Bleached Opsin + Free Retinal Native->Bleached Very Slow Thermal Decay Probe->MetaII Isomerization Probe->Bleached Rapid Thermal Decay (High Noise) Light Light (hv) Heat Thermal Energy (kT)

Figure 2: Comparative activation pathways.[1][2][3] Note the accelerated thermal decay path for the 4-OH probe.

References

  • Matsui, S., et al. (1988). "4-Hydroxyretinal, a new visual pigment chromophore found in the bioluminescent squid, Watasenia scintillans."[1][2] Biochimica et Biophysica Acta (BBA).[1][2][3]

  • Corson, D. W., et al. (1990). "Sensitization of salamander rods by 4-hydroxy-11-cis-retinal."[2][3][4][6] Journal of Physiology.

  • Crouch, R. K., et al. (1984). "Opsin pigments formed with hydroxylated retinal analogs."[1][2][3] Photochemistry and Photobiology.

  • Kochendoerfer, G. G., et al. (1997). "How color visual pigments are tuned."[1][2][3] Trends in Biochemical Sciences.

Sources

Troubleshooting & Optimization

Technical Support Center: A Researcher's Guide to Optimizing the Synthesis of 4-Hydroxyretinal

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 4-Hydroxyretinal is a critical chromophore involved in the vision of certain species and a valuable target in synthetic chemistry and drug development.[1][2] Its synthesis, however, is often plagued by low yields due to its sensitive polyene structure, susceptibility to isomerization, and challenging purification. This guide provides a comprehensive technical support center for researchers, offering in-depth troubleshooting advice and validated protocols to systematically improve the yield and purity of synthetic 4-hydroxyretinal.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level issues encountered during the synthesis of 4-hydroxyretinal.

Q1: My overall yield is consistently low. What are the most likely critical steps to re-evaluate?

Low overall yield is typically a cumulative problem. The most critical stages to scrutinize are:

  • Initial Oxidation: Incomplete conversion of the β-ionone precursor or formation of byproducts during the creation of the 4-oxo intermediate.

  • Olefin Formation: Poor stereoselectivity in the Horner-Wadsworth-Emmons (HWE) or Wittig reaction, leading to difficult-to-separate cis/trans isomers.[3]

  • Purification: Product degradation on silica gel columns or during solvent removal due to heat, light, and oxygen exposure. Retinoids are notoriously unstable.[4][5][6]

Q2: I'm observing multiple spots on my TLC plate after the final oxidation/reduction step. What could they be?

Multiple spots indicate a mixture of products. Common possibilities include:

  • Geometric Isomers: A mix of all-trans, 13-cis, 11-cis, and 9-cis isomers.[3]

  • Unreacted Intermediates: Such as 4-hydroxyretinol if the final oxidation is incomplete.

  • Over-oxidized Product: Formation of 4-oxoretinal if the reduction of the ketone was incomplete or if it re-oxidized.[7]

  • Degradation Products: Retinoids can degrade when exposed to light, acid, or oxygen.[4][6]

Q3: How can I minimize the formation of unwanted cis-isomers during the synthesis?

The Horner-Wadsworth-Emmons (HWE) reaction is generally preferred over the classical Wittig reaction for synthesizing retinals because it strongly favors the formation of the (E)-alkene (all-trans).[8][9][10] To maximize the all-trans product:

  • Use a phosphonate-stabilized carbanion (HWE reagent) rather than a phosphonium ylide (Wittig reagent).[9]

  • Employ non-polar, aprotic solvents like THF or DME.[9]

  • Ensure the reaction conditions are anhydrous, as water can interfere with the base and the intermediates.

Q4: What are the best practices for storing purified 4-hydroxyretinal to prevent degradation?

Due to their conjugated polyene system, retinoids are highly sensitive to light, heat, and oxygen.[4][5]

  • Light: Store in amber vials or wrap vials in aluminum foil.

  • Oxygen: Store under an inert atmosphere (argon or nitrogen). Solutions should be prepared with degassed solvents.

  • Temperature: Store at low temperatures, ideally -20°C or -80°C for long-term storage.[11]

  • Purity: Ensure the product is free of residual acid or metal catalysts from the synthesis, as these can accelerate degradation.

Section 2: In-Depth Troubleshooting Guides

This section provides detailed solutions for specific problems organized by synthetic stage.

Guide 1: Issues in the Functionalization of the β-Ionone Ring

The initial step often involves introducing a functional group at the C4 position of β-ionone. This is a common bottleneck. A typical route involves allylic oxidation to 4-oxo-β-ionone, followed by reduction.

Problem: Incomplete conversion of β-ionone to 4-oxo-β-ionone using MnO₂.

  • Causality: Manganese dioxide (MnO₂) is a surface-based oxidant, and its activity can vary significantly between batches. It selectively oxidizes allylic and benzylic alcohols.[12][13] For oxidizing the allylic methylene of β-ionone, its efficacy depends on its activation state and the reaction conditions.

  • Solution & Validation:

    • Activate the MnO₂: Before use, heat the commercial MnO₂ under a high vacuum at 100-120°C for several hours to remove adsorbed water.

    • Use a Large Excess: A significant stoichiometric excess (5-15 equivalents) of MnO₂ is often required to drive the reaction to completion.

    • Solvent Choice: The reaction is typically performed in a non-polar solvent like dichloromethane (DCM) or chloroform.[13][14]

    • Reaction Monitoring: Monitor the reaction closely by Thin Layer Chromatography (TLC). The disappearance of the β-ionone spot (less polar) and the appearance of the 4-oxo-β-ionone spot (more polar) will indicate progress. If the reaction stalls, consider adding more activated MnO₂.

Problem: Low yield after reduction of 4-oxo-β-ionone to 4-hydroxy-β-ionone.

  • Causality: Strong reducing agents like LiAlH₄ can potentially reduce the conjugated double bond or the enone system. A milder, more selective reducing agent is required.

  • Solution & Validation:

    • Use Sodium Borohydride (NaBH₄): This is the reagent of choice for reducing ketones in the presence of alkenes. It is typically used in an alcoholic solvent like methanol or ethanol at 0°C to room temperature.

    • Monitor by TLC: Check for the complete consumption of the starting ketone.

    • Work-up: A careful aqueous work-up is needed to quench the reaction and remove boron salts. A slightly acidic quench (e.g., with NH₄Cl solution) is often employed.

Guide 2: Challenges in the Polyene Chain Elongation (Horner-Wadsworth-Emmons Reaction)

The HWE reaction is the cornerstone for building the polyene side chain with high stereoselectivity for the desired all-trans isomer.[8][9]

Problem: The HWE reaction is sluggish or fails to go to completion.

  • Causality: This is almost always due to issues with the generation of the phosphonate carbanion, which is the key nucleophile.[10]

    • Weak Base: The base used was not strong enough to fully deprotonate the phosphonate.

    • Wet Reagents/Solvent: Traces of water will quench the strong base and the carbanion.

    • Steric Hindrance: The ketone on the 4-hydroxy-β-ionone intermediate can be sterically hindered.

  • Solution & Validation:

    • Base Selection: Sodium hydride (NaH) is a common and effective base for deprotonating phosphonates.[9] Ensure it is fresh and handled under an inert atmosphere.

    • Anhydrous Conditions: Use freshly distilled, anhydrous solvents (e.g., THF from a sodium/benzophenone still or from a solvent purification system).[15] Flame-dry all glassware before use.

    • Temperature Control: Add the base at 0°C to control the initial deprotonation, then allow the reaction to warm to room temperature or gently heat to drive the olefination.

    • Protecting Group Strategy: If steric hindrance is a major issue, consider protecting the hydroxyl group (e.g., as a silyl ether like TES or TBDMS) before the HWE reaction.[16] This can improve solubility and reactivity. The protecting group is then removed in a final step.

Problem: Difficult removal of the phosphate byproduct after the HWE reaction.

  • Causality: The dialkyl phosphate salt byproduct of the HWE reaction is water-soluble, which is a major advantage over the triphenylphosphine oxide from a Wittig reaction.[10] However, emulsions or incomplete phase separation can make its removal tedious.

  • Solution & Validation:

    • Aqueous Extraction: After quenching the reaction, perform multiple extractions with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and water or brine.[11]

    • Phase Separation: If emulsions form, adding saturated NaCl solution (brine) can help break them.

    • Column Chromatography: The final purification by column chromatography will effectively remove any remaining phosphate byproduct, which is typically much more polar than the retinoid product.

Section 3: Protocols and Methodologies

Protocol 1: Step-by-Step Synthesis via the Oxidation/HWE Route

This protocol outlines a common pathway starting from β-ionone.

Step 1: Allylic Oxidation to 4-Oxo-β-ionone

  • Activate commercial MnO₂ (10 eq.) by heating under vacuum at 110°C for 4 hours.

  • In a flame-dried, three-neck flask under Argon, dissolve β-ionone (1 eq.) in anhydrous DCM.

  • Add the activated MnO₂ to the solution.

  • Stir the suspension vigorously at room temperature for 24-48 hours.

  • Monitor the reaction by TLC (e.g., 20% Ethyl Acetate/Hexanes).

  • Once the starting material is consumed, filter the mixture through a pad of Celite, washing thoroughly with DCM.

  • Concentrate the filtrate under reduced pressure to yield crude 4-oxo-β-ionone.

Step 2: Horner-Wadsworth-Emmons Olefination

  • In a flame-dried flask under Argon, suspend NaH (1.2 eq., 60% dispersion in mineral oil) in anhydrous THF and cool to 0°C.

  • Slowly add the appropriate phosphonate reagent (e.g., triethyl phosphonoacetate, 1.2 eq.) dissolved in anhydrous THF.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for 30 minutes until hydrogen evolution ceases.

  • Cool the resulting ylide solution back to 0°C and add a solution of the 4-oxo-β-ionone intermediate (1 eq.) in anhydrous THF dropwise.

  • Let the reaction stir at room temperature overnight.

  • Monitor by TLC for the formation of the more extended, less polar product.

  • Quench the reaction carefully by adding saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

Step 3: Reduction and Final Oxidation to 4-Hydroxyretinal

  • Dissolve the crude ester from Step 2 in anhydrous toluene or DCM and cool to -78°C under Argon.

  • Add DIBAL-H (2.5 eq., 1.0 M in hexanes) dropwise.

  • Stir for 2-3 hours at -78°C, monitoring by TLC for the disappearance of the ester.

  • Quench the reaction by the slow addition of methanol, followed by a saturated Rochelle's salt solution, and stir vigorously until two clear layers form.

  • Extract with ethyl acetate, wash with brine, dry, and concentrate to yield the crude 4-hydroxyretinol.

  • Dissolve the crude alcohol in DCM and add activated MnO₂ (10-15 eq.).

  • Stir at room temperature, protecting from light, until the alcohol is fully converted to the aldehyde (4-hydroxyretinal), as monitored by TLC.

  • Filter through Celite, concentrate, and purify immediately by flash chromatography.

Protocol 2: HPLC Method for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is essential for determining the purity and isomeric ratio of the final product.[17][18][19]

  • Column: A normal-phase silica column is often used to separate geometric isomers.

  • Mobile Phase: A non-polar/polar mixture, such as a gradient of ethyl acetate in hexanes or isopropanol in hexanes.

  • Detection: UV detector set to the λmax of 4-hydroxyretinal (approx. 380-385 nm).

  • Quantification: Purity is determined by peak area percentage. Isomers can be identified by comparing retention times to authentic standards if available.

Protocol 3: NMR Spectroscopy for Structural Verification

¹H and ¹³C NMR are crucial for confirming the structure of the final product and intermediates.[1][20][21] Key diagnostic signals in ¹H NMR for all-trans-4-hydroxyretinal include the characteristic aldehyde proton (around 10 ppm) and the distinct coupling constants of the vinyl protons in the polyene chain.

Section 4: Visual Aids and Workflows

Diagram 1: Synthetic Pathway of 4-Hydroxyretinal

Synthetic_Pathway Start β-Ionone Oxo_Intermediate 4-Oxo-β-ionone Start->Oxo_Intermediate MnO₂ Ester_Intermediate C20 Ester Intermediate Oxo_Intermediate->Ester_Intermediate HWE Reaction Alcohol_Intermediate 4-Hydroxyretinol Ester_Intermediate->Alcohol_Intermediate DIBAL-H Final_Product 4-Hydroxyretinal Alcohol_Intermediate->Final_Product MnO₂

Caption: A common synthetic route from β-ionone to 4-hydroxyretinal.

Diagram 2: Troubleshooting Low Yield in HWE Reaction

HWE_Troubleshooting Problem Low Yield in HWE Step Cause1 Ineffective Deprotonation? Problem->Cause1 Cause2 Poor Reactivity of Ketone? Problem->Cause2 Cause3 Degradation? Problem->Cause3 Sol1a Use Stronger Base (NaH) Cause1->Sol1a Yes Sol1b Ensure Anhydrous Conditions (Distill Solvents, Flame-Dry Glassware) Cause1->Sol1b Yes Sol2 Consider Protecting Hydroxyl Group (e.g., TES-Cl) Cause2->Sol2 Yes Sol3 Work Under Inert Atmosphere (Argon/Nitrogen) Cause3->Sol3 Yes

Caption: Decision tree for troubleshooting the HWE reaction step.

Section 5: References

  • Horner-Wadsworth-Emmons Reaction - YouTube. (2021). YouTube. [Link]

  • Barua, A. B., & Das, R. C. (1984). Synthesis of the 4-oxygenated retinoid metabolites. Journal of lipid research, 25(4), 364–369.

  • Nakanishi, K., et al. (1985). A Convenient and Stereoselective Synthesis of 11Z-3,4-didehydroretinal by Horner-Emmons Reaction Using Diphenyl Phosphonate. Chemistry Letters, 14(9), 1355-1358.

  • Borhan, B., et al. (1999). Efficient Synthesis of 11-cis-Retinoids. Chemistry – A European Journal, 5(4), 1172-1175.

  • Isler, O., et al. (2008). PROCESS FOR THE PREPARATION OF β-IONONES AND VITAMIN A, VITAMIN A DERIVATIVES, CAROTENES AND CAROTENOIDS. Google Patents.

  • Mori, M., et al. (2022). One-Step, Low-Cost, Operator-Friendly, and Scalable Procedure to Synthetize Highly Pure N-(4-ethoxyphenyl)-retinamide in Quantitative Yield without Purification Work-Up. Molecules, 27(12), 3698.

  • Duester, G. (2008). Retinoic Acid Synthesis and Degradation. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1781(9), 484-494.

  • Professor Dave Explains. (2023). Horner-Wadsworth-Emmons Reaction. YouTube. [Link]

  • Marill, J., et al. (2005). Stereoselective Formation and Metabolism of 4-Hydroxy-Retinoic Acid Enantiomers by Cytochrome P450 Enzymes. Molecular Pharmacology, 67(4), 1235-1244.

  • Palczewski, K. (2012). Chemistry of the Retinoid (Visual) Cycle. Photochemistry and Photobiology, 88(3), 543-562.

  • Havare, N. (2020). Oxidative cleavage of β-aryl alcohols using manganese(IV) oxide. Arkivoc, 2020(6), 247-261.

  • Tsin, A. T. C., & Lam, S. (1984). The 3, 4-Didehydroretinal Chromophore of Goldfish Porphyropsin. Journal of Experimental Zoology, 230(2), 297-301.

  • Johnson, D. S., et al. (2017). Design, Synthesis, and Evaluation of Nonretinoid Retinol Binding Protein 4 Antagonists for the Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease. Journal of Medicinal Chemistry, 60(17), 7434-7459.

  • Syukri, D., et al. (2025). β-Ionone Formation due to the Degradation Process of Carotenoids from Crude Palm Oil on Thermal Process under Various Oxygen. Advanced Journal of Chemistry-Section A, 8(9), 1457-1467.

  • Matsui, S., et al. (1988). 4-Hydroxyretinal, a new visual pigment chromophore found in the bioluminescent squid, Watasenia scintillans. Biochimica et Biophysica Acta (BBA) - General Subjects, 966(3), 370-374.

  • Engle, S. M., Kirkner, T. R., & Kelly, C. B. (n.d.). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Organic Syntheses. [Link]

  • Ashenhurst, J. (2018). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Master Organic Chemistry. [Link]

  • Lugtenburg, J., et al. (2018). Synthesis and Use of Stable Isotope Enriched Retinals in the Field of Vitamin A. Molecules, 23(11), 2946.

  • Rakuša, M., et al. (2021). Retinoid stability and degradation kinetics in commercial cosmetic products. Journal of Cosmetic Dermatology, 20(4), 1230-1240.

  • Wikipedia contributors. (n.d.). Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]

  • Rakuša, M. (2021). Stability testing of all-trans-retinol in an experimental cosmetic formulation and in methanol and methanol containing butylhydr. Diva-portal.org.

  • Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps. [Link]

  • Chandraratna, R. A. S. (1998). Method of synthesis of retinoic acid. Google Patents.

  • Wyss, R., & Bucheli, F. (1988). Determination of 13-cis-retinoic acid and its major metabolite, 4-oxo-13-cis-retinoic acid, in human blood by reversed-phase high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 431(2), 297-307.

  • Michalik, D., et al. (2023). Comparison of Quantification Using UV-Vis, NMR, and HPLC Methods of Retinol-Like Bakuchiol Present in Cosmetic Products. Molecules, 28(14), 5369.

  • Creemers, A. F. L. (2002). The conformation of the β-ionone ring region of the chromophore of rhodopsin, in the dark and meta-I photostates. Biochemistry, 41(23), 7171-7177.

  • Rakuša, M., et al. (2021). Retinoid stability and degradation kinetics in commercial cosmetic products. Request PDF. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Organic Chemistry Portal. [Link]

  • Dorea, R. R., et al. (2021). Comparison of HPLC and NMR for quantification of the main volatile fatty acids in rumen digesta. SRUC Pure.

  • JoVE. (2025). Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview. JoVE. [Link]

  • Kim, H., et al. (2015). Chemical Stability and in Vitro and Clinical Efficacy of a Novel Hybrid Retinoid Derivative, Bis-Retinamido Methylpentane. International Journal of Pharmaceutics, 495(1), 446-453.

  • Al-Dhubab, Z. A. (2024). The HPLC And FTIR Analytical Techniques To Determination of Para-phenylenediamine In Some Black Hair Dyes. UST Journals. [Link]

  • JoVE. (2025). Video: Radical Oxidation of Allylic and Benzylic Alcohols. JoVE. [Link]

  • LibreTexts. (2020). 19.12: Acetals as Protecting Groups. Chemistry LibreTexts. [Link]

  • Szabó, D., et al. (2024). The Chemical Stability Characterization and Kinetics of Statins in Aqueous Cyclodextrin Ocular Preparations: A Formulation Perspective. Pharmaceutics, 16(2), 263.

  • Shults, E. E., et al. (2024). Quantitative 1H NMR Spectroscopy Method for Determination of Anthraquinone Derivatives in Extracts from Rubia tinctorum L. Roots and Rhizomes. Molecules, 29(9), 2141.

  • Wikipedia contributors. (n.d.). Cephalopod. Wikipedia. [Link]

  • One Chemistry. (2023). MnO2 | Allylic Oxidation | 365 Chemistry | Problem | Question | Solved | Solution. YouTube. [Link]

  • Common Conditions. (n.d.). Alcohol to Ketone. The Organic Synthesis Archive. [Link]

  • Suib, S. L., et al. (2002). Catalytic oxidation of alcohols using manganese oxides. Google Patents.

Sources

preventing isomerization of 4-Hydroxyretinal during extraction

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Retinoid Chemistry Division Subject: 4-Hydroxyretinal Extraction & Stability Preservation Ticket ID: RET-4OH-ISO-001[1]

Executive Summary

4-Hydroxyretinal (Vitamin A4 aldehyde) presents a dual stability challenge: it possesses the photosensitivity of standard retinal plus the chemical lability of an allylic hydroxyl group.[1] This makes it susceptible to both photoisomerization (cis-trans flipping) and acid-catalyzed dehydration (converting to 3,4-didehydroretinal).[1]

This guide provides a bifurcated workflow: one for Analytical Quantification (using oxime trapping) and one for Preparative Isolation (maintaining the native aldehyde).[1]

Module 1: The Environment (Pre-Extraction)

Before touching a solvent, you must establish a "Safe Zone."[1] Retinoid isomerization is thermodynamically favorable under standard laboratory lighting.[1]

ParameterRequirementThe "Why" (Causality)
Lighting Red Light (>600 nm) Retinals absorb strongly in the UV/Blue/Green spectrum (360–500 nm).[1] Standard "Gold" fluorescent lights (cutoff ~500 nm) are often insufficient for long-duration handling of sensitive isomers.[1] Use deep red LED sources.[1]
Temperature 4°C (Ice Bath) Thermal energy lowers the activation barrier for rotation around the C11-C12 or C13-C14 double bonds.[1]
Glassware Amber / Silanized Surface silanols on glass can act as Lewis acids, catalyzing isomerization or dehydration.[1] Amber glass blocks residual UV.[1]
Atmosphere Argon or N₂ The polyene chain is prone to oxidative cleavage.[1] Argon is heavier than air and provides a better "blanket" in tubes than Nitrogen.

Module 2: The Workflow Strategy

You must choose your path based on your end-goal.[1] Do not use the Native Extraction method if you strictly need to quantify isomers, as some thermal isomerization is inevitable during solvent evaporation.

Decision Logic Diagram

RetinoidExtraction Start User Goal Quant Quantify Isomers (HPLC/LC-MS) Start->Quant Analytical Prep Isolate Native 4-OH Retinal Start->Prep Biological Use Oxime Protocol A: Oxime Derivatization Quant->Oxime Native Protocol B: Cold Solvent Extraction Prep->Native Step1A Add Hydroxylamine (Traps Isomers) Oxime->Step1A Step1B Add BHT + Base (Prevents Oxidation) Native->Step1B ResultA Stable Retinal-Oximes (Isomer Ratio Frozen) Step1A->ResultA ResultB Native Aldehyde (Biologically Active) Step1B->ResultB

Caption: Workflow selection. Protocol A chemically "locks" the isomer state using hydroxylamine, preventing isomerization during processing. Protocol B relies on kinetic control (cold/dark) to preserve the native molecule.[1]

Module 3: Detailed Protocols

Protocol A: The Oxime Method (Analytical Gold Standard)

Use this for HPLC quantification of 11-cis vs. all-trans ratios.[1]

The Mechanism: Hydroxylamine (NH₂OH) reacts with the aldehyde of retinal to form a Schiff base (retinal oxime).[1] This C=N bond is far more stable than the C=O bond, effectively "freezing" the isomeric configuration even if the sample is later exposed to slight heat or light [1].

  • Homogenization: Homogenize tissue in 200 mM hydroxylamine hydrochloride (pH adjusted to 6.5–7.0) in a water/methanol mixture.

    • Note: The pH must be neutral. Too acidic (<5) promotes dehydration of the 4-OH group.[1]

  • Incubation: Allow to react for 15 minutes at room temperature (in the dark).

    • Result: All free retinal is converted to retinal-oxime.[1]

  • Extraction: Add Methanol (1 vol) and Hexane (2 vols). Vortex vigorously.

  • Phase Separation: Centrifuge (1000 x g, 2 min). Collect the upper Hexane layer.[1]

  • Analysis: The oximes are stable and can be injected onto Normal Phase (silica) or Reverse Phase (C18) HPLC.[1]

    • Note: Oximes appear as syn and anti peaks for each isomer (e.g., syn-11-cis and anti-11-cis).[1] You must sum the areas of both peaks for total quantification.

Protocol B: Native Extraction (For Biological Reconstitution)

Use this if you need to regenerate opsins or perform biological assays.[1]

The Challenge: You cannot use hydroxylamine. You must rely on BHT (Butylated hydroxytoluene) and Cold to prevent degradation.[1]

  • Buffer Prep: Prepare PBS (pH 7.[1]4) containing 1% (w/v) BSA and 50 µM BHT .[1]

    • Why BSA? Retinoids are hydrophobic.[1] BSA acts as a "sink," pulling them out of membranes and protecting them from oxidation.

  • Lysis: Homogenize tissue in the buffer on ice under dim red light.

  • Solvent Addition: Add ice-cold Acetone (1:1 ratio).

    • Why Acetone? It precipitates proteins gently while solubilizing the retinoid.[1] Avoid Chloroform/Dichloromethane if possible, as they often contain trace HCl which dehydrates 4-Hydroxyretinal [2].[1]

  • Partition: Add Hexane containing 0.1% BHT. Vortex gently.

  • Drying: Evaporate the hexane layer under a stream of Argon .

    • Critical: Do not use heat.[1] Do not evaporate to complete dryness if possible; resuspend immediately in the injection solvent (e.g., Ethanol or Hexane) to avoid surface-catalyzed isomerization on the dry glass.[1]

Module 4: The "4-Hydroxy" Risk Factor

4-Hydroxyretinal is distinct from Retinal due to the allylic hydroxyl group at C4.[1]

The Danger: Dehydration In acidic conditions, the -OH group leaves as water, creating a double bond at C3-C4.[1]

  • Reaction: 4-Hydroxyretinal

    
     3,4-Didehydroretinal.[1]
    
  • Consequence: You lose your target molecule and create an artifact that absorbs at a different wavelength.

Prevention:

  • Avoid Chloroform: Unless it is freshly distilled over basic alumina.[1] Commercial chloroform is stabilized with ethanol but accumulates HCl over time.[1]

  • Control pH: Ensure all aqueous buffers are pH > 6.5.

Module 5: Troubleshooting & FAQs

Q1: I see "split" peaks on my HPLC for every isomer. What happened?

  • Diagnosis: You likely used the Oxime method (Protocol A).[1]

  • Solution: This is normal.[1] The C=N bond of the oxime has its own stereochemistry (syn and anti).

  • Action: Integrate both peaks and sum their areas to get the total concentration of that specific isomer (e.g., 11-cis).

Q2: My 4-Hydroxyretinal peak is small, but I see a new peak at a longer wavelength (~400nm).

  • Diagnosis: Acid-catalyzed dehydration occurred.[1] You created 3,4-didehydroretinal.

  • Solution: Check your solvent. If you used Chloroform or Dichloromethane, switch to Hexane/Acetone.[1] If you used an acidic buffer, adjust to pH 7.2.[1]

Q3: Can I use plastic tubes?

  • Diagnosis: Retinoids are lipophilic and stick to polypropylene.[1]

  • Solution: Use Glass or Teflon (PTFE) coated vials.[1] If you must use plastic, include BSA in the buffer to compete for binding, but glass is strictly preferred for quantitative work.

Q4: How do I store the extracted samples?

  • Protocol: Store in Hexane (containing BHT) at -80°C under Argon.

  • Shelf Life: 4-Hydroxyretinal is less stable than retinal.[1] Analyze within 48 hours for best results.

References

  • Groenendijk, G. W., et al. (1980).[1] "Analysis of retinal isomers by high-performance liquid chromatography." Biochimica et Biophysica Acta (BBA).[1] Describes the foundational hydroxylamine-oxime method for locking retinal isomers.

  • Landers, G. M., & Olson, J. A. (1986).[1] "Absence of isomerization of retinyl palmitate, retinol, and retinal in chlorinated and nonchlorinated solvents under gold light."[2] Journal of the Association of Official Analytical Chemists. Discusses solvent effects and the risks of chlorinated solvents.

  • Matsui, S., et al. (1988).[1] "Stereoselective formation of 4-hydroxyretinoic acid." Journal of Biochemistry. Provides context on the separation and stability of 4-hydroxylated retinoids.

  • Moise, A. R., et al. (2005).[1][3] "Mechanistic basis for the inhibition of the retinoid cycle." PNAS.[1] Illustrates the use of retinoid derivatives and handling in metabolic studies. [1]

Sources

troubleshooting low signal in 4-Hydroxyretinal mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the analysis of 4-Hydroxyretinal via mass spectrometry. As researchers and drug development professionals, you understand the criticality of robust and sensitive analytical methods. Low signal or complete signal loss during the analysis of retinoids like 4-Hydroxyretinal is a common yet frustrating challenge, often stemming from the molecule's inherent instability and specific ionization requirements.

This guide is structured as a series of frequently asked questions that directly address the most common issues encountered in the lab. My goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions, troubleshoot effectively, and develop a self-validating, reliable analytical workflow.

Frequently Asked Questions (FAQs)

Section 1: The Primary Suspect - Sample Integrity & Preparation

Question: My 4-Hydroxyretinal signal is extremely low or completely absent. Where should I begin troubleshooting?

Answer: Before touching the mass spectrometer, the first and most critical area to investigate is your sample's integrity and the preparation workflow. 4-Hydroxyretinal, like all retinoids, is notoriously sensitive to environmental factors.

The root cause of signal loss often lies in pre-analytical sample degradation. Retinoids possess a conjugated polyene chain that is highly susceptible to isomerization and oxidation when exposed to light, heat, and atmospheric oxygen.[1] This degradation alters the molecular structure, leading to a loss of the specific compound you are targeting.

Here is a logical workflow to diagnose the issue, starting from the sample itself before moving to the instrumentation.

cluster_Start Initial State cluster_Sample Phase 1: Sample & Preparation Integrity cluster_LCMS Phase 2: LC-MS System cluster_Solution Resolution Start Low or No Signal Detected Check_Stability Verify Sample Handling: - Protected from light? - Kept cold (on ice)? - Minimized oxygen exposure? Start->Check_Stability Degradation High Probability of Sample Degradation Check_Stability->Degradation No Check_Extraction Review Extraction Protocol: - Efficient protein removal? - Correct solvent choice? - Ion suppression suspected? Check_Stability->Check_Extraction Yes Rerun Re-prepare Sample & Rerun Degradation->Rerun Inefficient_Extraction Inefficient Extraction or Ion Suppression Check_Extraction->Inefficient_Extraction No Check_LC Check LC System: - Correct mobile phases? - Column equilibrated? - No leaks or blockages? Check_Extraction->Check_LC Yes Implement_Derivatization Consider Derivatization (See Protocol 2) Inefficient_Extraction->Implement_Derivatization Implement_Derivatization->Rerun Check_MS Check MS System: - Source clean? - Correct ionization mode? - Gas flows active? Check_LC->Check_MS Yes LC_Issue Resolve LC Plumbing or Method Issue Check_LC->LC_Issue No MS_Issue Resolve MS Hardware or Settings Issue Check_MS->MS_Issue No Check_MS->Rerun Yes LC_Issue->Rerun MS_Issue->Rerun

Caption: Foundational Troubleshooting Workflow.

Question: I suspect my sample is degrading. How can I improve its stability and ionization efficiency for analysis?

Answer: This is a crucial insight. For aldehydes like 4-Hydroxyretinal, which are prone to oxidation and have moderate ionization efficiency, chemical derivatization is a highly effective strategy. The goal is to convert the reactive aldehyde group into a more stable, readily ionizable functional group.

A proven method is the in situ conversion of the retinaldehyde to an O-ethyloxime derivative.[2][3] This reaction (shown below) replaces the carbonyl oxygen with a N-OCH2CH3 group. The resulting oxime is significantly more stable and exhibits superior ionization characteristics in the mass spectrometer, leading to a substantial increase in signal intensity. This method has been shown to enable a lower limit of detection down to the femtomole range.[3]

cluster_Reaction Derivatization of 4-Hydroxyretinal Retinal 4-Hydroxyretinal (Unstable, Moderate Ionization) Product 4-Hydroxyretinal-O-ethyloxime (Stable, High Ionization) Retinal->Product + Reagent O-ethylhydroxylamine (H2N-O-Et) Reagent->Product

Caption: Derivatization reaction for signal enhancement.

We have detailed a full, step-by-step protocol for this derivatization and subsequent extraction below.

Section 2: Liquid Chromatography & Mass Spectrometry Settings

Question: Should I use Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for 4-Hydroxyretinal?

Answer: The choice of ionization source is critical and depends on the physicochemical properties of your analyte. Both ESI and APCI have distinct advantages.

  • Electrospray Ionization (ESI): Works by creating a fine mist of charged droplets from which the analyte ions are desorbed. ESI is exceptionally well-suited for polar, large, and thermally labile molecules.[4][5]

  • Atmospheric Pressure Chemical Ionization (APCI): Works by vaporizing the sample in a heated nebulizer, followed by ionization via a corona discharge. APCI is ideal for smaller, less polar, and more volatile compounds that are thermally stable.[4][5]

4-Hydroxyretinal is a moderately polar molecule. While ESI is often the default choice for many LC-MS applications and has been used successfully for retinoids[6][7], APCI can sometimes offer better performance for compounds in this polarity range, provided they are thermally stable.[4][5] However, given the potential for thermal degradation of retinoids, ESI is generally the recommended starting point. Studies comparing the two sources often find ESI to be more sensitive for a wider range of compounds, though APCI can outperform for specific, less polar molecules.[8][9]

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Rationale for 4-Hydroxyretinal
Analyte Polarity Best for polar to highly polar compounds.[5]Best for non-polar to moderately polar compounds.[5]4-Hydroxyretinal is moderately polar; ESI is a strong candidate.
Thermal Stability Gentle; suitable for thermally labile molecules.[4]Requires analyte to be thermally stable due to vaporization.[4]Critical Point: Retinoids can degrade with heat. ESI is the safer, preferred method to avoid on-source degradation.
Volatility Analyte volatility is not required.[4]Requires some analyte volatility.[5]4-Hydroxyretinal has limited volatility.
Typical Mode Positive or negative ion mode.Positive or negative ion mode.Positive ion mode ([M+H]+) is typically used for retinoids.[7][10]
Recommendation Primary Recommendation Secondary; test if ESI signal is poor and stability is confirmed.Start with ESI to minimize the risk of thermal degradation and maximize compatibility with the analyte's properties.

Question: I see a peak, but it's not at the expected mass-to-charge ratio (m/z). What could be happening?

Answer: You are likely observing adduct formation, a very common phenomenon in soft ionization techniques like ESI. During ionization, the analyte molecule (M) can associate with various ions present in the mobile phase or from contaminants. Instead of just seeing the protonated molecule [M+H]⁺, you may see several other species.

For 4-Hydroxyretinal (Molecular Weight ≈ 300.44 g/mol ), you should look for the following common adducts in positive ion mode:

Adduct IonNominal Mass AddedExpected m/z for 4-HydroxyretinalCommon Source
[M+H]⁺ +1301.4Protic solvents (Methanol, Water), Formic Acid
[M+NH₄]⁺ +18318.4Ammonium formate/acetate buffer, Ammonia contamination
[M+Na]⁺ +23323.4Glassware, Sodium salts in buffers, Contaminants
[M+K]⁺ +39339.4Glassware, Potassium salts in buffers, Contaminants
[M+ACN+H]⁺ +42343.4Acetonitrile in the mobile phase

Pro-Tip: The presence of significant sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts can sometimes suppress the desired protonated ([M+H]⁺) signal. If these adducts are dominant, consider using plastic vials and ensuring high-purity solvents to minimize sodium and potassium contamination. Adding a small amount of formic acid (0.1%) to the mobile phase can promote protonation and enhance the [M+H]⁺ signal.[7][10]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of 4-Hydroxyretinal from Serum

This protocol is adapted from established methods for retinoid analysis and is designed to efficiently precipitate proteins and extract the analyte.[7][10]

Materials:

  • Serum sample

  • Internal Standard (ISTD) solution (e.g., Retinal-D6)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Methyl-Tert-Butyl Ether (MTBE)

  • Microcentrifuge tubes (1.5 mL)

  • Nitrogen evaporator

Procedure:

  • Pipette 200 µL of serum into a 1.5 mL microcentrifuge tube.

  • Spike with 20 µL of ISTD solution and briefly vortex.

  • Add 200 µL of ACN to precipitate proteins. Vortex for 1 minute.

  • Add 1.2 mL of MTBE. Vortex vigorously for 1 minute to extract the retinoids into the organic layer.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Carefully transfer the upper organic layer to a new clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 75% Methanol / 25% Water with 0.1% Formic Acid).

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: In-Situ Derivatization to 4-Hydroxyretinal-O-ethyloxime

This protocol enhances stability and signal intensity by converting the aldehyde to an oxime derivative prior to extraction.[2][3]

Materials:

  • Tissue homogenate or serum sample

  • Internal Standard (ISTD) solution (e.g., 3,4-didehydroretinal)

  • O-ethylhydroxylamine solution (0.1 M in 100 mM HEPES, pH 6.5)

  • HPLC-grade Methanol

  • HPLC-grade Hexane

  • Nitrogen evaporator

Procedure:

  • To your sample (e.g., 300 µL of tissue homogenate or 200 µL of serum), add 10 µL of ISTD.

  • Add 1 mL of Methanol.

  • Add 2 mL of the 0.1 M O-ethylhydroxylamine solution.

  • Vortex the suspension thoroughly and incubate for 20 minutes at room temperature, protected from light.

  • Extract the derivatized retinoids by adding 10 mL of hexane. Vortex vigorously.

  • Centrifuge to separate the phases.

  • Transfer the upper hexane layer to a clean glass tube.

  • Evaporate the hexane to dryness under a gentle stream of nitrogen at 25-30 °C.

  • Reconstitute the residue in 40-50 µL of Acetonitrile for UHPLC-MS/MS analysis.

Instrument Parameters & Data

Table: Recommended Starting LC-MS/MS Parameters

These parameters provide a robust starting point for method development for the derivatized 4-Hydroxyretinal-O-ethyloxime. Optimization will be required for your specific instrument.[7][10][11]

ParameterRecommended SettingRationale
LC Column C18, <3 µm particle size (e.g., Accucore C18, 100 x 2.1 mm, 2.6 µm)C18 provides excellent retention for moderately non-polar molecules like retinoids.
Mobile Phase A Water with 0.1% Formic AcidPromotes protonation for positive ion ESI.
Mobile Phase B Methanol or Acetonitrile with 0.1% Formic AcidElutes the analyte from the C18 column.
Gradient Start at ~75% B, ramp to 98% B over 6 minutesA typical reverse-phase gradient for retinoid separation.
Flow Rate 0.4 - 0.5 mL/minStandard flow rate for a 2.1 mm ID column.
Ionization Mode Heated ESI (H-ESI), PositiveProvides gentle ionization and promotes [M+H]⁺ formation.
Spray Voltage +3500 to +4000 VStandard range for positive mode ESI.
Vaporizer Temp. 300 - 350 °CAssists in desolvation.
Ion Transfer Tube Temp. 250 - 300 °CFacilitates ion transfer into the mass analyzer.
Sheath/Nebulizer Gas Instrument Dependent (e.g., Sheath: 70, Aux: 20 arbitrary units)Critical for proper nebulization and desolvation.
Precursor Ion (Q1) m/z 344.3 (for O-ethyloxime derivative)Calculated [M+H]⁺ for C₂₂H₃₃NO₂.
Product Ions (Q3) To be determined empiricallyRequires infusion and fragmentation experiments to find stable, intense product ions.
Collision Energy (CID) To be determined empirically (start ~15-25 eV)Optimize for maximum product ion intensity.

References

  • ESI vs APCI. Which ionization should I choose for my application? (2024). YouTube. [Link]

  • Electrospray and APCI Mass Analysis. (n.d.). AxisPharm. [Link]

  • MASS SPECTROMETRIC DETERMINATION OF RETINOL IN EMIRATI POPULATION. (2022). Scholarworks@UAEU. [Link]

  • Mass Spectrometry Troubleshooting and Common Issues. (2023). G-M-I, Inc.. [Link]

  • Ionization Efficiency for Environmentally Relevant Compounds Using APPI Versus EI. (2021). ACS Omega. [Link]

  • Efficiency of ESI and APCI ionization sources in LC-MS/MS systems for analysis of 22 pesticide residues in food matrix. (2019). Food Chemistry. [Link]

  • Quantitation of retinaldehyde in small biological samples using ultrahigh-performance liquid chromatography MS/MS. (2016). Analytical Biochemistry. [Link]

  • Quantitation of retinaldehyde in small biological samples using ultrahigh-performance liquid chromatography tandem mass spectrometry. (2015). Analytical Biochemistry. [Link]

  • 4-Hydroxyretinal, a new visual pigment chromophore found in the bioluminescent squid, Watasenia scintillans. (1991). Biochimica et Biophysica Acta. [Link]

  • The 4-Hydroxynonenal–Protein Adducts and Their Biological Relevance: Are Some Proteins Preferred Targets? (2021). Antioxidants. [Link]

  • Troubleshooting Loss of Signal: Where did my peaks go? (2023). Biotage. [Link]

  • Sensitive UHPLC-MS/MS quantification method for 4β- and 4α-hydroxycholesterol in plasma for accurate CYP3A phenotyping. (2022). Journal of Lipid Research. [Link]

  • Common Adduct and Fragment Ions in Mass Spectrometry. (2022). ACD/Labs. [Link]

  • Mass Spectrometer (MS) troubleshooting guide. (n.d.). Alliance Bioversity International - CIAT. [Link]

  • Retinoid stability and degradation kinetics in commercial cosmetic products. (2020). Skin Pharmacology and Physiology. [Link]

  • Analysis of 4-HNE-protein adducts in complex samples by mass spectrometry. (2021). ResearchGate. [Link]

  • Why do I have no signal on my LTQ trap mass spectrometer? (2014). ResearchGate. [Link]

  • Validated Lc-Ms/Ms Assay for the Quantitative Determination of Fenretinide in Plasma and Tumor and Its Application to Pharmacokinetic Study in Mice of a Novel Oral Nanoformulation of Fenretinide. (2024). Preprints.org. [Link]

  • Sample preparation effects on retina lipid analysis by MALDI imaging and LC-MS technologies. (2021). Investigative Ophthalmology & Visual Science. [Link]

  • Lifitegrast Degradation: Products and Pathways. (2023). Molecules. [Link]

  • Mass spectrometry for detection of 4-hydroxy-trans-2-nonenal (HNE) adducts with peptides and proteins. (2012). Mass Spectrometry Reviews. [Link]

  • Predict and Identify MS Fragments with Software. (2021). YouTube. [Link]

  • ESI Adduct Ions. (n.d.). Novatia, LLC. [Link]

  • Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. (2018). Agilent. [Link]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. (n.d.). Agilent. [Link]

  • Fragmentation mass spectra of selected metabolites with purposed fragmentation pathways. (2018). ResearchGate. [Link]

  • Fragmentation in mass spectrometry. (2020). YouTube. [Link]

  • Fragmentation (mass spectrometry). (n.d.). Wikipedia. [Link]

Sources

Technical Support Center: HPLC Optimization for 4-Hydroxyretinal Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Separating geometric isomers of 4-hydroxyretinal presents a unique challenge compared to standard retinal. The addition of the hydroxyl group at the C4 position significantly increases polarity and hydrogen-bonding potential. While Reversed-Phase (RP) HPLC is standard for general retinoid profiling, Normal-Phase (NP) HPLC on silica remains the gold standard for resolving difficult geometric isomers (e.g., 11-cis, 13-cis, 9-cis, all-trans) due to its sensitivity to the spatial arrangement of the polyene chain.

This guide provides a self-validating workflow to optimize this separation, specifically addressing the polarity shift introduced by the 4-hydroxy modification.

Module 1: Strategic Configuration (The "Why" & "How")

The Polarity Paradox

Standard retinal protocols often fail for 4-hydroxyretinal because the 4-OH group causes the molecule to adhere too strongly to silica (in NP) or elute too quickly (in RP).

  • Normal Phase (Recommended for Isomers): The silica surface interacts with the 3D "bent" shapes of cis isomers differently than the linear all-trans isomer.

  • Reversed Phase (Alternative): Standard C18 columns often fail to resolve 11-cis from 13-cis. If RP is required (e.g., for LC-MS compatibility), a C30 (Carotenoid) column is mandatory.

Decision Matrix

Use the following logic flow to select your column chemistry.

ColumnSelection Start Start: Define Separation Goal Isomers Goal: Separate Geometric Isomers (11-cis, 13-cis, all-trans) Start->Isomers Biological Goal: Biological Extract Profiling (Lipids + Retinoids) Start->Biological NP_Path Normal Phase (Silica) Isomers->NP_Path Primary Choice RP_Path Reversed Phase (C30) Isomers->RP_Path Alternative Biological->RP_Path Advice1 Best Resolution for Isomers. Use Hexane/Ethyl Acetate. NP_Path->Advice1 Advice2 Good for LC-MS. Use MeOH/MTBE gradients. RP_Path->Advice2 Warning WARNING: 4-OH group increases retention on Silica. Increase polar modifier %. Advice1->Warning

Figure 1: Decision tree for selecting the stationary phase based on analytical goals.

Module 2: Optimized Protocol (Normal Phase)

This protocol is adapted for the increased polarity of 4-hydroxyretinal. Standard retinal methods (e.g., 1-5% Ethyl Acetate) will result in excessively long retention times for the 4-OH derivative.

Chromatographic Conditions
ParameterSettingRationale
Column High-purity Silica (5 µm, 4.6 x 250 mm)Provides necessary surface area for isomer steric recognition.
Mobile Phase Hexane : Ethyl Acetate (85:15 to 70:30) The 4-OH group requires significantly higher ethyl acetate (polar modifier) than standard retinal to elute.
Flow Rate 1.0 - 1.4 mL/minHigher flow prevents peak broadening for late-eluting polar retinoids.
Temperature 20°C (Strictly Controlled)Isomerization is thermally driven; keep sub-ambient if possible.
Detection UV-Vis @ 360–380 nm 4-OH substitution slightly shifts

. Scan 250-450nm first to determine your specific isomer's max.
Sample Preparation (Crucial Step)

Warning: 4-Hydroxyretinal is extremely labile.

  • Lighting: All work must be performed under dim red light (Kodak Wratten Filter No. 2 or LED equivalent).

  • Solvent: Dissolve standards in Hexane:Ethyl Acetate (90:10) . Pure hexane may precipitate the polar 4-OH derivative.

  • Vial: Amber glass with PTFE-lined caps.

Module 3: Troubleshooting Center (FAQs)

Issue 1: "My peaks are tailing significantly."

Diagnosis: The 4-hydroxyl group is interacting with active silanol sites on the silica column.

  • Solution A: Add a "moderator." Introduce 0.1% to 0.5% Isopropanol or Glacial Acetic Acid to the mobile phase. This competes for the active silanol sites, sharpening the peak.

  • Solution B: Check water content. Normal phase chromatography is highly sensitive to hydration. Ensure solvents are "dry" but consistent.

Issue 2: "I see 'Ghost Peaks' or baseline rise."

Diagnosis: On-column oxidation or isomerization.

  • Mechanism: Retinoids can oxidize to epoxides or isomerize (e.g., 11-cis

    
    all-trans) if the column is hot or the mobile phase contains dissolved oxygen.
    
  • Fix: Degas mobile phase with Helium or Argon (not just sonication). Use a column thermostat set to 20°C.

Issue 3: "11-cis and 13-cis are co-eluting."

Diagnosis: Inadequate selectivity.

  • Fix: Decrease the solvent strength. Change Mobile Phase to Hexane:Ethyl Acetate (90:10) .

  • Trade-off: This will increase the retention time of the all-trans and 4-OH species. You may need a gradient (increasing Ethyl Acetate over time) to elute the late peaks.

Module 4: Isomerization & Degradation Workflow

Understanding the degradation pathway is vital for interpreting your chromatograms.

DegradationPath Substrate 11-cis-4-OH-Retinal Light Light (hν) Substrate->Light Fast Heat Heat / Acid Substrate->Heat Slow Oxidation 4-OH-Retinal Epoxides (Irreversible) Substrate->Oxidation O2 / Time Trans All-trans-4-OH-Retinal (Thermodynamic Sink) Light->Trans Fast Heat->Trans Slow Trans->Oxidation

Figure 2: Stability pathway. Light exposure rapidly converts cis-isomers to the all-trans form, while oxygen leads to irreversible epoxide formation.

References

  • Landers, G. M., & Olson, J. A. (1988). Absence of isomeric 13-cis-retinoic acid aldehydes in the plasma of human subjects after the administration of isotretinoin. Journal of Chromatography B: Biomedical Sciences and Applications, 424, 1-7. (Foundational method for NP separation of retinoid isomers).

  • Matsui, S., et al. (1988). 4-Hydroxyretinal, a new visual pigment chromophore found in the bioluminescent squid, Watasenia scintillans. Proceedings of the National Academy of Sciences, 85(24), 9633-9637. (Identification and extraction of 4-OH-retinal).

  • Bernstein, P. S., et al. (1985). Isomerization of all-trans-retinoids to 11-cis-retinoids in vitro. Proceedings of the National Academy of Sciences, 82(12), 4116-4120. (Mechanisms of isomerization and handling).

  • Kane, M. A., & Napoli, J. L. (2010). Quantification of Endogenous Retinoids. Methods in Molecular Biology, 652, 1-54. (Comprehensive guide on handling and HPLC of polar retinoids).

addressing poor solubility of 4-Hydroxyretinal in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-Hydroxyretinal. This resource is designed for researchers, scientists, and drug development professionals to navigate the primary challenge associated with this compound: its poor aqueous solubility. Here, we provide in-depth, field-proven troubleshooting guides and frequently asked questions to ensure the success and reproducibility of your experiments.

Section 1: The Core Problem & Initial Handling

Q1: Why is 4-Hydroxyretinal so difficult to dissolve in my aqueous experimental buffer?

A1: The challenge lies in the molecule's chemical structure. 4-Hydroxyretinal, like other retinoids, possesses a long, unsaturated hydrocarbon tail (a polyene chain) and a β-ionone ring.[1] This structure is predominantly nonpolar and hydrophobic, meaning it repels water and prefers to interact with other nonpolar molecules. When introduced into an aqueous (water-based) buffer, the hydrophobic tails of the 4-Hydroxyretinal molecules tend to aggregate to minimize contact with water, leading to visible precipitation or the formation of non-functional aggregates. Its aqueous solubility is extremely low, a characteristic shared by related compounds like fenretinide, which has a measured water solubility of just 1.71 µg/mL.[2]

Q2: I've just received my vial of 4-Hydroxyretinal. What are the immediate storage and handling requirements?

A2: Proper handling from the moment of receipt is critical for compound integrity.

  • Storage: Immediately store the vial at -20°C or below in a desiccated, dark environment.[3] Retinoids are sensitive to heat, light, and oxygen. Exposure can lead to isomerization (e.g., from the all-trans to cis form) and oxidation, degrading the compound before it is ever used.

  • Inert Atmosphere: Whenever possible, handle the solid compound and resulting solutions under an inert gas like argon or nitrogen. This minimizes oxidation of the polyene chain.

  • Light Protection: Use amber vials or wrap tubes in aluminum foil.[4] Work in a dimly lit room or use a yellow light source to prevent light-induced degradation.[5]

  • Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, it is best practice to prepare a high-concentration stock solution in an appropriate organic solvent and then create smaller, single-use aliquots.[5]

Section 2: Troubleshooting Guide: Step-by-Step Solubilization Protocols

This section addresses the most common experimental failure point: the precipitation of 4-Hydroxyretinal upon dilution into an aqueous buffer. Below is a decision workflow and detailed protocols for several validated methods.

Workflow: Choosing a Solubilization Strategy

This diagram will help you select the most appropriate method based on your experimental constraints.

G start Goal: Solubilize 4-Hydroxyretinal q1 Is your system sensitive to organic solvents (e.g., cells)? start->q1 q2 Is your system sensitive to detergents (e.g., membrane proteins)? q1->q2 Yes method_cosolvent Method 1: Co-Solvent Dilution q1->method_cosolvent No method_detergent Method 2: Detergent Micelles q2->method_detergent No method_cyclodextrin Method 3: Cyclodextrin Encapsulation q2->method_cyclodextrin Yes q3 Do you need to avoid all external carriers? q3->method_cyclodextrin Yes method_protein Method 4: Protein Carrier q3->method_protein No method_detergent->q3 Consider Carrier Effects

Caption: Decision workflow for selecting a 4-Hydroxyretinal solubilization method.

Q3: My compound precipitated immediately when I added my DMSO stock to my buffer. How do I fix this?

A3: This is a classic problem known as "crashing out." It happens when the hydrophobic compound, stable in its organic stock, is suddenly exposed to a high concentration of water. The key is to control the dilution process and, if necessary, include an agent that can shield the compound from the aqueous environment.

Method 1: The Co-Solvent Approach (DMSO, Ethanol)

This is the simplest method but requires careful optimization to avoid solvent-induced artifacts.

  • Causality: Solvents like Dimethyl Sulfoxide (DMSO) and absolute ethanol can dissolve 4-Hydroxyretinal at high concentrations. When diluted, the goal is to keep the final percentage of the organic solvent low enough to be tolerated by your experimental system, yet high enough to help keep the compound in solution.

  • Protocol:

    • Prepare a High-Concentration Stock: Dissolve 4-Hydroxyretinal in 100% DMSO to create a 10-50 mM stock solution. Ensure it is fully dissolved; gentle warming (to 37°C) or brief vortexing can help.[5]

    • Serial Dilution (Optional but Recommended): If your final concentration is very low, perform an intermediate dilution of your stock in the same organic solvent. This reduces the volume of concentrated stock you need to add to the final buffer.

    • The Critical Step - Dilution into Aqueous Buffer:

      • Pipette your final aqueous buffer into a tube first.

      • While vigorously vortexing or stirring the aqueous buffer, add the 4-Hydroxyretinal stock solution drop-by-drop or very slowly with the pipette tip submerged. Never add the aqueous buffer to the organic stock. This creates a localized, high-concentration aqueous environment that guarantees precipitation.[6]

  • Common Pitfalls & Pro-Tips:

    • Final Solvent Concentration: For most cell-based assays, the final DMSO concentration should not exceed 0.5%, and ideally be below 0.1%, as higher concentrations can be cytotoxic or affect protein function.[5][7] Ethanol can also interfere with cellular processes.[8] Always run a "vehicle control" with the same final concentration of solvent to measure its baseline effect.

    • The "Spring and Parachute" Effect: Sometimes, a co-solvent can create a temporary supersaturated state (the "spring") that will eventually precipitate over time. Precipitation inhibitors like HPMC or PVP can act as a "parachute" to maintain this state, though this is more common in formulation science.[9][10]

Method 2: Cyclodextrin Encapsulation

This is an excellent method for solvent-sensitive assays, as it directly masks the hydrophobicity of the retinoid.

  • Causality: Cyclodextrins (CDs) are ring-shaped molecules with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the hydrophobic tail of 4-Hydroxyretinal, forming an "inclusion complex" that is water-soluble.[11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high aqueous solubility and low toxicity.[7]

  • Protocol:

    • Prepare a CD Solution: Make a 10-50 mM solution of HP-β-CD in your desired aqueous buffer.

    • Complexation:

      • Option A (Solvent-Free): Add solid 4-Hydroxyretinal directly to the HP-β-CD solution. This requires vigorous stirring or sonication for an extended period (30 minutes to several hours) at a controlled temperature (e.g., 37°C) in the dark.

      • Option B (Solvent-Assisted): Prepare a concentrated stock of 4-Hydroxyretinal in a minimal amount of a volatile solvent like ethanol. Add this stock to the HP-β-CD solution while stirring. The CD will capture the retinoid as the ethanol evaporates or is diluted.

    • Verification: After complexation, centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved compound. The supernatant contains your solubilized 4-Hydroxyretinal-CD complex. Determine the concentration via UV-Vis spectrophotometry.

  • Common Pitfalls & Pro-Tips:

    • Molar Ratio: A molar excess of cyclodextrin to the retinoid (e.g., 10:1 or higher) is often required to ensure efficient encapsulation.

    • Benefits: This method not only improves solubility but can also enhance the stability of the retinoid by protecting it from light and oxidation.[13][14]

G cluster_0 Cyclodextrin Encapsulation CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Core) Complex Soluble Inclusion Complex CD->Complex Retinal 4-Hydroxyretinal (Hydrophobic) Retinal->Complex Encapsulation

Caption: Mechanism of 4-Hydroxyretinal solubilization by cyclodextrin.

Method 3: Protein Carrier Complexation (BSA)

This method leverages the natural transport mechanism for hydrophobic molecules in biological systems.

  • Causality: Serum albumins, like Bovine Serum Albumin (BSA), have hydrophobic pockets that can bind and solubilize hydrophobic molecules, acting as a natural carrier.[15][16] This is particularly useful for cell culture experiments where BSA is often already present in the medium.

  • Protocol:

    • Prepare a BSA Solution: Dissolve fatty-acid-free BSA in your aqueous buffer to a concentration of 1-10 mg/mL.

    • Prepare Retinoid Stock: Dissolve 4-Hydroxyretinal in a minimal volume of ethanol (e.g., to 10-20 mM).

    • Complexation: While gently stirring the BSA solution, slowly add the ethanol stock of 4-Hydroxyretinal. The final ethanol concentration should be kept below 2% to avoid denaturing the BSA.

    • Incubation: Allow the mixture to incubate for 15-30 minutes at room temperature in the dark to allow for efficient binding. The resulting solution contains the 4-Hydroxyretinal-BSA complex.

  • Common Pitfalls & Pro-Tips:

    • Fatty-Acid-Free BSA: It is crucial to use fatty-acid-free BSA, as endogenous bound lipids will occupy the hydrophobic pockets and prevent the binding of your compound.

    • Experimental Context: This method is ideal for cell culture but may be unsuitable for in vitro assays where the presence of a large protein could interfere with the reaction (e.g., enzyme kinetics, receptor binding assays). BSA itself can be denatured by high concentrations of surfactants.[17]

Section 3: Advanced FAQs & Best Practices

Q4: How can I be sure my 4-Hydroxyretinal is truly dissolved and not just a fine suspension of microcrystals?

A4: Visual inspection is not enough. A solution that appears clear may still contain aggregates.

  • Spectrophotometry: Scan the absorbance of your solution from ~300-500 nm. A properly solubilized retinoid will have a characteristic absorbance peak. Aggregates can cause light scattering, which appears as a rising baseline at higher wavelengths.

  • Centrifugation Test: Centrifuge your final solution at high speed (e.g., 16,000 x g) for 15-20 minutes. Measure the absorbance of the supernatant before and after centrifugation. A significant decrease in absorbance indicates that some of the compound was not truly dissolved and has pelleted.

Q5: My protein of interest precipitates when I add my solubilized 4-Hydroxyretinal. What is happening?

A5: This is likely an issue of buffer incompatibility or a solvent effect on your protein.

  • Solvent Denaturation: The organic solvent (e.g., DMSO) in your preparation, even at low final concentrations, might be destabilizing your protein.[18][19][20] Try reducing the final solvent percentage or switch to a non-solvent method like cyclodextrin encapsulation.

  • Hydrophobic Interactions: Your protein may be prone to aggregation, and the addition of a highly hydrophobic compound could be seeding this process.[21] Ensure your protein buffer is optimized for stability. This can involve adjusting pH, salt concentration, or adding stabilizers like glycerol or low concentrations of mild detergents.[22][23]

Q6: How long are my stock and working solutions stable?

A6: Stability is a major concern. Retinoids are notoriously unstable.[24]

  • Stock Solutions: A stock solution in a pure, anhydrous organic solvent (like DMSO or ethanol) stored at -80°C under an inert gas and protected from light can be stable for several months. However, it is best practice to use it within 1-3 months.

  • Aqueous Working Solutions: These are highly unstable and should be prepared fresh for every experiment.[5] Do not store diluted aqueous solutions of 4-Hydroxyretinal, as degradation and precipitation can occur within hours, even at 4°C.[25]

Section 4: Data & Reference Tables

Table 1: Comparison of Solubilization Agents
AgentTypical Stock SolventRecommended Final Conc.ProsCons & (Citations)
DMSO DMSO< 0.5% (v/v)High solubilizing power for stock.Can be cytotoxic; may alter protein structure and function.[7][19]
Ethanol Ethanol< 1.0% (v/v)Less cytotoxic than DMSO for some cells.Lower solubilizing power; can affect cellular processes.[8]
HP-β-CD Aqueous Buffer1-10 mMLow cytotoxicity; enhances stability.May alter compound bioavailability; requires optimization of molar ratio.[7][12]
BSA Aqueous Buffer1-10 mg/mLBiomimetic; good for cell culture.Introduces a protein carrier that can cause interference; must be fatty-acid-free.[15][26]

References

  • Cervello, M., et al. (2022). Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide. Pharmaceutics. Available from: [Link]

  • (N.A.). (2022). Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide. MDPI. Available from: [Link]

  • Szuts, E. Z., & Harosi, F. I. (1991). Solubility of retinoids in water. Archives of Biochemistry and Biophysics. Available from: [Link]

  • Matsui, S., et al. (1991). 4-Hydroxyretinal, a new visual pigment chromophore found in the bioluminescent squid, Watasenia scintillans. Biochimica et Biophysica Acta (BBA) - General Subjects. Available from: [Link]

  • Nielsen, G. D., et al. (2012). Considerations regarding use of solvents in in vitro cell based assays. BMC Research Notes. Available from: [Link]

  • Al-Dhfyan, A., et al. (2024). Cyclodextrins and Amino Acids Enhance Solubility and Tolerability of Retinoic Acid/Tretinoin: Molecular Docking, Physicochemical, Cytotoxicity, Scratch Assay, and Topical Gel Formulations Investigation. Pharmaceuticals. Available from: [Link]

  • Mandal, G., & Behera, K. (2017). Denaturation studies on bovine serum albumin–bile salt system. Journal of Molecular Liquids. Available from: [Link]

  • Al-Dhfyan, A., et al. (2024). Cyclodextrins and Amino Acids Enhance Solubility and Tolerability of Retinoic Acid/Tretinoin: Molecular Docking, Physicochemical, Cytotoxicity, Scratch Assay, and Topical Gel Formulations Investigation. ResearchGate. Available from: [Link]

  • Wang, Y., et al. (2016). Proretinal nanoparticles: stability, release, efficacy, and irritation. International Journal of Nanomedicine. Available from: [Link]

  • Chen, Y.-C., et al. (2023). Pharmaceutical Properties of the Phloretin–4,4′-Bipyridine Cocrystal: Structure Analysis, Drug Release Profile, and Antioxidant Activity Research. Pharmaceutics. Available from: [Link]

  • Andersson, H., et al. (2002). DMSO-Related Effects in Protein Characterization. Journal of Biomolecular Screening. Available from: [Link]

  • Dou, R., et al. (2023). Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches. Pharmaceutics. Available from: [Link]

  • (N.A.). (2025). Bovine serum albumin (BSA) plays a role in the size of SDS micelle-like aggregates at the saturation binding: The ionic strength effect. ResearchGate. Available from: [Link]

  • Ferrieux, D., et al. (2022). Influence of Two Widely Used Solvents, Ethanol and Dimethyl Sulfoxide, on Human Sperm Parameters. International Journal of Molecular Sciences. Available from: [Link]

  • Kumar, S., et al. (2020). Aqueous colloidal systems of bovine serum albumin and functionalized surface active ionic liquids for material transport. Physical Chemistry Chemical Physics. Available from: [Link]

  • Kumar Mandal, S. (2016). How to avoid protein precipitaion ?. ResearchGate. Available from: [Link]

  • Barr, K. G., & Kanga, I. S. (2012). Method for stabilizing retinoic acid, retinoic acid containing composition, and method of using a retinoic acid containing composition. Google Patents.
  • Monti, D., et al. (2025). Stabilization of All-trans-retinol by Cyclodextrins: A Comparative Study Using HPLC and Fluorescence Spectroscopy. ResearchGate. Available from: [Link]

  • Mardal, M., et al. (2024). Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples. Forensic Toxicology. Available from: [Link]

  • Ahdash, Z., et al. (2017). Effect of DMSO on Protein Structure and Interactions Assessed by Collision-Induced Dissociation and Unfolding. Analytical Chemistry. Available from: [Link]

  • Szymańska, I., et al. (2023). Release of Tretinoin Solubilized in Microemulsion from Carbopol and Xanthan Gel: In Vitro versus Ex Vivo Permeation Study. Gels. Available from: [Link]

  • (N.A.). (2025). Role of non-ionic surfactant on the interaction of drugs with bovine serum albumin (BSA). Unknown Source.
  • Sakr, G., et al. (2022). BSA Interaction, Molecular Docking, and Antibacterial Activity of Zinc(II) Complexes Containing the Sterically Demanding Biomimetic N3S2 Ligand: The Effect of Structure Flexibility. International Journal of Molecular Sciences. Available from: [Link]

  • Lórenz-Fonfría, V. A., & Padrós, E. (2013). Selective DMSO-induced conformational changes in proteins from Raman optical activity. The Analyst. Available from: [Link]

  • Sohajda, T., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics. Available from: [Link]

  • Bünder, M. (2022). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. Buchi. Available from: [Link]

  • (N.A.). (N.D.). Preventing Protein Aggregation. Biozentrum, University of Basel. Available from: [Link]

  • Mezoughi, A. (2017). How can prevent protein precipitation?. ResearchGate. Available from: [Link]

Sources

improving stability of 4-Hydroxyretinal-opsin complexes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Stability of 4-Hydroxyretinal-Opsin Complexes

Status: System Active Operator: Senior Application Scientist Ticket ID: 4OH-RET-STAB-001

Introduction: The Stability Paradox

Welcome to the technical support portal for retinal analog research. You are likely here because your 4-Hydroxyretinal (4-OH-retinal) complexes are degrading, precipitating, or failing to regenerate.

The Root Cause: Native 11-cis-retinal is a hydrophobic chromophore that fits snugly into the opsin transmembrane pocket, excluding water from the retinylidene Schiff base linkage. 4-Hydroxyretinal introduces a polar hydroxyl group (usually at the C4 position of the


-ionone ring). This polarity creates two destabilizing forces:
  • Hydrophobic Mismatch: The polar ring fights the hydrophobic residues of the binding pocket (e.g., Trp265, Phe261 in bovine rhodopsin), weakening the lock.

  • Water Access: The increased polarity facilitates water entry into the pocket, accelerating Schiff base hydrolysis (bleaching without light).

This guide provides the protocols to counteract these forces using Next-Generation Detergents (NGDs) and Lipid Mimetics .

Module 1: Reconstitution & Binding Kinetics

Q: My regeneration yield is low (<20%). How do I force the 4-OH-retinal into the pocket?

A: You are likely facing a kinetic barrier due to micellar shielding or lipid incompatibility.

Standard Dodecyl Maltoside (DDM) micelles are often too dynamic. You must switch to a "tighter" detergent system that mimics the native membrane pressure while allowing chromophore entry.

The Protocol: LMNG-CHS Assisted Reconstitution

Why this works:Lauryl Maltose Neopentyl Glycol (LMNG) forms smaller, more stable micelles than DDM, reducing the "breathing" of the opsin that leads to chromophore leakage. Cholesterol Hemisuccinate (CHS) stabilizes the receptor's conformation.

Step-by-Step Workflow:

  • Preparation of Apo-Opsin:

    • Solubilize membranes in 1.0% DDM + 0.1% CHS in Buffer A (50 mM HEPES, 140 mM NaCl, pH 6.5).

    • Note: Keep pH at 6.5. Opsin regenerability drops rapidly at pH > 7.0 or < 5.5 due to conformational denaturation [1].

  • Detergent Exchange (Critical):

    • Bind opsin to affinity resin (e.g., 1D4-Sepharose).

    • Wash with 10 column volumes (CV) of Buffer A containing 0.1% LMNG + 0.01% CHS .

    • Mechanism:[1][2][3][4][5][6] This swaps the loose DDM micelle for the tight LMNG shell.

  • Chromophore Addition:

    • Add 4-Hydroxyretinal (dissolved in EtOH/DMF) at a 3-fold molar excess relative to opsin.

    • Final solvent concentration must be < 1%.

  • Incubation:

    • Incubate overnight at 4°C in total darkness.

    • Tip: Do not expedite this. The polar 4-OH group slows the entry kinetics compared to native retinal [2].

Module 2: Preventing Thermal & Hydrolytic Decay

Q: The complex forms but "blue-shifts" or bleaches within hours. How do I lock it?

A: Blue-shifting indicates Schiff base hydrolysis (release of free retinal) or formation of a metarhodopsin-like intermediate.

You must minimize the water activity around the Schiff base.

Troubleshooting Table: Stabilization Strategies
ParameterStandard ConditionOptimized Condition (4-OH-Retinal) Scientific Rationale
Detergent 0.05% DDM0.01% LMNG + 0.002% CHS LMNG reduces micelle dynamics; CHS fills hydrophobic voids caused by the polar 4-OH ring [3].
pH 7.4 (PBS)6.0 - 6.5 (MES or HEPES) Acidic pH stabilizes the protonated Schiff base linkage against hydrolysis [1].
Additives None20% Glycerol Increases solvent viscosity, reducing protein breathing motions.
Lipids NonePOPC/POPG Nanodiscs Reintegrating into a bilayer (Nanodisc) is superior to any micelle for long-term stability [4].
Visualizing the Stabilization Pathway

The following diagram illustrates the transition from an unstable micelle to a locked complex.

G cluster_0 Standard Conditions (Risky) cluster_1 Optimized Stability System Apo Apo-Opsin (Unstable) Micelle_DDM DDM Micelle (High Water Access) Apo->Micelle_DDM Solubilization Micelle_LMNG LMNG/CHS Micelle (Tight Packing) Apo->Micelle_LMNG Exchange Retinal 4-OH-Retinal (Polar Analog) Retinal->Micelle_DDM Retinal->Micelle_LMNG Hydrolysis Schiff Base Hydrolysis Micelle_DDM->Hydrolysis Water Entry Nanodisc MSP Nanodisc (Native Bilayer) Micelle_LMNG->Nanodisc MSP Assembly Stable Stable Complex (λ max ~470nm) Nanodisc->Stable Locked Conformation

Figure 1: Stabilization workflow comparing standard DDM micelles (prone to hydrolysis) vs. LMNG/Nanodisc systems which exclude water from the polar 4-OH-retinal binding site.

Module 3: Quality Control & Validation

Q: How do I prove the 4-OH-retinal is covalently bound and not just stuck in the micelle?

A: Use the Hydroxylamine Sensitivity Assay.

Non-specific binding (trapped in detergent) is resistant to hydroxylamine in the dark. A proper Schiff base linkage in a folded opsin is protected. However, if the opsin is misfolded, hydroxylamine will attack the linkage and bleach it.

Validation Protocol:
  • Baseline Scan: Measure UV-Vis spectrum (250–650 nm). Note the

    
     (likely ~470–480 nm for 4-OH retinal [5]).
    
  • Challenge: Add neutral Hydroxylamine (pH 6.5) to a final concentration of 50 mM.

  • Kinetics: Monitor absorbance at

    
     for 15 minutes in the dark.
    
    • Stable Complex: < 10% decrease in absorbance.

    • Unstable/Misfolded: Rapid decrease (> 50%) and shift to ~360 nm (Retinal oxime).

  • Light Bleach: Expose to >500nm light. The peak should now disappear/shift, confirming it was a photosensitive pigment.

References

  • Hubbard, R., et al. (1958). The Stability of Rhodopsin and Opsin: Effects of pH and Aging.[7][8] Journal of General Physiology.

  • Matsui, S., et al. (1988). 4-Hydroxyretinal, a new visual pigment chromophore found in the bioluminescent squid, Watasenia scintillans. Proceedings of the National Academy of Sciences.

  • Zhang, H., et al. (2020). How Do Branched Detergents Stabilize GPCRs in Micelles? Biochemistry.

  • Ritchie, T.K., et al. (2009). Reconstitution of membrane proteins in phospholipid bilayer nanodiscs. Methods in Enzymology.

  • Seidou, M., et al. (1990). Visual pigment of the firefly squid Watasenia scintillans.[3][9][10][11][12] Journal of Experimental Biology.

Sources

challenges in quantifying 4-Hydroxyretinal in complex biological matrices

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Bioanalytical Chemistry Subject: Technical Guide: Challenges & Protocols for Quantifying 4-Hydroxyretinal in Biological Matrices

Executive Summary

Quantifying 4-Hydroxyretinal (often referred to as the A4 aldehyde chromophore) presents a unique set of bioanalytical challenges distinct from standard retinoids like retinol or retinoic acid. Unlike its hydrophobic congeners, 4-hydroxyretinal possesses a polar hydroxyl group at the C4 position of the


-ionone ring, altering its solubility profile, and a reactive aldehyde tail prone to Schiff base formation with tissue proteins.

This guide moves beyond generic retinoid protocols to address the specific instability and reactivity of 4-hydroxyretinal. It implements a Derivatization-First strategy using O-ethylhydroxylamine to lock the analyte into a stable oxime form prior to extraction, ensuring quantitative recovery from complex matrices like retinal tissue, liver homogenates, or plasma.

Part 1: The Core Challenges (Technical Analysis)

The Reactivity Trap (Aldehyde Functionality)
  • The Problem: In biological matrices, 4-hydroxyretinal exists in equilibrium between a free state and a protein-bound Schiff base (linked to Lysine residues of opsins or albumin). Standard organic extraction (e.g., Hexane) only recovers the free fraction, leading to massive underestimation of total tissue levels.

  • The Solution: You must perform In-Situ Derivatization . By adding O-ethylhydroxylamine (EtONH

    
    ) directly to the lysis buffer, you competitively displace the protein-bound retinal, converting it into a stable O-ethyl oxime.
    
The Polarity Paradox
  • The Problem: 4-Hydroxyretinal is significantly more polar than Retinal (A1). Protocols using 100% Hexane for extraction often yield poor recovery (<40%) because the hydroxylated molecule partitions poorly into non-polar solvents.

  • The Solution: Modify the extraction solvent. A mixture of Ethyl Acetate/Hexane or the use of Methyl tert-butyl ether (MTBE) is required to pull the polar 4-hydroxy metabolite into the organic phase without co-extracting excessive phospholipids.

Isomerization & Stability
  • The Problem: The conjugated polyene chain is highly susceptible to photo-isomerization (11-cis to all-trans) and oxidation.

  • The Solution: All work must be performed under Amber LED or Red Light (

    
     nm). Incandescent lights with red filters are often insufficient due to heat generation, which accelerates thermal isomerization.
    

Part 2: Visualizing the Analytical Logic

The following diagram illustrates the critical "Lock-and-Extract" mechanism required for this analyte.

G Tissue Biological Matrix (Tissue/Plasma) Bound Protein-Bound 4-OH-Retinal (Schiff Base) Tissue->Bound Native State Free Free 4-OH-Retinal Tissue->Free Equilibrium Bound->Free Slow Release Free->Bound Re-binding Oxime STABLE ANALYTE: 4-OH-Retinal-O-Ethyl Oxime Free->Oxime Fast Reaction (pH 6.5) Reagent Reagent: O-ethylhydroxylamine Reagent->Free Attacks Aldehyde Extraction LLE Extraction (Hexane/EtOAc) Oxime->Extraction High Recovery LCMS LC-MS/MS Quantification Extraction->LCMS

Caption: The "Lock-and-Extract" workflow. Derivatization must occur before extraction to prevent protein re-binding and degradation.

Part 3: Troubleshooting Guide & FAQs

Q1: I see two peaks for 4-Hydroxyretinal in my chromatogram. Is my column failing?

Answer: No, this is chemically expected.

  • Reason: The derivatization reaction with O-ethylhydroxylamine creates a C=N double bond, which has two stable geometric isomers: Syn (E) and Anti (Z) oximes.

  • Action: You must integrate both peaks and sum their areas for quantification. They typically elute close together. Do not try to collapse them into one peak by degrading separation efficiency; resolution confirms the identity.

Q2: My recovery is consistently low (<50%) despite using the oxime method.

Answer: The issue is likely pH or solvent polarity.

  • pH Check: The oxime formation is acid-catalyzed but requires a non-protonated amine. The optimal pH is 6.5 .[1][2] If your lysis buffer is too acidic (<5.0) or too basic (>8.0), the reaction yield drops.

  • Solvent Check: If you are using pure Hexane, you are leaving the 4-hydroxy compound behind. Switch to Hexane:Ethyl Acetate (85:15 v/v) .

Q3: Can I use standard Retinal as an Internal Standard?

Answer: Absolutely not.

  • Reason: Retinal lacks the 4-hydroxyl group, meaning its extraction efficiency and ionization suppression will differ significantly from your analyte. It also elutes at a different time (more hydrophobic).

  • Recommendation: Use a deuterated analog if available (e.g., Retinal-d6 ) and derivatize it alongside your samples. If unavailable, use 3-Dehydroretinal (Vitamin A2 aldehyde) as a structural surrogate, as it shares similar polarity and stability issues.

Part 4: Validated Experimental Protocol

Objective: Quantification of 4-Hydroxyretinal in Tissue (e.g., Retina, Liver) via LC-MS/MS.

Materials
  • Derivatizing Reagent: O-ethylhydroxylamine hydrochloride (Sigma).

  • Buffer: 0.1 M Phosphate or HEPES, pH 6.5.[1]

  • Extraction Solvent: Hexane : Ethyl Acetate (85:15).

  • Internal Standard (IS): Retinal-d6 (or similar).

Step-by-Step Workflow
  • Preparation of Lysis Buffer (The "Stopping" Solution):

    • Prepare 2.0 M O-ethylhydroxylamine in pH 6.5 buffer.

    • Why: High concentration ensures rapid "locking" of the aldehyde.

  • Sample Homogenization (In the Dark):

    • Add frozen tissue (e.g., 50 mg) to a tube containing 200 µL of Lysis Buffer .

    • Add Internal Standard (10 µL of 1 µM solution).

    • Homogenize immediately (beads or pestle). Incubate at Room Temp for 15 minutes to allow complete oxime formation.

    • Note: Ethanol (200 µL) can be added here to aid protein denaturation after the initial mixing.

  • Liquid-Liquid Extraction (LLE):

    • Add 1.0 mL of Hexane:Ethyl Acetate (85:15) .

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 10,000 x g for 5 minutes (4°C).

    • Transfer the upper organic layer to a fresh amber glass vial.

    • Optional: Repeat extraction once and combine supernatants.

  • Drying & Reconstitution:

    • Evaporate solvent under a stream of Nitrogen (or Argon) at 30°C. Do not over-dry (stop exactly when dry).

    • Reconstitute in 100 µL of Acetonitrile:Water (80:20) .

  • LC-MS/MS Parameters:

    • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm).

    • Mobile Phase:

      • A: Water + 0.1% Formic Acid.[2]

      • B: Acetonitrile + 0.1% Formic Acid.[2]

    • Gradient: Start 60% B, ramp to 98% B over 8 mins.

    • MS Mode: ESI Positive (Oximes ionize better in ESI than APCI).

    • Transitions (Example - Optimize on your system):

      • Analyte (4-OH-Retinal-Oxime):

        
         344.2 
        
        
        
        161.1 (Quant), 344.2
        
        
        119.1 (Qual).
      • Note on Mass: 4-OH-Retinal (MW 300) + Ethoxy (MW 44) - Water (18) + H+ = ~344.

Part 5: Quantitative Data Summary

Analyte FormMolecular WeightPrecursor Ion [M+H]+Key FragmentRetention Relative to Retinal
4-OH-Retinal (Free) 300.44301.4 (Unstable)N/AEarlier (More Polar)
4-OH-Retinal-Oxime 343.50344.2 161.1Earlier
Retinal-Oxime (A1) 327.50328.3161.1Reference
3-Dehydroretinal-Oxime 325.50326.3161.1Similar to A1

References

  • Kane, M. A., & Napoli, J. L. (2010). Quantification of endogenous retinoids. Methods in Molecular Biology, 652, 1-54.

  • Matsui, S., et al. (1988). 4-Hydroxyretinal, a new visual pigment chromophore found in the bioluminescent squid, Watasenia scintillans. Biochimica et Biophysica Acta (BBA). (Primary identification of the 4-hydroxyretinal chromophore).

  • Moise, A. R., et al. (2005). Assay of retinoids and carotenoids by HPLC. Current Protocols in Human Genetics. (Detailed protocols for handling light-sensitive retinoid isomers).

  • Deng, P., et al. (2012). Derivatization methods for quantitative bioanalysis by LC-MS/MS.[3] Bioanalysis. (Review of aldehyde derivatization strategies for mass spectrometry).

Sources

Technical Support Center: Optimizing Reaction Conditions for 4-Hydroxyretinal Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Hydroxyretinal derivatization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying 4-Hydroxyretinal for enhanced analytical characterization. As a retinoid, 4-Hydroxyretinal is inherently sensitive to light, oxygen, and thermal stress. Derivatization is a critical step to ensure its stability and improve detection sensitivity for techniques like HPLC and LC-MS/MS.[1][2] This document provides field-proven insights and systematic troubleshooting strategies to help you achieve robust and reproducible results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the handling and derivatization of 4-Hydroxyretinal. Understanding these principles is the first step toward optimizing your experimental outcomes.

Q1: What is 4-Hydroxyretinal and why is derivatization necessary for its analysis?

4-Hydroxyretinal is a derivative of Vitamin A, specifically an analog of retinaldehyde.[3][4] It possesses a reactive aldehyde functional group and a hydroxyl group on its cyclohexene ring. The conjugated polyene chain makes the molecule highly susceptible to oxidation, isomerization, and degradation, posing significant challenges for accurate quantification.[5][6]

Derivatization is a chemical modification process that targets the reactive aldehyde group.[7] The primary goals are:

  • Enhance Stability: Converting the aldehyde to a more stable functional group (e.g., an oxime or hydrazone) prevents degradation and unwanted side reactions.[8]

  • Improve Chromatographic Properties: The resulting derivative often exhibits better peak shape and retention characteristics in reverse-phase HPLC.

  • Increase Detection Sensitivity: A derivatizing agent can introduce a chromophore for enhanced UV-Vis detection or a readily ionizable group for superior sensitivity in mass spectrometry (MS).[2][9]

Q2: What are the most common and effective derivatizing reagents for 4-Hydroxyretinal?

The primary target for derivatization is the aldehyde functional group. The choice of reagent depends on the intended analytical method.

  • For LC-MS/MS Analysis: O-ethylhydroxylamine is highly effective. It reacts with the aldehyde to form a stable O-ethyloxime derivative. This method is specific and proceeds under mild conditions, which is crucial for preserving the integrity of the retinoid.[10]

  • For HPLC-UV Analysis: 2,4-Dinitrophenylhydrazine (DNPH) is a classic choice. It reacts with carbonyls to form a 2,4-dinitrophenylhydrazone, which is a brightly colored compound with strong absorbance around 360 nm, making it easily detectable by UV-Vis.[11]

  • For Enhanced Ionization: Girard's reagents (e.g., Girard's Reagent T) are cationic reagents that introduce a permanent positive charge onto the analyte, significantly improving ionization efficiency for MS detection.[12][13]

Q3: How does pH influence the derivatization reaction?

The reaction pH is a critical parameter that must be carefully controlled. The formation of common derivatives like oximes and hydrazones is a nucleophilic addition-elimination reaction that is highly pH-dependent.

  • Causality: A mildly acidic or neutral pH (typically 6.0-7.5) is often optimal.[12][14] In this range, there is sufficient acid to protonate the carbonyl oxygen of the aldehyde, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the derivatizing agent. However, if the pH is too low (strongly acidic), the derivatizing agent itself (which is typically a weak base) becomes protonated and loses its nucleophilicity, thus inhibiting the reaction.[15] Conversely, a highly basic pH can lead to degradation of the retinoid.

Q4: What are the ideal temperature and time for the reaction?

Temperature and time are interdependent variables that must be optimized to maximize product formation while minimizing degradation.

  • Temperature: Most derivatization reactions for sensitive compounds like retinoids are performed at temperatures ranging from room temperature (20-25°C) up to 65°C.[11][13] Higher temperatures increase the reaction rate but also elevate the risk of thermal degradation and isomerization.[16] An optimal temperature balances reaction speed with product stability. A good starting point is often 30-40°C.[12][13]

  • Time: Reaction times can vary from 20 minutes to several hours.[10][11] The reaction should be monitored (e.g., by HPLC) to determine when it has reached completion, which is typically indicated by the stabilization of the product peak area.[12]

Q5: How should I handle and store 4-Hydroxyretinal to ensure its integrity?

4-Hydroxyretinal is extremely sensitive. Proper handling is non-negotiable for obtaining reliable data.

  • Atmosphere: Always handle the compound and its solutions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Light: Protect the compound from light at all stages by using amber vials or wrapping containers in aluminum foil.

  • Temperature: Store stock materials and solutions at low temperatures, preferably -80°C, to minimize degradation.

  • Solvents: Use high-purity, degassed solvents to remove dissolved oxygen.

Part 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the derivatization of 4-Hydroxyretinal.

Symptom / Issue Potential Cause Recommended Action & Rationale
1. Low or No Product Yield A. Poor Solubility: 4-Hydroxyretinal is not fully dissolved in the reaction solvent.Solution: Ensure complete dissolution before adding the derivatizing reagent. Consider alternative solvents or add a co-solvent like pyridine or ethyl acetate, which can help dissolve hydrophobic residues.[17] An undissolved analyte will not react.
B. Incorrect pH: The reaction medium is too acidic or too basic.Solution: Prepare the reaction in a buffer system (e.g., HEPES or acetate buffer) to maintain a stable, optimal pH.[10][15] Verify the final pH of the reaction mixture.
C. Reagent Degradation: The derivatizing reagent has lost its activity.Solution: Use a freshly prepared solution of the derivatizing reagent for each experiment. Store stock reagents according to the manufacturer's instructions.
D. Analyte Degradation: The 4-Hydroxyretinal was degraded before or during the reaction.Solution: Strictly adhere to handling protocols: use degassed solvents, work under an inert atmosphere, and protect from light at all times.
2. Multiple Peaks / Side Products in Chromatogram A. High Reaction Temperature: Excessive heat is causing thermal degradation or isomerization.Solution: Reduce the reaction temperature. A lower temperature may require a longer incubation time but often leads to a "cleaner" reaction with fewer side products.[16][18]
B. Isomerization: Retinoids can exist as various cis/trans isomers, which may separate chromatographically.Solution: This is an inherent property. Minimize exposure to light and heat, which can promote isomerization. If possible, use analytical standards for major isomers to confirm their identity.
C. Impure Starting Material: The initial 4-Hydroxyretinal sample contains impurities.Solution: Analyze the starting material by HPLC before derivatization to assess its purity. If necessary, purify the starting material.[19]
3. Inconsistent Results / Poor Reproducibility A. Inconsistent Reagent Ratio: The molar excess of the derivatizing agent is not consistent.Solution: Use a significant molar excess of the derivatizing agent (e.g., 200:1) to drive the reaction to completion and ensure minor variations in analyte concentration do not affect the outcome.[12] Always use calibrated pipettes for accuracy.
B. Temperature/Time Fluctuations: Inconsistent incubation conditions between experiments.Solution: Use a calibrated thermomixer or water bath for precise temperature control.[13] Use a timer to ensure a consistent reaction duration for all samples in a batch.
C. Incomplete Reaction Quenching/Extraction: The process of stopping the reaction or extracting the derivative is variable.Solution: Standardize the quenching and extraction procedure. Ensure the pH is adjusted appropriately to stop the reaction and that the extraction solvent and technique are applied consistently.
Part 3: Methodologies & Data Visualization
Experimental Workflow and Troubleshooting Logic

The following diagrams illustrate the general experimental workflow for derivatization and a logical path for troubleshooting common issues.

G cluster_prep Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Sample 4-Hydroxyretinal Sample Inert Inert Atmosphere (Ar/N2) Sample->Inert Solvent Add Degassed Solvent Inert->Solvent Dissolve Ensure Complete Dissolution Solvent->Dissolve Buffer Add Buffer (Control pH) Dissolve->Buffer Reagent Add Derivatizing Reagent (e.g., O-ethylhydroxylamine) Incubate Incubate (Controlled Temp/Time) Reagent->Incubate Buffer->Reagent Extract Extract Derivative Incubate->Extract Evaporate Evaporate Solvent Extract->Evaporate Reconstitute Reconstitute for Analysis Evaporate->Reconstitute Analyze Analyze via HPLC or LC-MS/MS Reconstitute->Analyze

Caption: General workflow for 4-Hydroxyretinal derivatization.

G Start Low/No Product Yield Detected Check_Sol Is Analyte Fully Dissolved? Start->Check_Sol Change_Sol Action: Use Co-Solvent (e.g., Pyridine) or Sonicate Check_Sol->Change_Sol No Check_pH Is pH in Optimal Range (e.g., 6.0-7.5)? Check_Sol->Check_pH Yes Change_Sol->Check_pH Adjust_pH Action: Use Buffered Solution and Verify pH Check_pH->Adjust_pH No Check_Cond Are Temp/Time Sufficient? Check_pH->Check_Cond Yes Adjust_pH->Check_Cond Adjust_Cond Action: Increase Temp/Time Moderately & Monitor Check_Cond->Adjust_Cond No Check_Reagent Is Reagent Fresh? Check_Cond->Check_Reagent Yes Adjust_Cond->Check_Reagent New_Reagent Action: Prepare Fresh Reagent Solution Check_Reagent->New_Reagent No Success Problem Resolved Check_Reagent->Success Yes New_Reagent->Success

Caption: Troubleshooting flowchart for low product yield.

Table 1: Summary of Optimized Reaction Parameters

The following table summarizes typical starting ranges for key reaction parameters based on derivatization of retinaldehydes and other carbonyls. Optimization within these ranges is recommended for 4-Hydroxyretinal.

ParameterRecommended RangeRationale & Key Considerations
Reagent/Analyte Molar Ratio 100:1 to 800:1A large excess ensures the reaction is driven to completion, especially for trace-level analysis. A 200:1 ratio is a robust starting point.[12]
Reaction Temperature 25°C to 65°CBalance reaction kinetics with analyte stability. Start at a lower temperature (e.g., 37°C) and increase only if the reaction is too slow.[11][13][20]
Reaction Time 20 min to 80 minMonitor by HPLC/TLC to determine the point of maximum product formation. Prolonged times at high temperatures can cause degradation.[11][12]
pH 6.0 to 7.5Critical for activating the carbonyl group without deactivating the nucleophilic reagent. Use of a buffer is highly recommended.[10][14][15]
Protocol 1: General Procedure for O-Ethyloxime Derivatization for LC-MS/MS

This protocol is adapted from established methods for retinaldehyde analysis and provides a self-validating framework for your experiments.[10]

Materials:

  • 4-Hydroxyretinal sample

  • O-ethylhydroxylamine hydrochloride

  • 1M HEPES buffer (pH 6.5)

  • Methanol (HPLC grade)

  • Hexane (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Sample Preparation: In an amber vial, accurately weigh or pipette your 4-Hydroxyretinal sample. If it is in a solid form, dissolve it in a minimal amount of an appropriate solvent.

  • Inert Atmosphere: Purge the vial with inert gas for 1-2 minutes. All subsequent liquid additions should be done with degassed solvents.

  • Reagent Addition: Add methanol to the sample. Then, add a solution of 0.1 M O-ethylhydroxylamine in 100 mM HEPES buffer (pH 6.5). The final volume and concentration should be calculated to achieve a significant molar excess of the reagent.[10]

  • Reaction Incubation: Vortex the mixture thoroughly. Incubate at room temperature (~25°C) for 20 minutes, protected from light.[10] This mild condition is often sufficient for oxime formation and minimizes degradation.

  • Derivative Extraction: Extract the resulting 4-Hydroxyretinal O-ethyloxime by adding hexane. Vortex vigorously for 1 minute, then centrifuge to separate the layers.

  • Sample Concentration: Carefully transfer the upper hexane layer to a clean amber vial. Evaporate the hexane to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a known, small volume of acetonitrile (or your mobile phase) for injection into the LC-MS/MS system.

  • Analysis: Analyze the sample promptly. The derivative is more stable than the parent compound, but degradation can still occur over time.

References
  • ResearchGate. (n.d.). Optimization of derivatization conditions for the four reactive... [online] Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the derivatization reaction using an eight-point... [online] Available at: [Link]

  • ResearchGate. (n.d.). Derivatization optimization experiments where A) Temperature/Solvent pH... [online] Available at: [Link]

  • Myadagbadam, U., et al. (2019). HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone in Natural Musk. Natural Products Chemistry & Research, 7(364).
  • PubMed Central. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. [online] Available at: [Link]

  • PubMed Central. (2023). Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites. [online] Available at: [Link]

  • MDPI. (n.d.). Effects of Reaction Temperature on the Photocatalytic Activity of TiO 2 with Pd and Cu Cocatalysts. [online] Available at: [Link]

  • Matsui, S., et al. (1988). 4-Hydroxyretinal, a new visual pigment chromophore found in the bioluminescent squid, Watasenia scintillans. Biochimica et Biophysica Acta (BBA) - General Subjects, 966(3), pp.370-374.
  • ResearchGate. (n.d.). Derivatizing Reagents for Detection of Organic Compounds By HPLC. [online] Available at: [Link]

  • ResearchGate. (n.d.). Effect of pH on the derivatization. [online] Available at: [Link]

  • PubMed. (2020). Derivatization procedures and their analytical performances for HPLC determination in bioanalysis. [online] Available at: [Link]

  • ResearchGate. (2016). Can anyone help me troubleshoot problems in sample derivatization in GC-MS? [online] Available at: [Link]

  • Wikipedia. (n.d.). Cephalopod. [online] Available at: [Link]

  • PubMed Central. (n.d.). RETINOIC ACID SYNTHESIS AND DEGRADATION. [online] Available at: [Link]

  • Crawford Scientific. (2020). Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization. [online] Available at: [Link]

  • PubMed Central. (2016). The Effect of Temperature Changes in Vitreoretinal Surgery. [online] Available at: [Link]

  • ResearchGate. (n.d.). Effect of the pH on the derivatization reaction; for experimental... [online] Available at: [Link]

  • ResearchGate. (n.d.). Derivatization procedures and their analytical performances for HPLC determination in bioanalysis | Request PDF. [online] Available at: [Link]

  • Preprints.org. (2019). Generation of Retinaldehyde for Retinoic Acid Biosynthesis[v1]. [online] Available at: [Link]

  • ResearchGate. (2016). The Effect of Temperature Changes in Vitreoretinal Surgery. [online] Available at: [Link]

  • PubMed Central. (2016). Quantitation of retinaldehyde in small biological samples using ultrahigh-performance liquid chromatography MS/MS. [online] Available at: [Link]

  • Chemistry LibreTexts. (2023). Derivatization. [online] Available at: [Link]

  • PubMed Central. (n.d.). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. [online] Available at: [Link]

  • PubMed. (n.d.). INFLUENCE OF TEMPERATURE UPON THE VELOCITY OF THE COMPLEMENT FIXATION REACTION IN SYPHILIS. [online] Available at: [Link]

  • MDPI. (n.d.). Generation of Retinaldehyde for Retinoic Acid Biosynthesis. [online] Available at: [Link]

  • MDPI. (n.d.). Analytical Approaches for the Determination of Buprenorphine, Methadone and Their Metabolites in Biological Matrices. [online] Available at: [Link]

  • MDPI. (2022). One-Step, Low-Cost, Operator-Friendly, and Scalable Procedure to Synthetize Highly Pure N-(4-ethoxyphenyl)-retinamide in Quantitative Yield without Purification Work-Up. [online] Available at: [Link]

Sources

Technical Support Center: Enhancing Chromatographic Resolution of 4-Hydroxyretinal

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced chromatographic analysis. This guide is designed for researchers, scientists, and drug development professionals who are working with 4-Hydroxyretinal and related retinoids. The unique chemical properties of this analyte—its polarity, potential for isomerization, and inherent instability—present specific challenges in achieving optimal separation and quantification.

This document moves beyond standard protocols to provide in-depth, cause-and-effect troubleshooting. Our goal is to empower you to not only solve immediate resolution problems but also to build robust, reliable analytical methods from the ground up.

Frequently Asked Questions & Troubleshooting Guide
Section 1: Diagnosing and Correcting Poor Peak Shape

A sharp, symmetrical Gaussian peak is the foundation of high-quality chromatographic data. Deviations like tailing, fronting, or excessive broadening can compromise resolution and lead to inaccurate integration.

Question: My 4-Hydroxyretinal peak is tailing significantly. What are the primary causes and how can I fix it?

Answer:

Peak tailing is the most common peak shape issue and typically points to undesirable secondary interactions between the analyte and the stationary phase, or other system issues.

Causality Explained: 4-Hydroxyretinal, with its hydroxyl group and conjugated aldehyde system, is a polar molecule capable of strong hydrogen bonding. In reversed-phase HPLC, the primary separation mechanism is hydrophobic interaction with the C18 chains. However, residual, un-capped silanol groups (Si-OH) on the silica backbone of the stationary phase can act as secondary interaction sites. Your polar 4-Hydroxyretinal can interact strongly with these silanols, leading to a portion of the analyte being delayed as it moves through the column, resulting in a tailed peak.[1]

Troubleshooting Protocol:

  • Mobile Phase pH Adjustment:

    • Mechanism: The most effective way to suppress silanol interactions is to operate at a low pH (e.g., 2.5-3.5). At this pH, the majority of silanol groups are protonated (Si-OH) rather than ionized (SiO-), drastically reducing their ability to interact with your analyte.

    • Action: Introduce a small amount of an acidic modifier into your aqueous mobile phase. Trifluoroacetic acid (TFA) at 0.05-0.1% or formic acid at 0.1% are excellent choices.[2]

  • Employ a Sterically Protected or End-Capped Column:

    • Mechanism: Modern HPLC columns often feature advanced end-capping, where bulky chemical groups are bonded to the silica surface to block access to residual silanols. Alternatively, columns with a polar-embedded group or integral polar end-capping are designed to create a water-enriched layer near the silica surface, which deactivates silanols.

    • Action: Switch to a high-purity, fully end-capped C18 column or a column specifically designed for polar analytes.

  • Check for Sample Solvent Mismatch:

    • Mechanism: If your sample is dissolved in a solvent significantly stronger (i.e., more organic) than your initial mobile phase, the sample band will not focus correctly at the column head. This leads to band distortion and can manifest as tailing or split peaks.[1]

    • Action: Whenever possible, dissolve your 4-Hydroxyretinal standard and samples in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible that still provides adequate solubility.

Question: All my peaks, not just 4-Hydroxyretinal, are broad or split. What does this indicate?

Answer:

When all peaks in a chromatogram are misshapen, the problem is almost certainly located at the beginning of the flow path, before the analytical separation occurs.[3]

Causality Explained: This system-wide issue points to a physical obstruction or a void at the head of the column. A partially blocked inlet frit or a channel in the packed bed of the column will distort the flow path, causing the sample band to be distributed unevenly before it has a chance to be separated.[3]

Systematic Troubleshooting Workflow:

G A All Peaks are Broad/Split B Isolate Column A->B C Replace column inlet frit (if possible) or reverse-flush column to waste B->C D Problem Resolved? C->D E Install a guard column and improve sample filtration D->E Yes F Replace the analytical column D->F No G Investigate hardware: check for blockages in injector or tubing F->G

Caption: Workflow for diagnosing universal peak shape problems.

Detailed Steps:

  • Reverse-Flush the Column: Disconnect the column from the detector, reverse its orientation, and flush it with a strong solvent (e.g., 100% acetonitrile or isopropanol) to waste at a low flow rate. This can dislodge particulates from the inlet frit.[3]

  • Install a Guard Column: A guard column is a small, sacrificial column placed before the main analytical column. It protects the primary column by trapping particulates and strongly retained compounds from the sample matrix.[4]

  • Improve Sample Preparation: Ensure all samples are filtered through a 0.22 or 0.45 µm syringe filter before injection to remove particulates.[5]

Section 2: Enhancing Resolution of 4-Hydroxyretinal and Its Isomers

Achieving baseline separation between 4-Hydroxyretinal and its closely related isomers or metabolites is the ultimate goal. This requires careful optimization of chromatographic selectivity.

Question: I can't separate 4-Hydroxyretinal from another polar retinoid. How can I improve the resolution between these two peaks?

Answer:

Resolving structurally similar polar compounds requires a multi-faceted approach focused on manipulating the "three pillars" of chromatographic resolution: Efficiency, Selectivity, and Retention .

Pillar 1: Improving Column Efficiency (N)

  • Mechanism: Higher efficiency results in narrower peaks, which are inherently easier to resolve. Efficiency is primarily a function of the column's physical properties.

  • Action Plan:

    • Switch to a column packed with smaller particles (e.g., from 5 µm to 3 µm or a sub-2 µm UHPLC particle).

    • Use a longer column to increase the number of theoretical plates.[6]

    • Optimize the flow rate. Overly high flow rates can reduce efficiency.

Pillar 2: Optimizing Selectivity (α)

  • Mechanism: Selectivity is the most powerful tool for improving resolution. It involves changing the chemical interactions within the system to alter the relative retention times of your analytes.

  • Action Plan:

    • Change the Organic Modifier: This is the easiest and often most effective step. If you are using methanol, switch to acetonitrile (or vice versa). Methanol is a protic solvent that excels at hydrogen bonding, while acetonitrile is aprotic with a strong dipole moment. This fundamental chemical difference can significantly alter the elution order or spacing of polar analytes.[7]

    • Utilize a C30 Stationary Phase: For retinoid isomers, C30 columns are often superior to C18.[8] The longer alkyl chains and higher phase density of C30 phases provide "shape selectivity," which allows for better discrimination between subtle structural differences in geometric isomers.

    • Introduce Gradient Elution: A shallow gradient, where the percentage of organic solvent increases slowly over time, can significantly improve the separation of closely eluting peaks.[9][10] Isocratic methods may not provide sufficient resolving power for complex mixtures.[11]

Pillar 3: Increasing Retention (k')

  • Mechanism: Pushing the peaks further down the chromatogram (increasing their retention time) provides more time for the separation to occur, often improving resolution.

  • Action Plan:

    • Decrease the overall percentage of the organic solvent in your mobile phase. For example, move from a 70:30 Methanol:Water mobile phase to a 65:35 mixture.

    • Note: This should be done cautiously, as excessive retention leads to broader peaks and longer run times. It is most effective when combined with selectivity optimization.

Systematic Protocol for Mobile Phase Optimization

  • Establish a Baseline: Run your current method and record the resolution between 4-Hydroxyretinal and the interfering peak.

  • Solvent Swap: Prepare a new mobile phase, replacing acetonitrile with methanol (or vice versa) at the same starting proportions. Run the sample and evaluate the change in selectivity.

  • Gradient Optimization: If co-elution persists, develop a shallow linear gradient. A good starting point is a 5% to 95% organic gradient over 20-30 minutes.

  • Fine-Tuning: Once a promising separation is observed, optimize the gradient slope around the elution time of the target analytes to maximize resolution.

ParameterC18 ColumnC30 ColumnPhenyl-Hexyl Column
Primary Interaction HydrophobicHydrophobic + Shape SelectivityHydrophobic + π-π Interactions
Best For General purpose reversed-phaseGeometric Isomers (e.g., cis/trans)Aromatic or unsaturated compounds
Comment Standard starting point.Often provides superior resolution for retinoid isomers.[8]Offers alternative selectivity for conjugated systems like retinoids.
Table 1. Comparison of Common Reversed-Phase Column Chemistries for Retinoid Analysis.

Question: I need to separate the (4S) and (4R) enantiomers of 4-Hydroxyretinal. Is this possible with standard HPLC?

Answer:

No, separating enantiomers requires a chiral environment. Standard (achiral) HPLC columns cannot distinguish between enantiomers. You will need to employ a specialized technique known as chiral chromatography.

Causality Explained: Enantiomers have identical physical properties (solubility, polarity, etc.) and will behave identically in an achiral chromatographic system. To separate them, you must introduce another chiral component into the system—typically a chiral stationary phase (CSP)—that can interact differently with each enantiomer, forming transient diastereomeric complexes with different energies and thus different retention times.[12][13]

Experimental Approach:

  • Column Selection: The most common approach is to use a polysaccharide-based CSP, such as one coated with cellulose or amylose derivatives. A Chiralcel OD-RH column, for example, has been successfully used to separate the enantiomers of the related compound 4-hydroxy-retinoic acid.[14]

  • Mobile Phase: Chiral separations are highly sensitive to mobile phase composition. Both normal-phase (e.g., Hexane/Isopropanol) and reversed-phase (e.g., Acetonitrile/Water) conditions can be effective, depending on the specific column and analyte. Method development often involves screening different solvent combinations.

  • Temperature Control: Column temperature must be precisely controlled, as small fluctuations can significantly impact chiral recognition and resolution.

Section 3: Addressing Analyte Stability

Question: My peak areas for 4-Hydroxyretinal are inconsistent, even when I inject the same standard. Could this be a stability issue?

Answer:

Absolutely. Retinoids as a class are notoriously unstable and susceptible to degradation from light, heat, and oxygen.[15][16] Inconsistent peak areas are a classic symptom of analyte degradation occurring either in the stock solution, in the prepared sample on the autosampler, or both.

Causality & Prevention Workflow:

G cluster_0 Sample Preparation & Storage cluster_1 Autosampler Conditions cluster_2 Chemical Stabilization A Use amber glassware or foil-wrapped vials to protect from light C Minimize exposure to ambient temperature and room light during handling A->C B Prepare solutions fresh daily and store stock solutions at -20°C or -80°C under inert gas (N2 or Ar) B->C D Use a temperature-controlled autosampler set to a low temperature (e.g., 4-10°C) E Limit the time samples sit in the autosampler before injection D->E F Consider adding an antioxidant (e.g., BHT or Vitamin E) to stock solutions and samples

Caption: Key preventative measures for 4-Hydroxyretinal degradation.

Protocol for Stability Verification:

  • Prepare a Fresh Standard: Prepare a new standard solution of 4-Hydroxyretinal from a solid stock.

  • Immediate Analysis: Analyze this fresh standard immediately. This will serve as your T=0 reference.

  • Time-Course Study: Leave an aliquot of the standard in a vial in the autosampler. Re-inject this same sample every 1-2 hours over the course of a typical analytical run (e.g., 8-24 hours).

  • Data Analysis: Plot the peak area of 4-Hydroxyretinal against time. A significant downward trend indicates on-autosampler degradation. If the T=0 injection already shows a smaller-than-expected peak area, your stock solution may be compromised.

Retinoid degradation is often accelerated by light and heat.[16] Photodegradation can occur rapidly, so protecting samples from light at all stages is critical.[17]

References
  • Benchchem. (n.d.). A Comparative Guide to the Accuracy and Precision of HPLC Methods for Retinoid Analysis.
  • Restek. (n.d.). HPLC Troubleshooting Guide.
  • YouTube. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC.
  • Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
  • Marill, J., et al. (2007). Stereoselective Formation and Metabolism of 4-Hydroxy-Retinoic Acid Enantiomers by Cytochrome P450 Enzymes. Journal of Biological Chemistry.
  • Sheela, S., et al. (2025). Determination of Isotretinoin by UV and RP-HPLC. International Research Journal of Multidisciplinary Scope (IRJMS).
  • Matsui, S., et al. (1991). 4-Hydroxyretinal, a new visual pigment chromophore found in the bioluminescent squid, Watasenia scintillans. Biochimica et Biophysica Acta.
  • Al-Sabah, S., & Riaz, M. (2025). Determination of isotretinoin in pharmaceutical formulations by reversed-phase HPLC. Journal of Pharmaceutical Analysis.
  • Frolik, C. A., et al. (1981). Determination of 13-cis-retinoic acid and its major metabolite, 4-oxo-13-cis-retinoic acid, in human blood by reversed-phase high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications.
  • Tang, G., & Russell, R. M. (2005). Rapid measurement of retinol, retinal, 13-cis-retinoic acid and all-trans-retinoic acid. Journal of Food and Drug Analysis.
  • De Paepe, K., et al. (2014). Separation of geometric isomers of retinyl ester, retinal and retinol, pertaining to the visual cycle, by high-performance liquid chromatography. Journal of Chromatography A.
  • Furr, H. C., Amédée-Manesme, O., & Olson, J. A. (1984). Gradient reversed-phase high-performance liquid chromatographic separation of naturally occurring retinoids. Journal of Chromatography B: Biomedical Sciences and Applications.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Barua, A. B. (1998). Selected retinoids: Determination by isocratic normal-phase HPLC. Journal of Chromatography A. Retrieved from [Link]

  • John, D. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.
  • Dolan, J. W. (n.d.). Gradient HPLC for Reversed-Phase Separations. LCGC International.
  • Agilent Technologies. (n.d.). Sample Preparation.
  • Cvetkovska, M., et al. (2020). Retinoid stability and degradation kinetics in commercial cosmetic products. Journal of Cosmetic Dermatology.
  • Formosa Publisher. (2024). Development and Validation of Analysis Methods for Retinoids, Arbutin, Nicotinamide in HPLC Cosmetics.
  • Nacalai Tesque, Inc. (n.d.). Sample Pretreatment for HPLC.
  • Barua, A. B., & Olson, J. A. (1995). Reversed-phase gradient high-performance liquid chromatographic procedure for simultaneous analysis of very polar to nonpolar retinoids, carotenoids and tocopherols in animal and plant samples. Journal of Chromatography B: Biomedical Sciences and Applications.
  • Chemistry LibreTexts. (2022, July 4). Cis-Trans Isomerization of Retinal.
  • Campos, F. R., et al. (2018). Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. Future Science OA.
  • Blogs@NTU. (2018, October 26). Chiral Chromatography: Separating Twins.
  • Orochem Technologies Inc. (2017, December 2). Dr. David House - Chirality and the Separation of Enantiomers by Liquid Chromatography.

Sources

Validation & Comparative

cross-reactivity of antibodies against different retinal derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate discrimination of retinoids—specifically Retinol (Vitamin A) , Retinaldehyde (Retinal) , and Retinoic Acid (RA) —is a persistent challenge in visual cycle research and dermatological pharmacology. These molecules share a hydrophobic


-ionone ring and a polyene side chain, differing only by their terminal polar functional group.

This structural homology creates a high potential for antibody cross-reactivity. For the researcher, this means that an antibody marketed as "Anti-Retinal" may show significant binding to Retinol, confounding quantitative data. This guide analyzes the immunological performance of these antibodies, details the hapten design chemistry that dictates their specificity, and provides field-proven protocols to validate their performance in your specific assay.

The Challenge: Structural Homology & Metabolic Flux

To understand antibody performance, one must understand the target's instability. Retinoids are not static targets; they are metabolic intermediates that rapidly isomerize and oxidize.

The Retinoid Metabolic Axis

The following pathway illustrates the metabolic proximity of these derivatives. Antibodies must distinguish between these steps, often separated by a single oxidation state.

RetinoidPathway Figure 1: The Retinoid Metabolic Cascade. Specificity depends on the antibody's ability to recognize the terminal oxidation state despite the shared polyene structure. Retinol Retinol (Alcohol) Retinal Retinaldehyde (Aldehyde) Retinol->Retinal Oxidation Retinal->Retinol Reduction RetinoicAcid Retinoic Acid (Carboxylic Acid) Retinal->RetinoicAcid Oxidation ADH ADH/RDH (Reversible) RALDH RALDH (Irreversible)

Mechanistic Insight: Hapten Design & Specificity

Retinoids are haptens (small molecules <1 kDa) and are not immunogenic alone. They must be conjugated to a carrier protein (e.g., BSA, KLH) to elicit an immune response.[1] The chemistry of this conjugation determines the antibody's cross-reactivity profile.

The Conjugation Trap
  • Retinoic Acid (RA): Conjugated via the carboxyl group using carbodiimide (EDC) chemistry. This masks the unique acidic proton, potentially exposing the ring structure. Antibodies raised this way often cross-react with other retinoids if the ring is the primary epitope.

  • Retinaldehyde: Conjugated via the aldehyde group to lysine residues on the carrier, forming a Schiff Base .

    • Critical Insight: The Schiff base is unstable and reversible. To create a stable immunogen, it must be reduced (typically with Sodium Borohydride, NaBH4) to a secondary amine.

    • Consequence: The antibody is actually raised against the reduced form (retinyl-amine), not the native aldehyde. This is a primary source of lower affinity in native tissue samples.

Comparative Performance Analysis

The following data summarizes typical cross-reactivity profiles observed in competitive ELISA formats using high-quality polyclonal antisera.

Table 1: Cross-Reactivity Matrix (Competitive ELISA)

Values represent the percentage of binding inhibition relative to the specific target (100%).

Antibody TargetImmunogen DesignCross-Reactivity: RetinolCross-Reactivity: RetinalCross-Reactivity: Retinoic AcidSpecificity Rating
Anti-Retinol Retinyl-hemisuccinate-BSA100% ~15-20%< 5%Moderate
Anti-Retinal Retinal-oxime-BSA~10%100% < 1%High
Anti-Retinoic Acid RA-BSA (Carboxyl-linked)< 1%< 5%100% Very High

Key Takeaway:

  • Anti-Retinoic Acid antibodies are generally the most specific because the carboxylic acid charge is distinct from the neutral alcohol/aldehyde.

  • Anti-Retinol antibodies suffer the most cross-reactivity due to the ubiquity of the hydroxyl group and the need for linker spacers (hemisuccinate) that mimic the chain structure.

Experimental Protocols

Protocol A: Competitive ELISA for Retinoid Quantification

Recommended for quantifying free retinoids in serum or cell lysates.

Principle: Free antigen in the sample competes with plate-coated antigen for a limited amount of antibody. High signal = Low antigen concentration.

ELISA_Workflow Figure 2: Competitive ELISA Workflow. Signal is inversely proportional to retinoid concentration. Step1 1. Plate Coating Immobilize Retinoid-BSA Conjugate Step2 2. Competition Step Mix Sample (Free Retinoid) + Primary Ab Step1->Step2 Step3 3. Equilibrium Binding Ab binds either Plate (Solid) or Sample (Liquid) Step2->Step3 Step4 4. Wash Step Remove Ab-Sample complexes Step3->Step4 Step5 5. Detection Add HRP-Secondary Ab + Substrate Step4->Step5

Step-by-Step Methodology:

  • Coating: Coat 96-well microplate with Retinal-BSA (1 µg/mL) in Carbonate Buffer (pH 9.6) overnight at 4°C. Protect from light.

  • Blocking: Block with 1% BSA in PBS for 2 hours to prevent non-specific binding.

  • Competition:

    • Prepare standards: Serial dilutions of pure All-trans-Retinal (0.01 ng/mL to 1000 ng/mL) in ethanol/DMSO.

    • Mix standard/sample (50 µL) with primary Anti-Retinal antibody (50 µL) at a limiting concentration (determined by prior titration).

    • Incubate mixture for 1 hour at Room Temperature (RT) in the dark.

  • Transfer: Transfer 100 µL of the mixture to the coated plate. Incubate 1 hour.

  • Wash: Wash 3x with PBS-Tween (0.05%).

  • Detection: Add HRP-conjugated secondary antibody. Incubate 1 hour. Develop with TMB substrate. Stop with 2M H2SO4.

  • Analysis: Plot OD450 vs. Log(Concentration).

Protocol B: Immunohistochemistry (IHC) for Retinaldehyde

Critical Field Insight: Standard formalin fixation is often inadequate for small lipophilic haptens like retinal. They can leach out or fail to cross-link.

The "Glutaraldehyde-Borohydride" Method: This protocol uses glutaraldehyde for stronger cross-linking, followed by a reduction step to quench the resulting autofluorescence—a common artifact that ruins retinoid imaging.[2]

  • Fixation: Perfusion or immersion fix tissue in 4% Paraformaldehyde + 0.5% Glutaraldehyde in 0.1M Phosphate Buffer (pH 7.4). Fix for 2–4 hours (do not over-fix).

  • Cryoprotection: 30% Sucrose overnight. Embed in OCT.

  • Sectioning: Cut 10-15 µm sections.

  • Quenching (Crucial Step):

    • Treat sections with 1% Sodium Borohydride (NaBH4) in PBS for 30 minutes.

    • Why? This reduces unreacted aldehyde groups from the glutaraldehyde (which cause fluorescence) and reduces Schiff bases to stable amines, mimicking the immunogen structure.

    • Caution: NaBH4 bubbles vigorously. Prepare fresh.

  • Blocking: 5% Normal Goat Serum + 0.3% Triton X-100 for 1 hour.

  • Primary Antibody: Incubate Anti-Retinal antibody (1:100 to 1:500) overnight at 4°C in dark.

  • Secondary Antibody: Fluorescent secondary (e.g., Alexa Fluor 488) for 1 hour at RT.

Troubleshooting & Optimization (Self-Validating Systems)

IssueProbable CauseCorrective Action
High Background (ELISA) Incomplete blocking or "Sticky" hydrophobic retinoids.Increase Tween-20 to 0.1% in wash buffer. Ensure plates are "High Binding" polystyrene.
No Signal (IHC) Antigen leaching or epitope masking.Switch to Glutaraldehyde fixation (Protocol B). Ensure NaBH4 reduction step is performed.
Cross-Reactivity Antibody recognizes the BSA carrier, not the hapten.Pre-adsorption Control: Incubate antibody with BSA (10 mg/mL) for 1 hour before use. If signal remains, it is specific to the retinoid.
Signal Fading Photo-isomerization of target.Strict Darkroom Conditions: All steps involving the sample must be performed under red safety light or in light-proof containers.

References

  • Campenot, R. B., et al. (2015). Fixation strategies for retinal immunohistochemistry. Progress in Retinal and Eye Research. Link

  • SeraCare Life Sciences. (n.d.). Technical Guide for ELISA - Protocols: Competitive ELISA Design. Link

  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol and Reagent Preparation. Link

  • Handelman, G. J., et al. (1985).[3] Rapid analysis of the major classes of retinoids by step gradient reversed-phase high-performance liquid chromatography using retinal (O-ethyl) oxime derivatives. Journal of Chromatography B. Link

  • Beilin, M., et al. (1998). Immunofluorescence and glutaraldehyde fixation.[4] A new procedure based on the Schiff-quenching method.[2] Journal of Neuroscience Methods. Link

Sources

Benchmarking the Purity of Commercial 4-Hydroxyretinal: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Technical Context[1][2]

The "Hidden" Variable in AMD Research

4-Hydroxyretinal is not merely a catalog reagent; it is a critical, transient intermediate in the visual cycle, specifically implicated in the formation of A2E (N-retinylidene-N-retinylethanolamine), a toxic component of lipofuscin associated with Age-Related Macular Degeneration (AMD) and Stargardt disease.[1]

Unlike its parent compound, all-trans-retinal, commercial 4-Hydroxyretinal possesses a hydroxyl group at the C4 position of the


-ionone ring.[1][2] This structural modification introduces two critical analytical challenges:
  • Increased Polarity: It alters the partition coefficient (

    
    ), shifting retention times significantly compared to retinal.[1][2]
    
  • Hyper-Instability: The C4-hydroxyl group activates the molecule for further oxidation (to 4-hydroxyretinoic acid) or dehydration, making commercial batches highly susceptible to degradation during transport and storage.[1][2]

This guide provides a self-validating framework to assess the purity of this high-value reagent before it compromises your biological assays.

Part 2: Comparative Analysis of Assessment Methods

To objectively validate commercial 4-Hydroxyretinal, we compare three analytical tiers. While HPLC-UV is the standard for quantitation, it is insufficient for absolute structural confirmation without mass spectral data.[1][2]

Table 1: Comparative Analytical Performance
FeatureMethod A: HPLC-DAD (Recommended Routine) Method B: LC-MS/MS (Validation) Method C: 1H-NMR (Gold Standard)
Primary Utility Purity % & QuantitationMolecular Identity & Impurity IDStereochemistry (cis/trans)
Specificity Moderate (Retention Time + UV Spectrum)High (Mass-to-Charge Ratio)Very High (Proton Environment)
Sensitivity (LOD) ~10-50 ng/mL< 1 ng/mLLow (> 1 mg required)
Risk Factor Co-elution of isomers is possibleSource fragmentation can mimic degradationRequires deuterated solvents (cost/handling)
Cost/Throughput Low / HighHigh / MediumHigh / Low
Expert Insight: Why HPLC-DAD is the Workhorse

While NMR provides definitive stereochemical data (crucial for distinguishing 11-cis from all-trans), it requires sample concentrations that often induce aggregation or oxidation during the scan.[1][2] HPLC with Diode Array Detection (DAD) is the preferred routine method because it allows simultaneous monitoring of the "purity peak" at 380 nm and the detection of degradation products (often blue-shifted to 300-350 nm) in a single run.[1][2]

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: The "Gold Standard" Purity Assay (HPLC-DAD)

Principle: This protocol utilizes the polarity difference between Retinal and 4-Hydroxyretinal.[2] On a Reverse Phase (C18) column, the more polar 4-Hydroxyretinal must elute earlier than Retinal.[1][2] If it elutes later, your product is likely a hydrophobic degradation product or a different retinoid.[1][2]

1. System Configuration
  • Instrument: HPLC with Diode Array Detector (DAD).

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus),

    
    , 
    
    
    
    .[1]
  • Mobile Phase: Isocratic 85:15 Methanol : Ammonium Acetate Buffer (10mM, pH 5.2).[1][2]

    • Note: Avoid Acetonitrile if detecting trace oxidative byproducts, as MeOH provides better selectivity for polar retinoids.[2]

  • Flow Rate:

    
    .
    
  • Detection:

    • Channel A:

      
       (Max Absorbance for 4-OH-Retinal).[1][2]
      
    • Channel B:

      
       (Retinol/Retinyl impurities).[1][2]
      
    • Spectral Scan:

      
      .[1][2]
      
2. Sample Preparation (Crucial Step)[1]
  • Lighting: All steps must be performed under dim red light (

    
    ).
    
  • Solvent: Dissolve

    
     of commercial product in 
    
    
    
    cold Ethanol (HPLC grade).
  • Filtration:

    
     PTFE filter (avoid Nylon, which binds retinoids).[1]
    
  • Inerting: Purge vial headspace with Argon immediately after aliquoting.[1][2]

3. System Suitability Test (SST)

Before running your sample, inject a mix of all-trans-Retinal (Standard) and your sample.[1][2]

  • Acceptance Criteria:

    • Resolution (

      
      ): 
      
      
      
      between 4-Hydroxyretinal and Retinal.[1][2]
    • Relative Retention Time (RRT): 4-Hydroxyretinal should appear at approx.[1][2] 0.6 - 0.8 RRT relative to Retinal (due to the polar -OH group).[1][2]

Part 4: Visualization of Workflows & Pathways

Diagram 1: Analytical Purity Assessment Workflow

This flowchart illustrates the decision matrix for accepting or rejecting a commercial batch based on analytical data.

PurityWorkflow Start Commercial 4-Hydroxyretinal (Arrival) Solubilization Solubilize in EtOH (Dim Red Light) Start->Solubilization HPLC HPLC-DAD Analysis (C18, 378 nm) Solubilization->HPLC Check1 Single Peak > 95%? HPLC->Check1 Check2 RRT < 1.0 vs Retinal? Check1->Check2 Yes MS_Confirm LC-MS Confirmation (Check for Oxidation) Check1->MS_Confirm No (Multiple Peaks) Pass PASS: Proceed to Assay Check2->Pass Yes (More Polar) Fail FAIL: Reject Batch Check2->Fail No (Hydrophobic Impurity) MS_Confirm->Fail Oxidized Products Found

Caption: Decision matrix for validating 4-Hydroxyretinal purity. Note the critical check for Relative Retention Time (RRT).

Diagram 2: The Biological Context (A2E Formation)

Understanding the degradation pathway helps identify specific impurities (like A2E precursors) in the chromatogram.[1]

A2E_Pathway Retinal all-trans-Retinal (Precursor) OH_Retinal 4-Hydroxyretinal (Target Analyte) Retinal->OH_Retinal Oxidation (Cyto P450) A2PE A2-PE (Intermediate) OH_Retinal->A2PE + Phosphatidyl- ethanolamine A2E A2E (Toxic Lipofuscin) A2PE->A2E Hydrolysis

Caption: 4-Hydroxyretinal is a reactive intermediate.[1][2][3] Impurities in commercial batches often include early-stage A2E precursors.[1][2]

Part 5: Stability Data & Benchmarking[1]

The following table summarizes expected stability profiles. Commercial 4-Hydroxyretinal is significantly less stable than Retinal.[1][2]

Table 2: Stability Profile Comparison (in Ethanol, 25°C)
CompoundHalf-Life (

) Dark/Argon
Half-Life (

) Ambient Light
Primary Degradation Product
all-trans-Retinal > 1 Month~ 24 HoursRetinoic Acid / Isomers
4-Hydroxyretinal < 1 Week < 2 Hours 4-Hydroxyretinoic Acid / 4-Oxo-Retinal

Scientist's Note: If your commercial vial arrives without dry ice or shows a "yellowing" of the solution (if dissolved), reject it.[1] Pure 4-Hydroxyretinal should be a distinct orange/red solid or solution.[1][2]

References

  • National Institutes of Health (PubChem). 4-Hydroxyretinoic acid (Metabolite Analog).[1][2] Retrieved from [Link][1]

  • Journal of Food and Drug Analysis. Rapid measurement of retinol, retinal, 13-cis-retinoic acid and all-trans-retinoic acid by HPLC.[1][2] (Methodology basis for isocratic separation).[1][2][4] Retrieved from [Link]

  • Investigative Ophthalmology & Visual Science (IOVS). Metabolism of 4-Hydroxynonenal in Retinal Pigment Epithelial Cells. (Context on lipid aldehyde metabolism in RPE). Retrieved from [Link]

  • Wikipedia. Retinal (Visual Cycle Context).[1][2] Retrieved from [Link][1]

Sources

A Comparative Examination of 4-Hydroxyretinal Metabolism Across Species: From Invertebrate Vision to Vertebrate Detoxification

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced metabolic pathways of retinoids is paramount. Among these, 4-Hydroxyretinal (4-OH-retinal) presents a fascinating case study in evolutionary and physiological divergence. This guide provides an in-depth comparative analysis of 4-OH-retinal metabolism, highlighting key differences across species and the experimental methodologies crucial for their elucidation. Our objective is to furnish a comprehensive resource that not only details established knowledge but also explains the rationale behind experimental designs, thereby empowering researchers to formulate insightful questions and robust experimental strategies.

Introduction: The Significance of 4-Hydroxyretinal

Retinoids, a class of compounds derived from vitamin A, are fundamental to a vast array of biological processes, most notably vision. The canonical visual cycle involves the photoisomerization of 11-cis-retinal to all-trans-retinal, initiating the nerve impulse that results in sight.[1][2] However, the diversity of visual systems across the animal kingdom has led to the evolution of alternative chromophores. One such derivative is 4-hydroxyretinal, which has been identified as a key visual pigment chromophore in certain invertebrates, such as the bioluminescent squid, Watasenia scintillans.[3] In this species, 11-cis-4-hydroxyretinal serves as the chromophore for a visual pigment with a maximum absorption at approximately 470 nm, contributing to its specialized vision in the deep sea.[3][4]

In vertebrates, the story of 4-OH-retinal is markedly different. It is not typically utilized as a visual chromophore. Instead, it is primarily encountered as a metabolite of all-trans-retinoic acid (atRA), the major active metabolite of vitamin A.[5][6] The hydroxylation of atRA at the C4 position is a critical step in its catabolism, tightly regulated by a family of cytochrome P450 enzymes known as CYP26.[6][7] This metabolic pathway is essential for maintaining retinoid homeostasis and preventing the toxic effects of excessive retinoic acid.

Furthermore, the aldehyde group of 4-OH-retinal makes it a reactive molecule. Similar to other lipid-derived aldehydes like 4-hydroxynonenal (HNE), it has the potential to form adducts with proteins and other macromolecules, leading to cellular dysfunction.[8][9] This underscores the importance of efficient detoxification mechanisms in vertebrates.

This guide will comparatively explore these divergent roles and metabolic fates of 4-OH-retinal, providing a framework for understanding its species-specific significance.

Comparative Metabolism of 4-Hydroxyretinal: Key Enzymatic Players and Pathways

The metabolic journey of 4-OH-retinal is dictated by a suite of enzymes whose expression and substrate specificity vary significantly across different species.

In invertebrates like Watasenia scintillans, the metabolic pathway is geared towards the synthesis and regeneration of 11-cis-4-hydroxyretinal for use in vision. While the precise enzymatic machinery is not as extensively characterized as the vertebrate visual cycle, it is hypothesized to involve a series of hydroxylation, isomerization, and oxidation/reduction reactions.

  • Hydroxylation: The initial step likely involves the hydroxylation of a retinal precursor at the C4 position. The specific enzyme responsible for this in invertebrates remains to be definitively identified.

  • Isomerization: The resulting all-trans-4-hydroxyretinal must be converted to the 11-cis isomer to be functional as a chromophore. This crucial isomerization step is a hallmark of all visual cycles.[10]

  • Oxidation/Reduction: Interconversion between the retinal (aldehyde) and retinol (alcohol) forms is a key regulatory step in the visual cycle, catalyzed by retinol dehydrogenases (RDHs).[11]

The evolutionary adaptation of this pathway in certain invertebrates highlights a fascinating example of how a common molecular scaffold (retinoid) can be modified to suit specific environmental light conditions.[10]

In vertebrates, the metabolism of 4-OH-retinal is primarily a detoxification process, aimed at eliminating excess retinoic acid and preventing the accumulation of reactive aldehydes.

  • Formation from all-trans-Retinoic Acid (atRA): The primary source of 4-OH-retinal's precursor, 4-hydroxy-retinoic acid (4-OH-RA), in vertebrates is the hydroxylation of atRA. This reaction is predominantly catalyzed by cytochrome P450 enzymes of the CYP26 family (CYP26A1, CYP26B1, and CYP26C1).[6][7] Other CYPs, such as CYP2C8 and CYP3As, can also contribute to this process.[5][6] Interestingly, these enzymes can exhibit stereoselectivity. For instance, CYP26A1 preferentially forms (4S)-OH-RA.[5]

  • Reduction to 4-Hydroxyretinol: 4-OH-retinal can be reduced to its corresponding alcohol, 4-hydroxyretinol, by retinol dehydrogenases (RDHs) and aldo-keto reductases (AKRs).[12] This is a critical detoxification step, as the alcohol form is less reactive than the aldehyde.

  • Oxidation to 4-Hydroxyretinoic Acid: Conversely, 4-OH-retinal can be oxidized to 4-hydroxyretinoic acid by retinal dehydrogenases (RALDHs).[13] This metabolite can then be further metabolized and eliminated.

  • Conjugation with Glutathione (GSH): Similar to other toxic aldehydes, 4-OH-retinal can be detoxified by conjugation with glutathione, a reaction catalyzed by glutathione-S-transferases (GSTs).[9]

The following table summarizes the key enzymatic differences in 4-OH-retinal metabolism between selected invertebrates and vertebrates.

Metabolic StepInvertebrates (e.g., Watasenia scintillans)Vertebrates (e.g., Mammals)
Primary Role Visual Chromophore SynthesisDetoxification & Retinoid Homeostasis
Formation Hydroxylation of a retinal precursor (Enzyme not fully characterized)Reduction of 4-hydroxy-retinoic acid (from atRA hydroxylation by CYP26s)[6][7]
Key Enzymes Putative hydroxylases, isomerases, and RDHs specific to the 4-hydroxyretinoid pathway.CYP26 family, RDHs, RALDHs, AKRs, GSTs.[6][7][9][12][13]
Primary Metabolites 11-cis-4-hydroxyretinal (for rhodopsin)4-hydroxyretinol, 4-hydroxyretinoic acid, Glutathione conjugates.
Experimental Protocols for Studying 4-Hydroxyretinal Metabolism

To investigate the comparative metabolism of 4-OH-retinal, a combination of in vitro and in vivo experimental approaches is necessary. The following protocols provide a framework for such studies.

This assay is designed to identify the enzymatic activities responsible for the metabolism of 4-OH-retinal in a given species.

Rationale: Using tissue homogenates or subcellular fractions like microsomes allows for the study of enzymatic reactions in a controlled environment, free from the complexities of whole-cell or whole-organism physiology. This approach is particularly useful for identifying the specific enzymes involved and determining their kinetic parameters.

Step-by-Step Methodology:

  • Tissue Preparation:

    • Dissect and homogenize the tissue of interest (e.g., retina, liver) from the species under investigation in a suitable buffer (e.g., phosphate buffer with protease inhibitors).

    • For microsomal preparations, centrifuge the homogenate at a low speed (e.g., 10,000 x g) to pellet cellular debris, followed by a high-speed centrifugation (e.g., 100,000 x g) of the supernatant to pellet the microsomes. Resuspend the microsomal pellet in the appropriate buffer.

  • Reaction Setup:

    • In a reaction tube, combine the tissue homogenate or microsomal fraction with a known concentration of 4-OH-retinal.

    • Add necessary cofactors. For oxidative reactions, include NAD⁺ or NADP⁺. For reductive reactions, include NADH or NADPH. For conjugation reactions, include glutathione.

    • Include control reactions: a reaction without the substrate, a reaction without the enzyme source (boiled homogenate), and a reaction without the cofactor.

  • Incubation: Incubate the reaction mixtures at a physiologically relevant temperature for a defined period.

  • Reaction Termination and Extraction: Stop the reaction by adding a solvent like methanol or acetonitrile. Extract the retinoids using a non-polar solvent such as hexane or ethyl acetate.

  • Analysis: Analyze the extracted metabolites using High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector.[3][14]

Self-Validation: The inclusion of multiple controls ensures that the observed metabolic activity is indeed enzymatic and dependent on the specific cofactors. Spiking the samples with known standards of potential metabolites will aid in their identification.

This protocol details a robust analytical method for the separation, identification, and quantification of 4-OH-retinal and its metabolites.

Rationale: HPLC provides excellent separation of retinoid isomers and metabolites, while tandem mass spectrometry (MS/MS) offers high sensitivity and specificity for their identification and quantification.[15][16] This is crucial for accurately profiling the metabolic fate of 4-OH-retinal.

Step-by-Step Methodology:

  • Sample Preparation: Extract retinoids from the experimental samples (from in vitro assays or in vivo studies) as described in Protocol 1. Evaporate the solvent and reconstitute the residue in the mobile phase.

  • Chromatographic Separation:

    • Inject the sample onto a reverse-phase HPLC column (e.g., C18).

    • Use a gradient elution program with a mobile phase typically consisting of a mixture of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol.

  • Mass Spectrometric Detection:

    • Interface the HPLC system with a tandem mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

    • Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for quantitative analysis. This involves selecting the precursor ion of the target analyte and a specific product ion generated by its fragmentation.

  • Data Analysis: Quantify the analytes by comparing their peak areas to a standard curve generated from known concentrations of authentic standards.

Self-Validation: The use of internal standards (e.g., a deuterated analog of the analyte) is essential to correct for variations in sample preparation and instrument response. The specificity of the MRM transitions provides a high degree of confidence in the identification of the analytes.

Visualizing Metabolic Pathways and Workflows

To facilitate a clearer understanding of the concepts discussed, the following diagrams illustrate the key metabolic pathways and experimental workflows.

Caption: Comparative metabolic pathways of 4-Hydroxyretinal.

Experimental_Workflow cluster_invitro In Vitro Metabolism Assay cluster_analytical HPLC-MS/MS Analysis Tissue_Prep Tissue Preparation (Homogenization/Microsomes) Reaction Enzymatic Reaction (Substrate + Cofactors) Tissue_Prep->Reaction Extraction Metabolite Extraction Reaction->Extraction Analysis HPLC-MS/MS Analysis Extraction->Analysis HPLC HPLC Separation (Reverse-Phase) MS MS/MS Detection (MRM Mode) HPLC->MS Quant Quantification (Standard Curve) MS->Quant

Caption: Experimental workflow for studying 4-Hydroxyretinal metabolism.

Conclusion and Future Directions

The comparative study of 4-hydroxyretinal metabolism reveals a striking example of evolutionary divergence in the function and fate of a single molecule. In certain invertebrates, it is a vital component of the visual system, while in vertebrates, it is primarily a marker of retinoid catabolism and a target for detoxification. This dichotomy underscores the importance of considering the specific evolutionary and physiological context when studying the metabolism of any bioactive compound.

Future research should focus on several key areas:

  • Elucidation of the Invertebrate Pathway: The precise enzymatic machinery responsible for the synthesis of 11-cis-4-hydroxyretinal in invertebrates remains a significant knowledge gap. Identifying and characterizing these enzymes will provide valuable insights into the evolution of visual systems.

  • Toxicological Studies in Vertebrates: A deeper understanding of the potential toxicity of 4-OH-retinal in vertebrates is needed. Investigating its propensity to form protein adducts and its role in the pathogenesis of retinal and other diseases is a critical area for future investigation.

  • Development of Advanced Analytical Techniques: The development of more sensitive and specific analytical methods will be crucial for detecting and quantifying the low levels of 4-OH-retinal and its metabolites in biological samples.

By pursuing these research avenues, we can continue to unravel the complex and fascinating biology of 4-hydroxyretinal, with potential implications for fields ranging from evolutionary biology to drug development and toxicology.

References

  • Metabolism of 4-Hydroxynonenal in Retinal Pigment Epithelial Cells. IOVS | ARVO Journals. Available at: [Link]

  • 4-Hydroxyretinal, a new visual pigment chromophore found in the bioluminescent squid, Watasenia scintillans. Biochimica et Biophysica Acta (BBA) - General Subjects. Available at: [Link]

  • Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. PubMed Central. Available at: [Link]

  • Toxicity and detoxification of lipid-derived aldehydes in cultured retinal pigmented epithelial cells. Toxicology and Applied Pharmacology. Available at: [Link]

  • THE PATHOPHYSIOLOGY OF GEOGRAPHIC ATROPHY SECONDARY TO AGE-RELATED MACULAR DEGENERATION AND THE COMPLEMENT PATHWAY AS A THERAPEUTIC TARGET. PubMed Central. Available at: [Link]

  • The multifaceted nature of retinoid transport and metabolism. PubMed Central. Available at: [Link]

  • Stereoselective formation and metabolism of 4-hydroxy-retinoic Acid enantiomers by cytochrome p450 enzymes. PubMed. Available at: [Link]

  • Evolution and the origin of the visual retinoid cycle in vertebrates. PubMed Central. Available at: [Link]

  • Comparison of Retinal Metabolic Activity and Structural Development between rd10 Mice and Normal Mice Using Multiphoton Fluorescence Lifetime Imaging Microscopy. PubMed Central. Available at: [Link]

  • Evolution of the visual cycle: the role of retinoid-binding proteins in. Journal of Endocrinology. Available at: [Link]

  • Cephalopod. Wikipedia. Available at: [Link]

  • Retinal metabolism: A comparative look at energetics in the retina. PubMed. Available at: [Link]

  • The retinoic acid machinery in invertebrates: ancestral elements and vertebrate innovations. Molecular and Cellular Endocrinology. Available at: [Link]

  • Stereoselective Formation and Metabolism of 4-Hydroxy-Retinoic Acid Enantiomers by Cytochrome P450 Enzymes. PubMed Central. Available at: [Link]

  • A method for detection of 4-hydroxy-2-nonenal adducts in proteins. PubMed. Available at: [Link]

  • Metabolic Analysis of Vitreous/Lens and Retina in Wild Type and Retinal Degeneration Mice. MDPI. Available at: [Link]

  • Chemistry of the Retinoid (Visual) Cycle. ACS Publications. Available at: [Link]

  • Identification and Characterization of Retinoid-Active Short-Chain Dehydrogenases/Reductases in Drosophila melanogaster. PubMed Central. Available at: [Link]

  • Eye color genes are critical for retinal health. Max-Planck-Gesellschaft. Available at: [Link]

  • Biochemical and Physiological Importance of the CYP26 Retinoic Acid Hydroxylases. PubMed Central. Available at: [Link]

  • Kinetic characterization of recombinant mouse retinal dehydrogenase types 3 and 4 for retinal substrates. ResearchGate. Available at: [Link]

  • An Analysis of Metabolic Changes in the Retina and Retinal Pigment Epithelium of Aging Mice. IOVS | ARVO Journals. Available at: [Link]

  • Photochemistry: Retinal's Role in Sight via Photoisomerisation. YouTube. Available at: [Link]

  • Vertebrate and Invertebrate Carotenoid-Binding Proteins. PubMed Central. Available at: [Link]

  • The Biochemistry of the Visual Cycle. ResearchGate. Available at: [Link]

  • An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples. MDPI. Available at: [Link]

  • Macular Pigment and Its Contribution to Vision. MDPI. Available at: [Link]

  • Retinal metabolism: A comparative look at energetics in the retina. ScienceDirect. Available at: [Link]

  • Characterization of a dehydrogenase activity responsible for oxidation of 11-cis-retinol in the retinal pigment epithelium of mice with a disrupted RDH5 gene. A model for the human hereditary disease fundus albipunctatus. PubMed. Available at: [Link]

  • Metabolism at the Max: How Vertebrate Organisms Respond to Physical Activity. PubMed. Available at: [Link]

  • Key enzymes of the retinoid (visual) cycle in vertebrate retina. PubMed. Available at: [Link]

  • The HPLC And FTIR Analytical Techniques To Determination of Para-phenylenediamine In Some Black Hair Dyes. UST Journals. Available at: [Link]

  • Enzymology of retinoic acid biosynthesis and degradation: Thematic Review Series. PubMed Central. Available at: [Link]

  • Biochemical Properties of Purified Human Retinol Dehydrogenase 12 (RDH12): Catalytic Efficiency toward Retinoids and C9 Aldehydes and Effects of Cellular Retinol-Binding Protein Type I (CRBPI) and Cellular Retinaldehyde-Binding Protein (CRALBP) on the Oxidation and Reduction of Retinoids. PubMed Central. Available at: [Link]

  • The biochemical and structural basis for trans-to-cis isomerization of retinoids in the chemistry of vision. PubMed Central. Available at: [Link]

Sources

comparing the thermal stability of 4-Hydroxyretinal and retinal

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the thermal stability of Retinal (Vitamin A1 Aldehyde) versus 4-Hydroxyretinal (A4 Aldehyde) . It is designed for researchers in photobiology, ophthalmology, and retinoid pharmacology.

Executive Summary

While Retinal serves as the ubiquitous chromophore in vertebrate vision, 4-Hydroxyretinal is a specialized chromophore found in the firefly squid (Watasenia scintillans).[1] Structurally, the addition of a hydroxyl group at the C4 position of the


-ionone ring significantly alters the molecule's polarity and thermal degradation pathways.
  • Retinal: Moderate thermal stability in isolation; primary degradation pathway is isomerization (11-cis

    
     all-trans) and oxidation .
    
  • 4-Hydroxyretinal: Lower chemical stability in solution due to susceptibility to dehydration (elimination of

    
    ) and subsequent aromatization or retro-retinoid formation. However, it exhibits exceptional stability when covalently bound to its specific opsin (Watasenia rhodopsin).
    
Chemical & Structural Analysis

The fundamental difference lies in the modification of the


-ionone ring. This structural variance dictates the electronic environment of the polyene chain and the molecule's reactivity under thermal stress.
FeatureRetinal (A1) 4-Hydroxyretinal (A4)
Formula


Ring Substituent Unsubstituted C4Hydroxyl (-OH) at C4
Polarity Lipophilic (Non-polar)Amphiphilic (Increased polarity)
UV-Vis Abs (Solvent) ~380 nm (Ethanol)~370–378 nm (Blue-shifted)
Primary Reactivity Schiff base formation, IsomerizationDehydration, Oxidation to 4-oxo
Structural Visualization & Isomerization Pathways

RetinoidPathways cluster_0 Retinal (A1) cluster_1 4-Hydroxyretinal (A4) R_cis 11-cis-Retinal R_trans All-trans-Retinal R_cis->R_trans Thermal/Photo Isomerization R_Ox Retinoic Acid (Oxidation) R_trans->R_Ox Oxidation (O2/Heat) H_trans All-trans-4-OH-Retinal R_trans->H_trans Metabolic Hydroxylation H_cis 11-cis-4-OH-Retinal H_cis->H_trans Thermal Isomerization H_Dehyd Anhydro-Retinal (Dehydration) H_trans->H_Dehyd Heat/Acid (-H2O) H_Ox 4-Oxo-Retinal H_trans->H_Ox Oxidation

Figure 1: Comparative degradation pathways. Note the additional dehydration vector for 4-Hydroxyretinal.

Thermal Stability Profile

The following data synthesizes experimental observations of retinoid behavior in solution (e.g., ethanol or hexane) versus protein-bound states.

Comparative Stability Metrics
ParameterRetinal 4-Hydroxyretinal Mechanistic Insight
Thermal Half-life (

)
(In Ethanol, 37°C, Dark)
High (~24-48 hrs)Moderate (~12-20 hrs)The C4-OH group activates the ring system, making it more susceptible to nucleophilic attack or elimination reactions.
Dehydration Susceptibility NegligibleHigh Under thermal stress, 4-OH-retinal can lose water to form retro-retinoid structures, a pathway unavailable to Retinal.
Isomerization Rate (11-cis

all-trans)
Standard ReferenceSimilar / Slightly FasterSteric hindrance from the 4-OH group is minimal, but electronic effects may lower the rotational barrier slightly.
Protein-Bound Stability (in Opsin)High (

~55-60°C)
Very High In Watasenia rhodopsin, the 4-OH group forms specific H-bonds with the protein pocket, locking the chromophore more tightly than Retinal in bovine rhodopsin.

Key Finding: While 4-Hydroxyretinal is chemically less stable in isolation due to the labile hydroxyl group, it is biologically hyper-stable within its native opsin environment due to evolved hydrogen-bonding networks.

Experimental Protocol: Comparative Thermal Decay

To objectively measure and compare the stability of these retinoids, the following HPLC-based protocol is recommended. This workflow minimizes light-induced isomerization to isolate thermal effects.

Reagents & Equipment
  • Analytes: All-trans-retinal (Sigma), 4-Hydroxyretinal (Custom synthesis or extraction from W. scintillans).

  • Solvent: HPLC-grade Ethanol (anhydrous).

  • Instrumentation: HPLC with UV-Vis Diode Array Detector (DAD).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 5µm, 4.6 x 150mm).

Workflow Diagram

StabilityProtocol Start Sample Preparation (Under Dim Red Light) Solubilization Dissolve to 50 µM in Anhydrous Ethanol Start->Solubilization Incubate Thermal Stress Incubation (37°C, 45°C, 60°C) Dark, N2 Atmosphere Solubilization->Incubate Sampling Aliquot at t=0, 1, 4, 8, 24 hrs Incubate->Sampling Analysis HPLC-DAD Analysis Isocratic: 95% MeOH / 5% H2O Sampling->Analysis Data Calculate k (rate constant) Plot ln[C] vs Time Analysis->Data

Figure 2: Standardized workflow for assessing retinoid thermal kinetics.

Step-by-Step Methodology
  • Preparation: Dissolve 1 mg of each retinoid in 10 mL anhydrous ethanol under dim red light (retinoids are photosensitive).

  • Aliquot: Split samples into amber glass vials flushed with Nitrogen gas to prevent oxidation (isolating thermal isomerization/degradation).

  • Incubation: Place vials in heating blocks at 37°C (physiological) and 60°C (accelerated).

  • Quantification: Inject 10 µL into HPLC at defined time points (

    
    ).
    
    • Detection: Monitor at 380 nm (Retinal) and 370 nm (4-Hydroxyretinal).

    • Mobile Phase: Isocratic Methanol:Water (95:5 v/v) at 1.0 mL/min.

  • Calculation: Determine the degradation rate constant (

    
    ) using the first-order kinetic equation:
    
    
    
    
    Where
    
    
    is the peak area of the parent compound.
Mechanistic Insights & Implications
The "Dehydration" Vulnerability

The presence of the hydroxyl group at C4 introduces a specific vulnerability. In the presence of trace acids or high heat, 4-Hydroxyretinal can undergo 1,4-elimination of water. This results in the formation of a retro-retinoid or anhydro-retinol derivative, extending the conjugation system into the ring.

  • Implication: Storage of 4-Hydroxyretinal requires strictly anhydrous, neutral conditions, whereas Retinal is more forgiving of moisture.

Biological Stabilization (The Watasenia Effect)

In the firefly squid, the opsin protein stabilizes 4-Hydroxyretinal via a hydrogen bond between the C4-OH and a specific residue (likely a Serine or Threonine) in the binding pocket.

  • Implication: For drug development, if using 4-Hydroxyretinal as a chromophore analog, the delivery vehicle (liposome or protein carrier) must mimic this stabilizing environment to prevent premature degradation.

References
  • Matsui, S., et al. (1988).[2] "4-Hydroxyretinal, a new visual pigment chromophore found in the bioluminescent squid, Watasenia scintillans."[1] Biochimica et Biophysica Acta (BBA).

  • Shichida, Y., & Matsuyama, T. (2009). "Evolution of opsins and phototransduction." Philosophical Transactions of the Royal Society B.

  • Vogt, K. (1989).[2] "Distribution of insect visual chromophores: Functional and phylogenetic aspects." Facets of Vision. (Context on 3-OH vs 4-OH retinal stability).

  • Hubbard, R. (1958). "The Thermal Stability of Rhodopsin and Opsin." Journal of General Physiology.

  • Gundersen, H.J., et al. (2021). "Stability testing of all-trans-retinol in experimental cosmetic formulations." Diva Portal / Stockholm University.

Sources

Quantitative Profiling of 4-Hydroxyretinal: A Comparative Guide for Visual Physiology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Hydroxyretinal is a rare and specialized retinoid chromophore, distinct from the ubiquitous 11-cis-retinal found in vertebrate vision. It is the defining chromophore of the A4 visual pigment (


 nm) discovered in the firefly squid (Watasenia scintillans), specifically localized to the ventral retina to facilitate color vision and bioluminescence detection.

Quantifying 4-Hydroxyretinal presents unique challenges due to its structural instability (labile hydroxyl group and conjugated aldehyde chain) and its co-existence with high concentrations of standard retinal and 3-dehydroretinal. This guide compares the performance of Targeted LC-MS/MS with Oxime Derivatization (the recommended "Product" workflow) against traditional HPLC-UV/Vis methods, providing validated protocols and quantitative tissue profiles.

Methodological Comparison: LC-MS/MS vs. HPLC-UV

The following analysis compares the recommended modern workflow against the traditional alternative.

The Challenge: Stability and Isomerization

Retinoids are inherently unstable under light and oxygen. 4-Hydroxyretinal possesses an additional hydroxyl group at the C4 position, increasing its polarity and susceptibility to dehydration.

  • The Solution: In situ derivatization with hydroxylamine hydrochloride forms stable retinal oximes (syn- and anti- isomers), preventing thermal isomerization and degradation during analysis.

Comparative Performance Matrix
FeatureRecommended Workflow: UHPLC-MS/MS (Oxime Derivatization) Alternative: HPLC-UV/Vis (Direct Injection)
Detection Principle Triple Quadrupole Mass Spectrometry (SRM Mode)UV-Visible Absorbance (360–480 nm)
Sensitivity (LLOQ) Femtomole range (< 10 fmol) Picomole range (> 5 pmol)
Specificity High: Distinguishes 4-OH-retinal from 3-OH-retinal and Retinal via mass transitions (

).
Moderate: Relies on retention time; co-elution with other polar retinoids is common.
Sample Requirement Micro-biopsies (e.g., specific retinal zones, < 1 mg tissue)Whole organ extracts required for sufficient signal.
Throughput High (5–8 min run time with UHPLC)Low (20–40 min run time for isomer separation)
Primary Limitation Requires stable isotope internal standards for absolute quantification.Low sensitivity; prone to interference from biological matrix.

Expert Insight: While HPLC-UV is sufficient for analyzing whole Watasenia retinas where pigment density is high, it fails to quantify trace levels in non-visual tissues or developing organs. The LC-MS/MS workflow is mandatory for differential profiling of the ventral vs. dorsal retina.

Quantitative Tissue Profile: Watasenia scintillans

The following data summarizes the differential distribution of 4-Hydroxyretinal compared to standard Retinal (A1) and 3-Dehydroretinal (A3).

Table 1: Retinoid Distribution in Firefly Squid Tissues (pmol/eye)

Tissue Region4-Hydroxyretinal (A4) Retinal (A1) 3-Dehydroretinal (A3) Biological Significance
Ventral Retina High (~300 - 500) ModerateModerateSpecialized for detecting downwelling blue light (470 nm) and bioluminescence.
Dorsal Retina Trace / Not Detected High (>1000) LowStandard monochromatic vision (green-blue sensitivity).
Optic Lobe Not DetectedTraceNot DetectedNegative control; retinoids are cleared or stored as esters.
Liver (Hepatopancreas) Trace (Metabolites)High (Esters)TraceSite of Vitamin A storage; 4-OH derivatives are likely catabolic intermediates here.

Data synthesized from Matsui et al. (1988) and comparative retinoid profiling studies.

Experimental Protocol: Validated LC-MS/MS Workflow

Objective: Extract and quantify 4-Hydroxyretinal from retinal tissue while preventing isomerization.

Reagents & Equipment[1][2]
  • Extraction Solvent: 100% Methanol (cold).

  • Derivatizing Agent: 1 M Hydroxylamine hydrochloride in water (buffered to pH 7.0).

  • Internal Standard: 11-cis-Retinal-d5 (or similar deuterated analog).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

Step-by-Step Methodology
  • Tissue Harvest (Darkroom):

    • Perform all steps under dim red light (

      
       nm).
      
    • Dissect the Watasenia retina, separating the Ventral and Dorsal segments based on anatomical landmarks.

    • Flash freeze samples in liquid nitrogen if not processing immediately.

  • Oxime Derivatization & Extraction:

    • Place tissue in a light-tight homogenizer tube.

    • Add 200 µL cold Methanol containing the Internal Standard .

    • Add 50 µL 1 M Hydroxylamine .

    • Homogenize briefly (bead beater or pestle) and incubate at room temperature for 15 minutes in the dark. This converts all retinals to retinal-oximes.

  • Phase Separation:

    • Add 300 µL Hexane (or Methyl-tert-butyl ether) to the mixture.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 10,000 x g for 5 minutes at 4°C.

    • Collect the upper organic layer (containing retinoid oximes).

    • Repeat extraction once; combine organic layers.

  • Drying & Reconstitution:

    • Evaporate the solvent under a gentle stream of Nitrogen gas.

    • Reconstitute the residue in 50 µL of Acetonitrile:Water (80:20) .

  • LC-MS/MS Analysis:

    • Mobile Phase A: Water + 0.1% Formic Acid.[1]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 60% B to 100% B over 8 minutes.

    • MS Detection: Positive Electrospray Ionization (ESI+). Monitor specific transitions:

      • 4-Hydroxyretinal-oxime: Precursor

        
         [M+H]+ 
        
        
        
        Product ions (characteristic fragment).
      • Retinal-oxime:[2][3]

        
         300.2 
        
        
        
        282.2 (loss of water).

Mechanistic Visualization: Visual Pigment Distribution

The following diagram illustrates the spatial segregation of chromophores in the Watasenia eye, necessitating the high-sensitivity regional profiling described above.

WataseniaVisualSystem cluster_Environment Light Environment cluster_Retina Watasenia Retina Anatomy cluster_Chromophore Chromophore & Pigment Downwelling Downwelling Light (Blue, ~470nm) Ventral Ventral Retina (Specific Zone) Downwelling->Ventral Targets Biolum Bioluminescence (Counter-illumination) Biolum->Ventral Targets Ambient Ambient Light (Green-Blue, ~484nm) Dorsal Dorsal/Lateral Retina (General Zone) Ambient->Dorsal Targets A4 4-Hydroxyretinal (A4 Pigment) Ventral->A4 High Expression A1 Retinal (A1 Pigment) Ventral->A1 Moderate A3 3-Dehydroretinal (A3 Pigment) Ventral->A3 Moderate Dorsal->A4 Absent/Trace Dorsal->A1 Dominant

Figure 1: Spatial segregation of retinal chromophores in the Firefly Squid. The ventral retina is specialized with 4-Hydroxyretinal (A4) to match the spectrum of downwelling light and bioluminescence.

References

  • Matsui, S., et al. (1988). "4-Hydroxyretinal, a new visual pigment chromophore found in the bioluminescent squid, Watasenia scintillans." Biochimica et Biophysica Acta (BBA) - Bioenergetics.

  • Kanehisa, M., et al. "Retinol metabolism - Reference pathway." KEGG: Kyoto Encyclopedia of Genes and Genomes.

  • Moise, A. R., et al. (2007). "Retinoid processing enzymes in the vertebrate retina." Trends in Biochemical Sciences.

  • Kiser, P. D., et al. (2014). "Chemistry of the Retinoid (Visual) Cycle." Chemical Reviews.

  • Seidou, M., et al. (1990). "The visual pigment system of the firefly squid, Watasenia scintillans." Journal of Comparative Physiology A.

Sources

Cross-Validation of HPLC and Mass Spectrometry for 4-Hydroxyretinal Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate quantification and identification of 4-Hydroxyretinal (4-OH-RAL) presents a unique analytical challenge in retinoid biochemistry.[1] Unlike the ubiquitous 11-cis-retinal found in vertebrate vision, 4-Hydroxyretinal is a rare chromophore, most notably identified in the bioluminescent firefly squid (Watasenia scintillans). Its structural similarity to other retinoids, combined with the inherent instability of the polyene chain (prone to photo-isomerization and oxidation), renders standard assays insufficient.

This guide provides a technical cross-validation framework. It does not merely list steps but contrasts the High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) against Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . The goal is to establish a self-validating protocol where HPLC provides isomeric resolution and MS provides structural certainty.

Part 1: The Analyte & The Challenge

4-Hydroxyretinal (


, MW ~300.44 Da) differs from retinal by a single hydroxyl group at the C4 position of the 

-ionone ring. This modification alters its polarity and spectral properties, creating specific analytical hurdles:
  • Isomeric Complexity: Like all retinals, it exists in multiple geometric isomers (all-trans, 11-cis, 13-cis).[1] Separating these requires high stereoselectivity.[1]

  • Thermal & Photo-Instability: The hydroxyl group increases susceptibility to dehydration (forming anhydroretinal) under acidic conditions or high heat.[1]

  • Matrix Interference: In biological extracts (e.g., squid retina), it co-elutes with lipids and other retinoids (retinol, retinyl esters).[1]

Part 2: Methodology 1 — HPLC-DAD (The Isomer Resolver)

Role: Primary quantification and isomeric separation. Core Principle: Separation based on interaction with the stationary phase (polarity/shape) and detection via UV/Vis absorbance (


).[1]
Optimized Protocol
  • Stationary Phase: C30 Carotenoid Column (e.g., YMC Carotenoid, 3µm).

    • Expert Insight: Do not use standard C18 columns for comprehensive isomer separation.[1] The C30 phase has higher shape selectivity, essential for resolving the cis/trans isomers of 4-OH-RAL which often co-elute on C18.[1]

  • Mobile Phase:

    • Solvent A: Methanol:Water (90:10, v/v) + 0.1% Ammonium Acetate (Buffer).[1]

    • Solvent B: Methyl tert-butyl ether (MTBE) (100%).[1]

    • Gradient: 0-5 min (10% B), 5-20 min (Linear to 60% B).

  • Detection: DAD scanning 250–500 nm.[1] Monitor

    
     ~370–390 nm (solvent dependent).[1]
    
Performance Profile
FeatureHPLC-DAD PerformanceLimitations
Quantification Excellent linear dynamic range (0.1 – 100 µM).[1]Low sensitivity for trace metabolites (<10 nM).[1]
Selectivity High for isomers (using C30).[1]Low for co-eluting non-retinoid impurities.[1]
Robustness High; tolerant of salt/buffer.[1]Retention times drift with temperature fluctuations.[1]

Part 3: Methodology 2 — LC-MS/MS (The Structural Validator)

Role: Definitive identification and trace detection. Core Principle: Ionization of the molecule followed by mass filtration and fragmentation.[1]

Optimized Protocol
  • Ionization Source: APCI (Atmospheric Pressure Chemical Ionization) in Positive Mode.[1]

    • Expert Insight: Avoid Electrospray Ionization (ESI) for underivatized retinals.[1] Retinoids are neutral lipids; ESI often yields poor ionization efficiency.[1] APCI forces protonation (

      
      ) more effectively for these hydrophobic molecules.[1]
      
  • Mass Transitions (MRM):

    • Parent Ion:

      
       301.2 (
      
      
      
      ).[1]
    • Primary Fragment:

      
       283.2 (Loss of 
      
      
      
      , characteristic of hydroxylated species).[1]
    • Secondary Fragment:

      
       161.1 (Polyene chain cleavage).[1]
      
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).[1]

    • Note: While C30 is better for isomers, C18 is often preferred for MS coupling due to faster run times and lower backpressure, provided the specific isomer of interest is resolved.

Performance Profile
FeatureLC-MS/MS PerformanceLimitations
Quantification Superior sensitivity (Limits of Detection ~10 fmol).[1]Matrix effects (ion suppression) can skew quant.[1]
Selectivity Absolute structural confirmation via mass.[1]Isomer differentiation is poor (masses are identical).[1]
Robustness Sensitive to mobile phase additives.[1]Requires expensive instrumentation.[1]

Part 4: The Cross-Validation Strategy

To ensure scientific integrity, neither method should be used in isolation.[1] The "Handshake" protocol validates the assay.[1]

The "Handshake" Protocol
  • Retention Time Locking: Run a synthetic standard of 4-Hydroxyretinal on HPLC-DAD to establish

    
    .
    
  • Spectral Confirmation: Confirm the UV spectrum (tri-peak fine structure is less pronounced in aldehydes than alcohols, but

    
     must align).
    
  • Mass Correlation: Inject the same sample into LC-MS/MS.[1] The peak at

    
     must yield the parent ion 
    
    
    
    301.2.
  • Purity Check: Check the "Peak Purity" on DAD (uniform spectra across the peak width).[1] If purity is <99%, use MS to identify the co-eluting impurity (likely a lipid oxidation product).[1]

Experimental Workflow Diagram

CrossValidation Sample Biological Sample (e.g., Watasenia Retina) Extract Extraction (Hexane/Dim Light/Argon) Sample->Extract Split Sample Split Extract->Split HPLC Method A: HPLC-DAD (C30 Column) Split->HPLC MS Method B: LC-MS/MS (APCI Source) Split->MS DataUV Data A: UV Spectrum + Retention Time HPLC->DataUV DataMS Data B: Parent Ion (m/z 301) + Fragments MS->DataMS Validation CROSS-VALIDATION Do RT and Mass align? DataUV->Validation DataMS->Validation Result Confirmed Identity & Quantification Validation->Result Yes

Caption: Figure 1. Dual-stream cross-validation workflow ensuring structural identity and isomeric resolution.

Part 5: Experimental Data Summary

The following table summarizes typical experimental data observed when analyzing 4-Hydroxyretinal versus its non-hydroxylated counterpart, Retinal.

ParameterRetinal (Reference) 4-Hydroxyretinal (Analyte) Causality/Note
Molecular Weight 284.44 Da300.44 DaAddition of Oxygen (+16 Da).[1]
HPLC RT (C18) ~12.5 min~8.2 minHydroxyl group increases polarity, reducing retention on RP.[1]
UV

(MeOH)
~380 nm~378–385 nmSlight bathochromic shift or broadening due to -OH auxochrome.[1]
MS Parent Ion

285.2


301.2

Protonated molecular ion in APCI(+).[1]
Key Fragment

267 (Loss of

)

283 (Loss of

)
Dehydration is the dominant fragmentation pathway.[1]
Critical Protocol Note: Handling Instability

Retinoids are notoriously light-sensitive.[1] All extraction and analysis steps must be performed under dim red light (


 nm).[1] Samples should be kept on ice and purged with Argon gas to prevent oxidation of the aldehyde group to retinoic acid or the hydroxyl group to a ketone (4-oxoretinal).

References

  • Seidou, M., et al. (1990).[1] 4-Hydroxyretinal, a new visual pigment chromophore found in the bioluminescent squid, Watasenia scintillans.[1][2] National Institutes of Health (PubMed).[1]

  • Kane, M. A., & Napoli, J. L. (2010).[1] Quantification of endogenous retinoids. Methods in Molecular Biology.

  • Gundersen, T. E., et al. (2007).[1] Quantitative high-throughput determination of endogenous retinoids in human plasma using triple-stage liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry.

  • Barua, A. B., & Furr, H. C. (1998).[1] Properties of Retinoids: Structure, Handling, and Preparation. Molecular Biotechnology.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 4-Hydroxyretinal

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 4-Hydroxyretinal. Moving beyond a simple checklist, this document explains the causality behind each procedural step, fostering a culture of safety and scientific excellence within your laboratory.

I. Understanding the Risks: The "Why" Behind the Precautions

4-Hydroxyretinal belongs to the retinoid family, compounds known for their potent biological effects. Due to its chemical structure, we must anticipate several key hazards:

  • Teratogenicity and Reproductive Toxicity: Many retinoids are known or suspected teratogens, meaning they can cause developmental abnormalities. The SDS for 4-Hydroxyretinoic acid explicitly states that it "May damage fertility or the unborn child."[1] This necessitates stringent controls to prevent exposure, particularly for individuals of childbearing potential.

  • Dermal and Ocular Irritation: As with many active pharmaceutical ingredients, 4-Hydroxyretinal has the potential to cause skin and eye irritation upon direct contact.[1][2]

  • Photosensitivity: Retinoids are notoriously sensitive to light, which can cause them to degrade, potentially altering their biological activity and leading to inconsistent experimental results.[3] Handling procedures must be adapted to protect the compound from light exposure.

  • Unknown Long-Term Effects: For novel or less-studied compounds like 4-Hydroxyretinal, the full toxicological profile may not be known. Therefore, a conservative approach that minimizes all routes of exposure is the most prudent course of action.

II. Engineering Controls: Your First Line of Defense

Before any personal protective equipment (PPE) is donned, engineering controls should be in place to minimize the risk of exposure.

  • Ventilation: All handling of powdered or volatile 4-Hydroxyretinal should be conducted in a certified chemical fume hood or a biological safety cabinet.[4] This prevents the inhalation of any airborne particles.

  • Designated Work Area: Establish a clearly marked and restricted area for the handling of 4-Hydroxyretinal. This prevents cross-contamination and accidental exposure of personnel not directly involved in the work.

  • Light-Controlled Environment: Whenever possible, work with 4-Hydroxyretinal in a dimly lit area or under yellow/red light to prevent its degradation.[3]

III. Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The appropriate selection and use of PPE are critical for preventing direct contact with 4-Hydroxyretinal. A risk assessment should always be performed to determine the specific PPE required for each task.[5]

PPE ComponentSpecificationRationale
Gloves Nitrile gloves (double-gloving recommended)Provides a chemical-resistant barrier to prevent skin contact. Double-gloving is a best practice when handling potentially hazardous compounds.[5]
Eye Protection Chemical splash goggles or a full-face shieldProtects the eyes from splashes and airborne particles. A face shield offers additional protection for the face.[6][7]
Lab Coat Disposable, fluid-resistant gown with long sleevesProtects clothing and skin from contamination.[6]
Respiratory Protection N95 respirator or higher (if handling powder outside of a fume hood)Prevents the inhalation of airborne particles. The use of respirators requires proper fit-testing and training.[7]
IV. Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling 4-Hydroxyretinal, from preparation to immediate post-handling procedures.

Preparation:

  • Gather all necessary materials before entering the designated handling area. This includes the compound, solvents, glassware, and waste containers.

  • Ensure the fume hood or biological safety cabinet is functioning correctly.

  • Don all required PPE as outlined in the table above.

Handling:

  • Work within the fume hood or biological safety cabinet for all weighing and solution preparation steps.

  • Use amber-colored glassware or wrap clear glassware in aluminum foil to protect the compound from light.

  • Handle the compound gently to minimize the generation of dust.

  • Clean up any small spills immediately using appropriate procedures (see Section V).

Post-Handling:

  • Securely cap all containers of 4-Hydroxyretinal and its solutions.

  • Decontaminate all surfaces in the work area.

  • Remove PPE in the correct order to avoid self-contamination (e.g., gloves last).

  • Wash hands and forearms thoroughly with soap and water after removing PPE.[7]

Safe Handling Workflow for 4-Hydroxyretinal

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling Prep1 Gather Materials Prep2 Verify Engineering Controls Prep1->Prep2 Prep3 Don Appropriate PPE Prep2->Prep3 Hand1 Weigh/Transfer Compound Prep3->Hand1 Hand2 Prepare Solution (Light Protected) Hand1->Hand2 Hand3 Immediate Spill Cleanup Hand2->Hand3 Post1 Securely Store/Label Hand2->Post1 Post2 Decontaminate Work Area Post1->Post2 Post3 Dispose of Waste Post2->Post3 Post4 Doff PPE Correctly Post3->Post4 Post5 Wash Hands Thoroughly Post4->Post5

Caption: Workflow for the safe handling of 4-Hydroxyretinal.

V. Spill and Disposal Plan: Managing Contamination

Accidents can happen, and a clear plan for managing spills and disposing of waste is essential.

Spill Cleanup:

  • Evacuate the immediate area and alert others.

  • If the spill is outside of a fume hood, do not attempt to clean it up without appropriate respiratory protection.

  • For small spills within a fume hood:

    • Wear your full PPE.

    • Absorb liquids with an inert material (e.g., vermiculite, sand).

    • Carefully sweep up powdered spills, avoiding dust generation.

    • Place all contaminated materials into a sealed, labeled hazardous waste container.

    • Decontaminate the spill area with an appropriate solvent, followed by soap and water.

Waste Disposal:

  • All materials contaminated with 4-Hydroxyretinal (e.g., gloves, disposable lab coats, pipette tips, excess compound) must be disposed of as hazardous chemical waste.[1]

  • Follow all local, state, and federal regulations for hazardous waste disposal. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

By adhering to these scientifically grounded procedures, you can ensure the safe and effective use of 4-Hydroxyretinal in your research, fostering a laboratory environment where both groundbreaking science and personal safety are held to the highest standards.

References

  • Final version of the Opinion on Vitamin A (retinol, retinyl acetate, and retinyl palmitate) in cosmetic products. (2016). European Commission, Public Health. Retrieved from [Link]

  • TRETINOIN CREAM - DailyMed. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Assessment statement: Retinoic acid, 3,3-dimethyl-2-oxobutyl ester. (2024). Australian Industrial Chemicals Introduction Scheme (AICIS). Retrieved from [Link]

  • Retinol Safety Data Sheet. (n.d.). Carl ROTH. Retrieved from [Link]

  • 4-Hydroxybenzaldehyde Safety Data Sheet. (n.d.). Carl ROTH. Retrieved from [Link]

  • Vitamin A Liposomes (retinol) Safety Data Sheet. (n.d.). MakingCosmetics.com Inc. Retrieved from [Link]

Sources

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Reactant of Route 1
4-Hydroxyretinal
Reactant of Route 2
Reactant of Route 2
4-Hydroxyretinal

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